(2-Methyl-2H-indazol-5-YL)methanamine
説明
特性
IUPAC Name |
(2-methylindazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVHQXDYGSOVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(2-Methyl-2H-indazol-5-YL)methanamine chemical structure and properties
Structural Dynamics, Synthetic Pathways, and Medicinal Utility
Executive Summary
(2-Methyl-2H-indazol-5-yl)methanamine (CAS: 1159511-63-3) represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ROCK, VEGFR). Unlike its thermodynamically favored 1H-indazole counterparts, this 2H-isomer offers a unique vector for steric and electronic interactions within enzyme binding pockets. This guide provides a comprehensive technical analysis of its physicochemical properties, regioselective synthetic strategies, and handling protocols for high-integrity research applications.
Structural Identification & Physicochemical Profile[1][2]
The compound consists of a bicyclic indazole core substituted at the N2 position with a methyl group and at the C5 position with a primary methanamine group. The distinction between the 1H- and 2H-tautomers is the defining structural feature; locking the system in the 2H-form via methylation significantly alters its dipole moment and hydrogen bonding capacity compared to the 1H-isomer.
Table 1: Physicochemical Data Matrix
| Property | Value / Description | Technical Note |
| IUPAC Name | (2-Methylindazol-5-yl)methanamine | N2-methyl isomer |
| CAS Number | 1159511-63-3 | Specific to the methanamine derivative |
| Molecular Formula | C₉H₁₁N₃ | |
| Molecular Weight | 161.20 g/mol | |
| SMILES | CN1N=CC2=C1C=CC(=C2)CN | |
| LogP (Predicted) | ~0.4 | Moderate hydrophilicity; suitable for fragment-based drug design |
| pKa (Amine) | ~9.2 - 9.8 (Predicted) | Primary aliphatic amine (protonated at physiological pH) |
| pKa (Indazole N1) | ~1.5 - 2.0 | Very weak base; remains neutral at physiological pH |
| H-Bond Donors | 1 (Primary Amine) | The indazole N1 is an H-bond acceptor |
| H-Bond Acceptors | 2 (Indazole N1, Amine) |
Structural Nuance: The 2H-Indazole "Kinetic" Trap
Indazoles naturally exist in a tautomeric equilibrium favoring the 1H-form (benzenoid structure) over the 2H-form (quinonoid contribution). Methylation at N2 "freezes" the ring in the quinonoid-like electronic state.
-
Medicinal Implication: In kinase inhibitors, the 2-methyl-2H-indazole motif often positions the N1 nitrogen to accept a hydrogen bond from the hinge region of the kinase ATP-binding site, a specific interaction geometry distinct from 1-methylindazoles.
Synthetic Pathways: Solving the Regioselectivity Challenge
Synthesizing (2-Methyl-2H-indazol-5-yl)methanamine requires overcoming the inherent preference of indazoles to alkylate at the N1 position. Classical alkylation of 5-cyanoindazole yields a mixture favoring the N1-isomer (~3:1 ratio), necessitating tedious chromatographic separation.
Method A: Modern Regioselective One-Pot Cyclization (Recommended)
This protocol utilizes a copper-catalyzed three-component coupling, ensuring exclusive formation of the 2H-indazole scaffold before the side chain is reduced.
Protocol:
-
Reagents: 4-Bromo-3-formylbenzonitrile (1.0 eq), Methylamine hydrochloride (1.2 eq), Sodium Azide (NaN₃, 1.5 eq), CuI (10 mol%), Ligand (e.g., DMEDA).
-
Cyclization: Dissolve reagents in DMSO. Heat to 110°C for 12 hours. The reaction proceeds via in situ imine formation followed by [3+2] cycloaddition.
-
Intermediate Isolation: Isolate 5-cyano-2-methyl-2H-indazole via ethyl acetate extraction.
-
Reduction: Hydrogenate the nitrile group using Raney Nickel or Pd/C in methanolic ammonia (to prevent secondary amine formation) at 40 psi H₂.
-
Purification: The final amine is purified as a hydrochloride salt to ensure stability.
Method B: Classical Alkylation (For Reference)
-
Precursor: 5-Cyano-1H-indazole.
-
Reagents: Methyl iodide (MeI), K₂CO₃, DMF.
-
Outcome: Mixture of 1-methyl (major) and 2-methyl (minor) isomers.
-
Critique: Low atom economy and high purification burden make this unsuitable for scaling.
Caption: Figure 1. Regioselective synthesis pathway avoiding N1/N2 isomer separation issues.
Medicinal Chemistry Applications
The (2-Methyl-2H-indazol-5-yl)methanamine scaffold functions as a versatile "linker-head" motif in drug discovery.
1. Kinase Inhibition (ROCK/VEGFR)
The primary amine serves as a cation to interact with acidic residues (Asp/Glu) deep within the binding pocket, while the indazole core creates hydrophobic contacts.
-
Mechanism: The 2-methyl group projects into the solvent interface or a hydrophobic sub-pocket, often improving selectivity against homologous kinases compared to the 1-methyl analog.
-
Hinge Binding: The N1 nitrogen (with its lone pair) acts as a crucial Hydrogen Bond Acceptor (HBA) for the kinase hinge region backbone NH.
2. Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 161 Da and high ligand efficiency potential, this molecule is an ideal "fragment" for crystallographic screening. It allows researchers to grow the molecule from the amine handle (via amide coupling or reductive amination) to probe adjacent pockets.
Caption: Figure 2. Pharmacophore mapping of the scaffold showing key binding vectors.
Analytical Characterization & Handling
To validate the identity of synthesized or purchased material, the following spectroscopic signatures must be confirmed.
Expected NMR Signals (DMSO-d₆)
-
¹H NMR:
-
δ 8.3 ppm (s, 1H): H-3 proton of the indazole ring (characteristic downfield shift).
-
δ 4.1 ppm (s, 3H): N-CH₃ singlet. Note: In 1-methyl isomers, this signal typically appears upfield around 3.9 ppm.
-
δ 3.8 ppm (s, 2H): Benzylic CH₂ attached to the amine.
-
δ 7.2 - 7.8 ppm (m, 3H): Aromatic protons (H4, H6, H7).
-
Stability & Storage[1]
-
Air Sensitivity: The primary amine readily absorbs CO₂ from the air to form carbamates. Store under inert atmosphere (Argon/Nitrogen).
-
Form: Ideally stored as a Hydrochloride (HCl) salt to prevent oxidation and enhance water solubility.
-
Solubility:
-
Free Base: Soluble in DMSO, Methanol, DCM. Slightly soluble in water.
-
HCl Salt: Highly soluble in water (>50 mg/mL).
-
References
-
PubChem. (2-Methylindazol-5-yl)methanamine - Compound Summary.[2] National Center for Biotechnology Information. Available at: [Link]
-
Kumar, M. R., et al. (2011).[3] Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes. Organic Letters, 13(13), 3542–3545.[3] (Describes the regioselective Cu-catalyzed synthesis methodology).
-
Gaunung, N. E., et al. (2014).[3] Regioselective Synthesis of 2H-Indazoles. Organic Letters, 16(11), 3114-3117. (Validation of 2H-indazole thermodynamic properties).
Sources
(2-Methyl-2H-indazol-5-YL)methanamine CAS number 1159511-63-3
Executive Summary
(2-Methyl-2H-indazol-5-yl)methanamine (CAS 1159511-63-3) represents a high-value pharmacophore scaffold in modern medicinal chemistry, particularly within the kinase inhibitor and GPCR ligand landscape. Unlike its thermodynamically stable 1H-indazole counterparts, the 2H-indazole core offers a distinct electronic profile and vector orientation, often serving as a bioisostere for quinoline or isoquinoline moieties but with improved solubility and metabolic stability profiles.
This guide provides a rigorous technical analysis of this building block, focusing on the critical challenge of regioselective synthesis (N1 vs. N2 isomerism), the handling of the reactive primary amine, and its strategic application in Structure-Activity Relationship (SAR) campaigns.
Chemical Architecture & Properties
The molecule consists of a bicyclic indazole ring methylated at the N2 position, with a primary methanamine tail at the C5 position. The distinction between the 1H- and 2H-tautomers is not merely academic; it fundamentally alters the hydrogen bond donor/acceptor landscape of the scaffold.
Physicochemical Profile
| Property | Data / Description | Relevance to Drug Design |
| Molecular Formula | C₉H₁₁N₃ | Fragment-based drug discovery (FBDD) compatible. |
| Molecular Weight | 161.20 g/mol | Low MW allows significant decoration without violating Lipinski's Rule of 5. |
| pKa (Amine) | ~9.5 (Predicted) | Forms stable salts (HCl, TFA); high solubility in aqueous media at physiological pH. |
| H-Bond Acceptors | 2 (N1, Amine N) | N1 in 2-methylindazoles is a dedicated acceptor (unlike N2 in 1H-indazoles). |
| H-Bond Donors | 2 (Amine NH₂) | Primary handle for amide coupling or reductive amination. |
| LogP | ~0.8 - 1.2 | Favorable lipophilicity for oral bioavailability optimization. |
The "Quinoid" Electronic Character
The 2-methyl-2H-indazole system adopts a fixed quinoid-like resonance contribution. This locks the N1 nitrogen as a hydrogen bond acceptor , making it critical for binding in the hinge region of kinases (e.g., ROCK1/2, VEGFR). In contrast, 1H-indazoles often present N2 as the acceptor, leading to different binding modes.
Synthetic Pathways & Regioselectivity
The primary bottleneck in utilizing CAS 1159511-63-3 is the synthesis of the parent 2-methylindazole core. Alkylation of 5-substituted indazoles typically yields a mixture of N1- (thermodynamic) and N2- (kinetic) isomers, often in a 2:1 to 4:1 ratio favoring the undesired N1 product.
Validated Synthetic Protocol
Objective: Synthesis of (2-Methyl-2H-indazol-5-yl)methanamine from 5-cyano-1H-indazole.
Step 1: Regioselective Methylation (The Critical Step)
-
Reagents: Trimethyloxonium tetrafluoroborate (Meerwein's salt), Ethyl Acetate.
-
Rationale: Use of Meerwein's salt often improves N2 selectivity compared to Methyl Iodide/Base methods due to hard/soft acid-base mechanics.
-
Protocol:
-
Suspend 5-cyano-1H-indazole (1.0 eq) in dry EtOAc.
-
Add Trimethyloxonium tetrafluoroborate (1.2 eq) at 0°C.
-
Allow to warm to RT and stir for 4 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]
-
Purification: Silica gel chromatography is mandatory to separate the N1-methyl (lower R_f) and N2-methyl (higher R_f) isomers.
-
Step 2: Nitrile Reduction
-
Reagents: Raney Nickel (Ra-Ni), H₂ (50 psi), NH₃/MeOH.
-
Rationale: Catalytic hydrogenation is cleaner than LiAlH₄ and prevents over-reduction or side reactions on the indazole ring. Ammonia suppresses secondary amine formation.
-
Protocol:
-
Dissolve 2-methyl-2H-indazole-5-carbonitrile in MeOH saturated with NH₃.
-
Add activated Raney Nickel (20 wt%).
-
Hydrogenate at 50 psi for 12 hours.
-
Filter through Celite (Caution: Ra-Ni is pyrophoric).
-
Concentrate to yield the crude amine. Convert to HCl salt for storage.
-
Synthesis Workflow Diagram
Figure 1: Synthetic workflow highlighting the critical separation of regioisomers required to isolate the 2-methyl scaffold.
Medicinal Chemistry Applications
This amine serves as a "linker-friendly" warhead carrier. The 2-methylindazole core is a proven scaffold in kinase inhibitors (e.g., Pazopanib utilizes a 2-methylindazole, though substituted differently).
Pharmacophore Mapping
-
Hinge Binder: The N1 nitrogen (with its lone pair available in the 2H-tautomer) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.
-
Solvent Front: The C5-methanamine extends into the solvent-exposed region, making it an ideal vector for solubilizing groups (morpholines, piperazines) or specific interactions with aspartate/glutamate residues in the active site.
Derivatization Logic
| Reaction Type | Target Functionality | Strategic Value |
| Amide Coupling | Amides / Ureas | Creates rigid linkers; standard for HTS library generation. |
| Reductive Amination | Secondary Amines | Increases basicity; improves cell permeability (reduces TPSA). |
| Sulfonylation | Sulfonamides | Targets specific pockets (e.g., selectivity gatekeeper residues). |
SAR Decision Tree
Figure 2: Strategic decision tree for derivatizing the amine based on medicinal chemistry objectives.
Handling, Stability & Safety
-
Storage: The free amine is prone to oxidation (forming N-oxides) and carbamation (reacting with atmospheric CO₂). Recommendation: Store as the Hydrochloride (HCl) or Dihydrochloride salt at -20°C under argon.
-
Toxicity: Indazoles are generally biologically active. Treat as a potential mutagen/irritant until specific tox data is generated.
-
Analytical Marker: In ¹H NMR, the N-Methyl group of the 2H-isomer typically appears downfield (approx 4.1–4.2 ppm) compared to the 1H-isomer (approx 4.0 ppm), though this is solvent-dependent. The C3-H proton is a diagnostic singlet.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Abbassi, M., et al. (2014).[2] Regioselective alkylation of indazoles: A review. European Journal of Medicinal Chemistry.[2] (General reference for N1 vs N2 selectivity mechanics).
-
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent multi-targeted tyrosine kinase inhibitor. Journal of Medicinal Chemistry. (Note: Demonstrates the utility of the 2-methylindazole scaffold in FDA-approved drugs).
-
ChemicalBook. (2023). 5-Aminomethyl-2-methylindazole Properties and Supplier Data.[3]
Sources
Physical and chemical properties of 5-(Aminomethyl)-2-methyl-2H-indazole
The following technical guide provides an in-depth analysis of 5-(Aminomethyl)-2-methyl-2H-indazole , a critical heterocyclic intermediate in medicinal chemistry.
CAS Registry Number: 1159511-63-3
Chemical Formula: C
Executive Summary
5-(Aminomethyl)-2-methyl-2H-indazole is a bicyclic heteroaromatic building block characterized by a "locked" 2H-indazole tautomer. Unlike 1H-indazoles, which can shift protons between N1 and N2, the N2-methyl substitution fixes the electronic structure, enhancing lipophilicity and altering the hydrogen-bond donor/acceptor profile. This scaffold is a "privileged structure" in drug discovery, serving as a key pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors and tyrosine kinase inhibitors (TKIs) . Its primary amine tail functions as a versatile handle for amide or sulfonamide coupling, critical for fragment-based drug design (FBDD).
Physicochemical Properties
The N2-methyl group significantly influences the physical behavior of the molecule compared to its N1-isomer or the unsubstituted parent.
Table 1: Key Physicochemical Parameters
| Property | Value | Source/Method |
| Molecular Weight | 161.20 g/mol | Calculated |
| Exact Mass | 161.0953 Da | HRMS |
| Appearance | Off-white to pale yellow solid | Experimental Observation |
| Predicted LogP | 0.40 ± 0.2 | XLogP3 |
| Topological Polar Surface Area (TPSA) | 43.8 Ų | Computed (Cactvs) |
| H-Bond Donors / Acceptors | 1 / 2 | Structural Analysis |
| pKa (Primary Amine) | ~9.5 (Predicted) | Base strength typical of benzylamines |
| pKa (Indazole N1) | ~2.0 (Predicted) | Very weak base due to aromaticity |
| Solubility | Soluble in DMSO, MeOH, DCM; Moderate in Water | Empirical |
Solubility & Formulation Implications
-
Lipophilicity: With a LogP near 0.4, the compound occupies a "sweet spot" for oral bioavailability—hydrophilic enough for solubility but lipophilic enough for membrane permeability.
-
Salt Formation: The primary amine is readily protonated. For stability and handling, it is frequently converted to hydrochloride (HCl) or trifluoroacetate (TFA) salts, which prevents oxidative degradation and improves water solubility.
Synthetic Pathways and Manufacturing
The synthesis of 2-substituted indazoles is challenging due to the thermodynamic preference for N1-alkylation. High-purity synthesis requires regioselective strategies or rigorous purification.
Core Synthetic Protocol (Nitrile Reduction Route)
This is the standard industrial route, prioritizing the separation of isomers early in the sequence.
-
Precursor: Start with 5-Cyano-1H-indazole .
-
Alkylation (The Critical Step): Treatment with methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., K
CO ).-
Challenge: This yields a mixture of N1-methyl (major) and N2-methyl (minor) isomers.
-
Resolution: The N2-isomer is typically more polar and can be separated via silica gel chromatography or selective crystallization.
-
-
Reduction: The purified 5-cyano-2-methyl-2H-indazole is subjected to hydrogenation (H
, Raney Ni or Pd/C) or hydride reduction (LiAlH ) to yield the target primary amine.
Visualization: Synthetic Logic Flow
The following diagram illustrates the divergence in synthesis and the "Tautomer Lock" concept.
Figure 1: Step-wise synthetic pathway emphasizing the critical isomer separation step.
Chemical Reactivity & Medicinal Chemistry Applications
The utility of 5-(Aminomethyl)-2-methyl-2H-indazole lies in its dual functionality: the indazole core acts as a scaffold for pi-stacking interactions within enzyme pockets, while the aminomethyl tail serves as a nucleophilic "warhead" or linker.
The "Tautomer Lock" Mechanism
In 1H-indazoles, the hydrogen atom can shift between nitrogens, complicating binding modes. By methylating N2, the system is locked into the quinonoid-like 2H-form.
-
Effect: This exposes the N1 lone pair as a dedicated hydrogen bond acceptor, often critical for binding to the "hinge region" of kinase enzymes (e.g., ROCK1, ROCK2).
Primary Applications
-
Rho-Kinase (ROCK) Inhibitors:
-
The 5-position of the indazole ring projects into the solvent-exposed region of the ATP-binding pocket.
-
The aminomethyl group is typically coupled with aryl sulfonamides or amides to form the active inhibitor (e.g., analogs of Fasudil or Ripasudil ).
-
-
Fragment-Based Drug Discovery (FBDD):
-
Due to its low molecular weight (<200 Da) and high ligand efficiency, it is an ideal "fragment" for screening libraries.
-
-
PROTAC Linkers:
-
The amine provides a clean attachment point for alkyl chains connecting an E3 ligase ligand to a protein of interest.
-
Visualization: Reactivity Profile
Figure 2: Pharmacophore map highlighting the functional roles of specific structural motifs.
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The free amine is sensitive to atmospheric CO
(forming carbamates) and oxidation. -
Hazards: Classified as an Irritant (Skin/Eye).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Analytical Verification:
-
1H NMR (DMSO-d6): Look for the diagnostic N-Me singlet around
4.0–4.2 ppm and the benzylic methylene doublet/singlet around 3.8 ppm. -
Differentiation: The N1-methyl isomer typically shows the methyl signal upfield (approx
3.9 ppm) compared to the N2-methyl isomer.
-
References
-
PubChem Compound Summary. (2-Methyl-2H-indazol-5-yl)methanamine (CID 44119283).[2] National Center for Biotechnology Information. [Link][2]
-
Organic Chemistry Portal. Synthesis of 2H-Indazoles: Recent Literature and Methodologies. [Link]
-
ResearchGate. Efficient Synthesis of Indazole Motifs and Their Medicinal Importance. (Contextual reference for N1/N2 selectivity). [Link]
-
National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
Sources
(2-Methyl-2H-indazol-5-YL)methanamine molecular weight and formula
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
(2-Methyl-2H-indazol-5-yl)methanamine (CAS: 1159511-63-3) is a specialized heterocyclic building block utilized primarily in the development of small-molecule kinase inhibitors and epigenetic modulators. Distinguished by its 2H-indazole tautomeric core, this primary amine serves as a critical "linker" or "warhead" attachment point in fragment-based drug discovery (FBDD). This guide details its physicochemical profile, the regiochemical challenges of its synthesis, and its application in modern medicinal chemistry.
Physicochemical Profile
The compound is characterized by a fused bicyclic system where the methylation site on the nitrogen at position 2 (N2) fixes the quinonoid-like resonance structure, distinguishing it from its 1H-indazole isomers.
| Property | Value | Technical Note |
| Chemical Name | (2-Methyl-2H-indazol-5-yl)methanamine | IUPAC nomenclature |
| CAS Registry Number | 1159511-63-3 | Primary identifier |
| Molecular Formula | C₉H₁₁N₃ | Confirmed stoichiometry |
| Molecular Weight | 161.20 g/mol | Monoisotopic mass: 161.095 |
| Structure | Indazole core, N2-Methyl, C5-Aminomethyl | See Diagram 1 |
| pKa (Conjugate Acid) | ~8.5 (Amine), ~2.0 (Indazole N1) | Predicted values; Amine is basic |
| LogP | 0.4 - 0.8 | Low lipophilicity; suitable for oral drugs |
| H-Bond Donors/Acceptors | 2 / 3 | Compliant with Lipinski's Rule of 5 |
Structural Analysis & Regiochemistry
The indazole scaffold exhibits annular tautomerism between the 1H (benzenoid) and 2H (quinonoid) forms.[1][2] While the 1H form is thermodynamically preferred in the unsubstituted heterocycle, N-alkylation locks the structure.
-
1H-Indazole: Benzenoid character, generally more stable.[1][2]
-
2H-Indazole: Quinonoid character, often associated with higher dipole moments and distinct kinase binding profiles (e.g., Pazopanib, Axitinib analogues).
The synthesis of the title compound requires strict regiocontrol to selectively methylate the N2 position, as standard alkylation conditions (e.g., MeI/K₂CO₃) typically yield a mixture favoring the N1 isomer.
Figure 1: Tautomeric relationship and the fixation of the quinonoid 2H-form in the target molecule.
Synthetic Methodologies
Two primary strategies exist for accessing (2-Methyl-2H-indazol-5-yl)methanamine. Method A is the traditional modification of a pre-formed ring, while Method B utilizes modern transition-metal catalysis for de novo ring construction.
Method A: Regioselective Alkylation (Standard Protocol)
This pathway relies on the kinetic alkylation of 5-cyanoindazole followed by reduction. The use of Meerwein’s reagent (Trimethyloxonium tetrafluoroborate) or specific solvent effects is critical to enhance N2 selectivity.
Step-by-Step Protocol:
-
Starting Material: 1H-Indazole-5-carbonitrile.
-
N-Methylation (Regioselective Step):
-
Reagents: Trimethyloxonium tetrafluoroborate (Me₃OBF₄), Ethyl Acetate (EtOAc).
-
Procedure: Suspend nitrile in EtOAc. Add Me₃OBF₄ (1.1 equiv) at room temperature. Stir for 12-24h.
-
Mechanism:[1][2] Kinetic control favors the more nucleophilic N2 position.[3]
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
-
Purification: Column chromatography is essential to remove the minor N1-isomer. The N2-isomer typically elutes later (more polar) or earlier depending on the stationary phase, but they have distinct Rf values.
-
-
Nitrile Reduction:
-
Reagents: Raney Nickel (cat.), Hydrazine hydrate (or H₂ gas), Methanol. Alternatively: LiAlH₄ in THF (anhydrous).
-
Procedure: Dissolve the purified 2-methyl-2H-indazole-5-carbonitrile in MeOH. Add Raney Ni slurry. Add hydrazine hydrate dropwise at reflux (or stir under H₂ balloon).
-
Validation: Monitor disappearance of Nitrile peak (~2230 cm⁻¹) by IR or conversion by LC-MS (M+1 = 162).
-
-
Isolation: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[4] Convert to Hydrochloride salt (HCl/Dioxane) for stability.
Method B: De Novo Cyclization (Modern)
Constructs the 2H-indazole core directly from 2-nitrobenzaldehyde derivatives, avoiding isomer separation.
-
Precursors: 5-cyano-2-nitrobenzaldehyde + Methylamine.
-
Catalyst: Cu₂O nanoparticles or mild reductants.
-
Advantage: 100% Regioselectivity for N2.
Figure 2: Synthetic workflow highlighting the critical regioselective branching point.
Medicinal Chemistry Applications
The (2-methyl-2H-indazol-5-yl)methanamine moiety acts as a pharmacophore scaffold in several high-value therapeutic areas.
Kinase Inhibition (VEGFR/PDGFR)
The 2H-indazole core is a bioisostere for the purine ring of ATP. The N2-methyl group projects into the solvent-exposed region or specific hydrophobic pockets of the kinase ATP-binding site, often providing better selectivity than the 1H-isomer.
-
Mechanism: The 5-methanamine tail serves as a linker to solubilizing groups or interacts with the hinge region residues (e.g., Asp-Phe-Gly motif).
-
Example Drugs: Analogues of Pazopanib and Axitinib utilize the indazole scaffold to maintain potency against VEGFR while modulating pharmacokinetic properties.
Epigenetic Modulation (LSD1 Inhibitors)
Recent research identifies this amine as a key building block for inhibitors of Lysine Specific Demethylase-1 (LSD1). The primary amine forms critical hydrogen bonds within the FAD-binding pocket of the enzyme.
Storage and Stability
-
State: Pale yellow to off-white solid (often hygroscopic as HCl salt).
-
Storage: -20°C, desiccated. Protect from light.
-
Stability: The free amine is sensitive to CO₂ (carbamate formation) and oxidation. Conversion to the dihydrochloride salt is recommended for long-term storage.
References
-
PubChem Compound Summary. (2-Methyl-2H-indazol-5-yl)methanamine (CID 44119283).[5] National Center for Biotechnology Information. [Link]
-
Cheung, M., et al. (2003).[4] "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry, 68(10), 4093–4095. (Describes the Me3OBF4 alkylation method). [Link]
-
Kumar, M. R., et al. (2011).[6] "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles." Organic Letters, 13(13), 3542–3545.[6] (Describes the de novo synthesis route). [Link]
-
Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[4] Journal of Medicinal Chemistry, 51(15), 4632–4640. (Context for indazole kinase inhibitors). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. (2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
Technical Guide: Solubility and Stability of (2-Methyl-2H-indazol-5-yl)methanamine
This guide provides an in-depth technical analysis of (2-Methyl-2H-indazol-5-yl)methanamine (CAS: 1159511-63-3), a critical intermediate scaffold used frequently in the synthesis of kinase inhibitors (e.g., VEGFR, ROCK inhibitors).
Executive Technical Summary
(2-Methyl-2H-indazol-5-yl)methanamine is a bicyclic heteroaromatic primary amine. Its utility in drug discovery stems from the 2H-indazole core, which acts as a bioisostere for indole or purine systems, often serving as a hinge-binder in kinase domains. The C5-methanamine tail provides a flexible vector for solubilizing groups or hydrogen-bond interactions within the solvent-exposed regions of a protein pocket.
Key Handling Directive: As a primary benzylic amine, this compound is prone to oxidative deamination and carbamate formation (reaction with atmospheric CO₂). It exhibits pH-dependent solubility, behaving as a lipophile at high pH and a hydrophilic cation at low pH.
Physicochemical Profile
Understanding the fundamental properties is prerequisite to designing stable formulations.
| Property | Value / Characteristic | Technical Implication |
| CAS Number | 1159511-63-3 | Unique identifier for the 5-methanamine derivative.[1] |
| Molecular Formula | C₉H₁₁N₃ | MW: 161.20 g/mol .[1][2] |
| pKa (Basic) | ~9.2 (Aliphatic Amine) | The primary amine is protonated ( |
| pKa (Acidic) | ~1.5 (Indazole N1) | The indazole ring is very weakly basic; protonation at N1 only occurs in strong acids. |
| LogP (Predicted) | 0.4 – 1.1 | Moderately lipophilic in neutral form; highly hydrophilic in ionized form. |
| Physical State | Solid (Powder) | Typically off-white to pale yellow. Hygroscopic if present as a salt (e.g., HCl). |
Solubility Profile & Solvent Compatibility
pH-Dependent Solubility Mechanism
The solubility of this compound is governed by the protonation state of the exocyclic primary amine.
-
pH < 8.0 (Acidic/Neutral): The amine exists predominantly as the cationic ammonium species (
).-
Result: High aqueous solubility (>10 mg/mL).
-
Risk: Acidic solutions are stable to oxidation but susceptible to hydrolysis if amides are formed downstream.
-
-
pH > 10.0 (Basic): The amine exists as the neutral free base.
-
Result: Low aqueous solubility (<0.1 mg/mL); precipitates out of water.
-
Action: Requires organic co-solvents (DMSO, Methanol) for solubilization.
-
Solvent Selection Matrix
| Solvent | Solubility Rating | Stability Risk | Usage Recommendation |
| DMSO | Excellent (>50 mg/mL) | Low | Preferred for stock solutions (Cryopreserve at -20°C). |
| Methanol/Ethanol | Good (>20 mg/mL) | Moderate | Good for transfer; avoid long-term storage (potential ester exchange if carboxylates present). |
| Water (pH 7) | Moderate | Low | Soluble as salt (HCl); poor as free base. |
| DCM / Ethyl Acetate | Good | Low | Excellent for extraction/purification of the free base. |
| Acetone | Avoid | High | Do NOT use. Primary amines react with ketones to form imines (Schiff bases). |
Stability & Degradation Pathways[3]
The stability of (2-Methyl-2H-indazol-5-yl)methanamine is threatened by three primary vectors: Oxidation , Carbonylation , and Photolysis .
Degradation Mechanisms
-
Aerobic Oxidation: The benzylic carbon is susceptible to radical oxidation, converting the amine to an imine, which hydrolyzes to the corresponding aldehyde (2-methyl-2H-indazole-5-carbaldehyde).
-
Carbamate Formation: Like all primary amines, it reacts reversibly with atmospheric CO₂ to form carbamic acid/carbamates, appearing as "crust" on the solid.
-
Schiff Base Formation: Reacts rapidly with trace aldehydes or ketones in low-grade solvents.
Visualization of Pathways (Graphviz)
Figure 1: Primary degradation pathways. Note the critical incompatibility with ketones (Schiff base formation).
Experimental Protocols
Protocol A: Preparation of Self-Validating Stock Solutions
Purpose: To create a stable stock solution for biological assays that minimizes precipitation and degradation.
Reagents:
-
Compound (Free base or HCl salt).
-
Anhydrous DMSO (Spectroscopic grade, >99.9%).
-
Argon or Nitrogen gas.
Workflow:
-
Calculation: Calculate mass for a 10 mM or 50 mM stock.
-
Correction: If using the HCl salt, correct the MW (MW_freebase / MW_salt).
-
-
Dissolution: Add anhydrous DMSO to the vial. Vortex for 30 seconds.
-
Checkpoint: Solution must be crystal clear. If haze persists, sonicate at 35 kHz for 2 minutes (monitor temp < 30°C).
-
-
Inerting: Gently blow a stream of Argon over the headspace of the vial for 10 seconds to displace oxygen/CO₂.
-
Aliquot & Store: Aliquot into amber glass vials (single-use volumes). Seal tightly. Store at -20°C or -80°C.
-
Validity: Stable for 6 months at -20°C. Avoid freeze-thaw cycles (>3 cycles significantly increases degradation risk).
-
Protocol B: Stability-Indicating HPLC Method
Purpose: To quantify purity and detect the formation of the aldehyde oxidation product.
Instrument: HPLC with UV-Vis or PDA detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains amine protonation for sharp peaks).
-
B: Acetonitrile + 0.1% TFA.
Gradient:
| Time (min) | % Buffer B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 10.0 | 95 | 1.0 |
| 12.0 | 95 | 1.0 |
| 12.1 | 5 | 1.0 |
| 15.0 | 5 | 1.0 |
Detection:
-
254 nm: General aromatic detection.
-
280-300 nm: Specific for Indazole core.
-
Note: The aldehyde degradation product typically elutes later (higher hydrophobicity) than the amine parent.
Handling & Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | -20°C (Long term) | Slows kinetic oxidation rates. |
| Atmosphere | Argon/Nitrogen | Prevents carbamate formation (CO₂) and oxidation. |
| Container | Amber Glass | Protects from photo-induced radical formation at the benzylic position. |
| Desiccant | Required | The compound (especially salt forms) is hygroscopic. |
Visual Workflow for Handling
Figure 2: Decision tree for solubilization based on chemical form.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44119283, (2-Methyl-2H-indazol-5-yl)methanamine. Retrieved January 28, 2026 from [Link].
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] (Contextual reference for Indazole as a bioisostere).
-
Organic Chemistry Portal. Synthesis of 2H-Indazoles. Retrieved from [Link].[4] (Synthesis and stability context).
- Vertex AI Research.Consolidated chemical safety and property data for CAS 1159511-63-3. (Verified via internal grounding).
Sources
- 1. (2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1537509-17-3|(2-Methyl-2H-indazol-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization and Structural Validation of (2-Methyl-2H-indazol-5-yl)methanamine
[1][2]
Executive Summary & Chemical Context
Compound: (2-Methyl-2H-indazol-5-yl)methanamine CAS Registry Number: 864062-28-4 Molecular Formula: C9H11N3 Molecular Weight: 161.21 g/mol [1][2]
This guide provides a technical framework for the spectroscopic validation of (2-Methyl-2H-indazol-5-yl)methanamine.[1][2] This compound is a critical "privileged scaffold" intermediate, frequently employed in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other indazole-based bioisosteres.[1][2]
The Critical Challenge: The primary analytical hurdle in indazole chemistry is distinguishing between the 1H-indazole (N1-alkylated) and 2H-indazole (N2-alkylated) tautomeric forms.[1][2] Thermodynamic control often favors N1-alkylation, while kinetic control or specific directing groups are required for N2-alkylation.[1][2] Misidentification of these isomers is a common failure mode in early-stage drug discovery.[1][2] This guide focuses on the definitive spectroscopic signatures required to validate the 2-methyl regiochemistry.
Mass Spectrometry (MS) Data
Methodology: Electrospray Ionization (ESI) in Positive Mode.[2]
| Parameter | Value | Interpretation |
| Monoisotopic Mass | 161.0953 Da | Neutral molecule.[1][2] |
| [M+H]⁺ | 162.1 m/z | Protonated molecular ion (Base Peak).[2] |
| [M+Na]⁺ | 184.1 m/z | Sodium adduct (common in glass/solvent contaminants).[2] |
| Fragmentation | 145.1 m/z | Loss of NH₃ (Characteristic of primary benzylamines).[2] |
Diagnostic Note: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition, but MS alone cannot distinguish between the N1-methyl and N2-methyl isomers as they are isobaric.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d₆ is the preferred solvent.[1][2] The polar amine group often leads to broadening in CDCl₃, and the N-H protons are exchangeable/invisible in protic solvents like MeOD.[2]
¹H NMR Data (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are estimates based on characteristic 2-substituted indazole scaffolds found in validated medicinal chemistry literature.
| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |
| H-3 | 8.25 | Singlet (s) | 1H | - | Diagnostic: H-3 in 2-substituted indazoles is typically deshielded relative to 1-substituted isomers.[1][2] |
| H-4 | 7.65 | Singlet (s) | 1H | - | Ortho to the methanamine side chain; shows weak meta coupling.[1][2] |
| H-7 | 7.50 | Doublet (d) | 1H | J ≈ 9.0 | Adjacent to N1 (lone pair effect).[1][2] |
| H-6 | 7.18 | Doublet of Doublets (dd) | 1H | J ≈ 9.0, 1.5 | Classical ABX system with H7 and H4.[1][2] |
| N-CH₃ | 4.16 | Singlet (s) | 3H | - | Critical: N2-Methyl groups typically resonate downfield (>4.1 ppm) compared to N1-Methyl (<4.0 ppm).[1][2] |
| CH₂ | 3.78 | Singlet (s) | 2H | - | Benzylic methylene protons.[1][2] |
| NH₂ | 3.20 | Broad (br s) | 2H | - | Exchangeable; shift varies with concentration/water content.[1][2] |
¹³C NMR Data (100 MHz, DMSO-d₆)
-
Aromatic Carbons: ~148.5 (C7a), ~140.0 (C5), ~126.0 (C3), ~122.0 (C7), ~121.5 (C3a), ~120.0 (C6), ~118.0 (C4).[2]
-
Aliphatic Carbons:
Structural Validation: The N1 vs. N2 Isomer Problem
This is the most critical section for the application scientist. You must prove the methyl group is on N2.[1][2]
The NOESY/ROESY Test
The definitive proof of regiochemistry relies on Nuclear Overhauser Effect (NOE) spectroscopy.[1][2]
-
N2-Methyl Isomer (Target): The N-Methyl protons (4.16 ppm) are spatially close to the H-3 proton (8.25 ppm).[1][2]
-
N1-Methyl Isomer (Impurity): The N-Methyl protons (~4.00 ppm) are spatially close to the H-7 proton.[1][2]
2D HMBC Correlations
Heteronuclear Multiple Bond Correlation (HMBC) provides long-range coupling confirmation.[1][2]
-
N2-Methyl: The Methyl protons will show a correlation to the C3 carbon.[1][2]
-
N1-Methyl: The Methyl protons will show a correlation to the C7a (bridgehead) carbon.[1][2]
Visualization of Validation Logic[1][2]
Caption: Workflow for distinguishing N2-methyl from N1-methyl indazole isomers using NMR.
Caption: Spatial relationships in 2-methylindazole. The N2-Me to H3 interaction is the "fingerprint" of this isomer.[1][2]
Infrared (IR) Spectroscopy
Methodology: ATR-FTIR (Attenuated Total Reflectance).[1][2]
| Wavenumber (cm⁻¹) | Assignment | Notes |
| 3350 - 3250 | N-H Stretch | Primary amine doublet (often weak/broad).[1][2] |
| 2920 - 2850 | C-H Stretch | Methyl/Methylene aliphatic stretches.[1][2] |
| 1620 | C=N Stretch | Characteristic of the indazole ring system.[1][2][3] |
| 1580, 1500 | C=C Aromatic | Benzene ring breathing modes.[1][2] |
| 1250 - 1000 | C-N Stretch | Aliphatic amine C-N stretch.[1][2] |
Experimental Protocols
NMR Sample Preparation
To ensure the resolution of the amine protons and prevent aggregation:
-
Weigh 5-10 mg of the solid compound into a clean vial.
Storage and Stability
Primary benzylamines are susceptible to carbamate formation upon exposure to atmospheric CO₂.[1][2]
References
-
Regioselective Synthesis of 2H-Indazoles: Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[1][2][4] Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization.[1][2][4][5] Organic Letters, 16(12), 3114-3117.[1][2] Link (Validates the synthetic pathways and NMR characteristics of the 2-methylindazole core.)
-
Tautomerism and Isomer Characterization: Luo, G., Chen, L., & Dubowchik, G. M. (2006).[1][2] Regioselective N-alkylation of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395.[1][2] Link (Authoritative source on the NMR shifts distinguishing N1 vs N2 alkylation.)
-
Indazole Scaffold in Drug Discovery: Meanwell, N. A. (2011).[1][2] The indazole scaffold in medicinal chemistry: Applications and synthesis. Bioorganic & Medicinal Chemistry Letters, 21(20), 6252-6257.[1][2] (Contextualizes the importance of the 5-substituted 2-methylindazole scaffold.)
Sources
- 1. Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]
- 2. 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Methyl-2H-indazol-5-YL)methanamine|Research Chemical [benchchem.com]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
Biological significance of the 2H-indazole scaffold in drug discovery
The 2H-Indazole Scaffold in Drug Discovery: A Technical Deep Dive
Executive Summary For decades, the 1H-indazole scaffold has dominated the medicinal chemistry landscape, underpinning blockbuster drugs like Pazopanib and Axitinib. However, its tautomeric twin, the 2H-indazole , has recently emerged from the shadows as a "privileged scaffold" with distinct electronic and steric advantages. Unlike the thermodynamically stable 1H-isomer (benzenoid), the 2H-isomer possesses a unique ortho-quinoid character. This electronic differentiation allows for novel binding vectors in kinase hinge regions, improved aqueous solubility, and high selectivity for targets like Estrogen Receptor Beta (ERβ) and Heat Shock Protein 90 (HSP90). This guide dissects the biological significance, synthetic challenges, and clinical potential of the 2H-indazole core.
Part 1: Structural & Physicochemical Basis
The Tautomeric Divide
The fundamental distinction between 1H- and 2H-indazoles lies in their aromaticity.
-
1H-Indazole: Exhibits a fully aromatic benzene ring fused to a pyrazole. It is thermodynamically favored (
kcal/mol lower) and is the dominant species in solution. -
2H-Indazole: Locking the nitrogen at position 2 forces the benzene ring into an ortho-quinoid resonance structure. This reduces aromatic stabilization energy but increases the basicity of N1 and alters the vector of substituents at C3, often crucial for "deep pocket" binding in enzymes.
Key Advantage: The 2H-tautomer often demonstrates superior metabolic stability and membrane permeability compared to its 1H counterpart due to a lower dipole moment and altered hydrogen bond donor/acceptor profiles.
Figure 1: Tautomeric equilibrium and the structural consequences of locking the 2H-indazole form.
Part 2: Synthetic Access – The "Gatekeeper" Challenge
Direct alkylation of unsubstituted indazole typically yields a mixture of N1 (major) and N2 (minor) products due to the thermodynamic preference for the 1H-form. Accessing the 2H-scaffold requires specific strategies to overcome this bias.
Validated Synthetic Strategies
| Method | Mechanism | Selectivity (N2:N1) | Utility |
| Davis-Beirut Reaction | Reductive cyclization of o-nitrobenzylamines | 100% (Structural constraint) | Gold standard for de novo synthesis. |
| Pfizer Protocol (2022) | Acid-catalyzed alkylation with trichloroacetimidates | >20:1 | Best for late-stage functionalization. |
| [3+2] Cycloaddition | Arynes + Sydnones | High | Good for diverse C3-substitution. |
Part 3: Pharmacological Case Studies
The 2H-indazole scaffold is not just a chemical curiosity; it is a driver of selectivity in complex biological systems.
Case Study A: Neuroregeneration (ERβ Agonism)
Compound: Indazole-Cl (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol)
Target: Estrogen Receptor Beta (ERβ)
Significance:
Unlike non-selective estrogens, Indazole-Cl binds ERβ with high affinity (
-
Outcome: Promotes remyelination in multiple sclerosis models by stimulating oligodendrocyte differentiation.
Case Study B: Cancer Immunotherapy (EP4 Antagonism)
Compound: Compound 14 (2H-indazole-3-carboxamide derivative) Target: Prostaglandin E2 receptor 4 (EP4) Significance: The 2H-indazole-3-carboxamide core serves as a bioisostere for the indole-carboxamides found in earlier EP4 antagonists. The specific geometry of the 2H-isomer orients the carboxamide to engage critical residues (e.g., Arg316) in the EP4 binding pocket.
-
Outcome: Blocks PGE2-mediated immunosuppression, restoring CD8+ T-cell activity in the tumor microenvironment.
Figure 2: Distinct biological mechanisms driven by 2H-indazole specific ligands.
Part 4: Experimental Protocol
Protocol: Highly Selective N2-Alkylation of Indazoles
Based on the Pfizer methodology (Synthesis 2022).
Objective: To synthesize 2-alkyl-2H-indazoles with >95% regioselectivity, avoiding the thermodynamic N1-product.
Reagents:
-
1H-Indazole substrate (1.0 equiv)
-
Alkyl 2,2,2-trichloroacetimidate (1.2 equiv)
-
Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) or Cu(OTf)2.
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Workflow:
-
Preparation of Imidate: React the desired alcohol with trichloroacetonitrile and DBU (0.1 equiv) in DCM at 0°C for 2 hours. Filter through a celite plug to remove salts and concentrate to obtain the alkyl trichloroacetimidate.
-
Reaction Setup: In a flame-dried flask under
, dissolve the 1H-indazole substrate in anhydrous DCM (0.2 M). -
Addition: Add the prepared alkyl trichloroacetimidate (1.2 equiv).
-
Catalysis: Cool to 0°C. Add TfOH (0.1 equiv) dropwise. Note: The reaction is exothermic.
-
Monitoring: Warm to room temperature. Monitor via TLC/LCMS. Conversion is typically complete within 1-4 hours.
-
Workup: Quench with saturated
. Extract with DCM. -
Purification: Silica gel chromatography. The 2H-isomer is typically more polar (lower Rf) than the 1H-isomer in EtOAc/Hexane systems.
Self-Validation Check:
-
NMR Verification: 2H-indazoles show a characteristic singlet for H-3 around
8.0–8.5 ppm, but the definitive proof is the 13C NMR . The C3 carbon in 2H-indazoles is typically shielded (shifted upfield) relative to 1H-indazoles, and N-HMBC correlations will show coupling between the N2-alkyl protons and C3/C7a.
Part 5: Future Outlook
The "2H-shift" in medicinal chemistry is accelerating. While 1H-indazoles provided the first generation of kinase inhibitors, the 2H-scaffold is opening doors to:
-
Fragment-Based Drug Discovery (FBDD): 2H-indazoles offer rigid, low-molecular-weight fragments with defined vectors for growing into unoccupied pockets.
-
PROTACs: The distinct exit vector of N2-substituents makes them ideal anchors for E3 ligase linkers.
-
CNS Penetration: The modulation of lipophilicity (
) via the quinoid core aids in blood-brain barrier traversal, as seen with Indazole-Cl.
References
-
BenchChem. (2025). A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers.
-
Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.[1]
-
Singampalli, A., et al. (2025).[2] Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
-
Moore, S., et al. (2014). Multiple functional therapeutic effects of the estrogen receptor β agonist indazole-Cl in a mouse model of multiple sclerosis. PNAS, 111(50), 18061-18066.
-
Li, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Journal of Medicinal Chemistry.
-
Wuxi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.
Sources
The 2-Methyl-2H-Indazole Scaffold: Synthetic Regiocontrol and Medicinal Utility
[1]
Executive Summary
The indazole nucleus is a privileged scaffold in medicinal chemistry, historically dominated by
Structural & Electronic Properties: The Tautomeric Divergence
To exploit the 2-methyl-2H-indazole scaffold, one must first understand the energetic landscape that makes its synthesis challenging.
Aromaticity vs. Quinoid Character
Indazole exists in a tautomeric equilibrium.[1][2] The
-
1H-Indazole: Benzenoid structure; high stability.
-
2H-Indazole: Exhibits quinoid-like resonance in the benzene ring. This reduces aromatic stabilization energy but increases the basicity of the
nitrogen and alters the dipole moment, creating unique binding opportunities in hydrophobic protein pockets.
The Alkylation Problem
Direct alkylation of indazole under standard basic conditions (
Strategic Synthesis: Overcoming Thermodynamic Bias
This section details the causal logic behind selecting synthetic routes that favor the
Pathway Analysis (DOT Visualization)
The following diagram illustrates the divergence between thermodynamic (
Figure 1: Synthetic divergence showing thermodynamic bias toward N1 and specific strategies (Meerwein's salt, Cu-Catalysis) to enforce N2 selectivity.[3]
Validated Synthetic Methodologies
Method A: Direct Alkylation via Meerwein’s Salt
Mechanism: The use of trimethyloxonium tetrafluoroborate (
-
Causality: The
lone pair is more kinetically accessible (less sterically hindered and more nucleophilic) than in the neutral state.[3] By avoiding deprotonation (which creates the ambident indazolyl anion that favors ), we lock the kinetic product.[3] -
Yield: Typically 85-95% regioselectivity for
.
Method B: Copper-Catalyzed De Novo Cyclization
Mechanism: A three-component reaction involving 2-bromobenzaldehydes, primary amines (methylamine), and sodium azide.
-
Causality: This bypasses the tautomeric equilibrium entirely. The structure is built around the nitrogen, ensuring the methyl group is fixed at position 2 before the ring closes.
Medicinal Chemistry Applications
The 2-methyl-2H-indazole scaffold has shown exceptional promise in oncology, particularly in targeting cytoskeletal dynamics and chaperone proteins.
Tubulin Polymerization Inhibition
Derivatives of 2-methyl-2H-indazole, particularly those bearing a 3,4,5-trimethoxyphenyl ring, act as potent Colchicine Binding Site Inhibitors (CBSIs).[4]
-
Mechanism: The rigid 2H-indazole core mimics the cis-configuration of combretastatin A-4, wedging into the interface between
- and -tubulin. -
Outcome: Disruption of microtubule assembly
G2/M cell cycle arrest Apoptosis.[4][5]
HSP90 C-Terminal Inhibition
Unlike N-terminal inhibitors (e.g., Geldanamycin) which induce the heat shock response (HSR), C-terminal inhibitors based on the 2-methyl-2H-indazole scaffold often avoid this survival mechanism.
-
Binding: The scaffold occupies the nucleotide-binding pocket in the C-terminus, preventing the dimerization required for HSP90 chaperone function.
Comparative SAR Data
| R-Group (Pos 3) | N-Subst (Pos 2) | Target | IC50 (Cell Line) | Mechanism Note |
| 3,4,5-trimethoxyphenyl | Methyl | Tubulin | 4.1 nM (A549) | High affinity for Colchicine site [3].[3] |
| 4-methoxyphenyl | Methyl | Tubulin | >100 nM | Loss of H-bonding network. |
| 2,4-dihydroxy-5-isopropylphenyl | Methyl | HSP90 | 6.8 µM (BT474) | C-terminal binding; no HSR induction [4]. |
| H | Methyl | None | Inactive | Core scaffold requires aryl substitution. |
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the TLC R_f values or color changes do not match, abort and check reagent quality (specifically moisture content in Method A).
Protocol: Regioselective Synthesis of 2-Methyl-2H-Indazole
Based on Meerwein's Salt Alkylation Strategy [1]
Reagents:
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add Indazole (500 mg, 4.23 mmol) and dissolve in anhydrous EtOAc (20 mL).
-
Addition: Add
(750 mg, 5.07 mmol) in one portion at room temperature (RT).-
Observation: The reaction mixture should become cloudy or develop a precipitate (the tetrafluoroborate salt of the product) within 15 minutes.[3]
-
-
Incubation: Stir vigorously at RT for 4 hours.
-
Workup: Quench by slowly adding sat.
(20 mL).[3] Stir for 10 mins until gas evolution ceases.-
Phase Separation: Extract with EtOAc (3 x 20 mL). The product is now the free base and will move into the organic layer.
-
-
Purification: Wash combined organics with Brine, dry over
, and concentrate. -
Characterization: 1H NMR (CDCl3) diagnostic peak: N-Me singlet at
4.18 ppm.[3] (Note: 1-Me isomer appears upfield at 4.05 ppm).[3]
Protocol: Biological Assay for Tubulin Polymerization
Turbidimetric Assay Standard
Workflow:
-
Preparation: Prepare purified tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP.[3] -
Blanking: Keep solution on ice (4°C). Tubulin is depolymerized.[6]
-
Induction: Add test compound (2-methyl-2H-indazole derivative) at 5 µM. Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).[3]
-
Measurement: Transfer to a pre-warmed 37°C spectrophotometer cuvette.
-
Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Interpretation: Increase in A340 indicates polymerization. A flat line (compared to vehicle) confirms inhibition.[3]
-
Mechanism of Action Visualization
The following diagram details the signaling cascade intercepted by 2-methyl-2H-indazole derivatives in an oncology context.
Figure 2: Dual-mechanism potential of 2-methyl-2H-indazole derivatives targeting Tubulin dynamics and HSP90 stability.[3]
References
-
Luo, G., et al. (2006).[3] Regioselective synthesis of 2-alkyl-2H-indazoles using trimethyloxonium tetrafluoroborate. Journal of Organic Chemistry. Link
-
Gaonkar, S.L., et al. (2019).[3] Recent Progress in Chemistry and Biology of Indazole and its Derivatives. Austin Journal of Organic Chemistry. Link
-
Li, Z., et al. (2019).[3][4] The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity.[4] European Journal of Medicinal Chemistry. Link
-
Lee, J., et al. (2024).[3][7] Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents.[7][8] European Journal of Medicinal Chemistry. Link
-
Wang, L., et al. (2015).[3] Highly Potent Triazole-Based Tubulin Polymerization Inhibitors.[5] Journal of Medicinal Chemistry. Link
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 3. mdpi.com [mdpi.com]
- 4. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic targets for (2-Methyl-2H-indazol-5-YL)methanamine
From Privileged Scaffold to Precision Target Engagement
Executive Summary
(2-Methyl-2H-indazol-5-yl)methanamine (CAS: 60518-59-4) represents a high-value "privileged structure" in modern medicinal chemistry.[1] While often categorized as a mere building block, its structural properties—specifically the 2-methylindazole core combined with a flexible methanamine linker—position it as a critical pharmacophore for two distinct classes of therapeutic targets: Serine/Threonine Kinases (specifically ROCK1/2) and G-Protein Coupled Receptors (specifically mGluR5) .
This guide analyzes the compound's dual-targeting potential, detailing the mechanistic basis for its activity, therapeutic applications in ophthalmology and neurology, and the experimental protocols required to validate its efficacy.
Structural & Pharmacological Analysis[2][3]
The Indazole Bioisostere
The 2-methylindazole core acts as a bioisostere for the isoquinoline ring found in first-generation ROCK inhibitors like Fasudil .
-
Hinge Binding: The indazole nitrogen atoms participate in critical hydrogen bonding networks within the ATP-binding pocket of kinases.
-
Selectivity Profile: Unlike the 1H-indazole tautomer, the 2-methyl-2H-indazole isomer locks the molecule into a conformation that often improves selectivity for ROCK2 over PKA (Protein Kinase A), reducing systemic hypotensive side effects—a known limitation of non-selective inhibitors.
The Methanamine "Warhead"
The 5-position methanamine group serves two functions:
-
Solvent Interaction: In kinase pockets, it extends towards the solvent front or interacts with acidic residues (e.g., Asp/Glu) to anchor the ligand.
-
Synthetic Handle: It provides a nucleophilic attachment point for amide coupling, allowing the construction of extended "tail" regions necessary for allosteric modulation of GPCRs like mGluR5.
Primary Therapeutic Target: Rho-Associated Kinase (ROCK)[4][5]
Mechanism of Action
The compound functions as an ATP-competitive inhibitor of ROCK1 and ROCK2. By occupying the hinge region, it prevents the phosphorylation of Myosin Light Chain (MLC) and the inactivation of Myosin Phosphatase (MYPT1).
-
Pathway Impact: Inhibition leads to reduced actin-myosin cross-bridging, causing stress fiber disassembly and smooth muscle relaxation.
Therapeutic Applications[1][2][4][5][6][7]
-
Ophthalmology (Glaucoma): Relaxation of the Trabecular Meshwork (TM) increases aqueous humor outflow, lowering Intraocular Pressure (IOP). This is the mechanism behind drugs like Ripasudil and Netarsudil .
-
Regenerative Medicine: Inhibition of ROCK promotes neurite outgrowth in CNS injury models by preventing growth cone collapse.
Validated Signaling Pathway (ROCK)
The following diagram illustrates the downstream effects of ROCK inhibition mediated by the indazole scaffold.
Figure 1: Mechanism of ROCK inhibition leading to cytoskeletal relaxation.
Secondary Target: mGluR5 (Metabotropic Glutamate Receptor 5)[2]
Mechanism of Action
Recent SAR studies identify the (2-methyl-2H-indazol-5-yl) moiety as a critical structural component of Negative Allosteric Modulators (NAMs) for mGluR5.
-
Role: Unlike orthosteric antagonists, NAMs bind to an allosteric site (transmembrane domain), reducing the receptor's sensitivity to glutamate.
-
Specificity: The 2-methylindazole group provides the necessary steric bulk and lipophilicity to penetrate the CNS and bind the allosteric pocket with high affinity.
Therapeutic Applications[2][4][5][6][7]
-
Chronic Pain: Modulation of mGluR5 in the dorsal horn of the spinal cord dampens nociceptive transmission.
-
Anxiety & Addiction: Reducing glutamatergic tone in the nucleus accumbens without completely blocking the receptor (which causes psychotomimetic side effects).
Experimental Protocols
Protocol A: HTRF Kinase Assay for ROCK Potency
Objective: Determine the IC50 of the compound against recombinant ROCK1/2. Principle: Homogeneous Time-Resolved Fluorescence (HTRF) detects the phosphorylation of a biotinylated peptide substrate.
| Step | Action | Reagent/Condition |
| 1 | Preparation | Dilute compound in DMSO (10-point dose response). |
| 2 | Enzyme Mix | Add 5 µL human recombinant ROCK1 (0.5 nM final). |
| 3 | Incubation | Incubate compound + enzyme for 15 min at RT (Pre-equilibration). |
| 4 | Reaction Start | Add ATP (10 µM) and STK-Substrate-Biotin (200 nM). |
| 5 | Reaction Stop | After 60 min, add Detection Buffer (Eu-cryptate Ab + XL665-Streptavidin). |
| 6 | Readout | Measure FRET signal (665 nm / 620 nm ratio) on EnVision plate reader. |
Protocol B: Neurite Outgrowth Assay (Phenotypic Screen)
Objective: Validate functional ROCK inhibition in a cellular context. Cell Line: PC12 cells (NGF-differentiated).
-
Differentiation: Seed PC12 cells on collagen-coated plates; treat with NGF (50 ng/mL) for 24 hours.
-
Treatment: Add (2-Methyl-2H-indazol-5-yl)methanamine (0.1 - 10 µM).
-
Challenge: Co-treat with Lysophosphatidic Acid (LPA) to induce neurite retraction (ROCK-mediated).
-
Imaging: Fix cells after 4 hours. Stain for
-tubulin III. -
Analysis: Quantify total neurite length per cell using high-content imaging software (e.g., ImageJ/CellProfiler). Success Criteria: Rescue of LPA-induced retraction >50%.
Screening & Optimization Workflow
The following workflow outlines how to utilize this scaffold in a drug discovery campaign.
Figure 2: Medicinal chemistry workflow for scaffold diversification.
References
-
BenchChem. (2024). (2-Methyl-2H-indazol-5-YL)methanamine: Structure and Applications. Retrieved from
-
National Institutes of Health (NIH). (2025). Current progress of indazoles as protein kinase inhibitors. PMC. Retrieved from
-
ResearchGate. (2025).[2] Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide as mGlu5 NAM. Retrieved from
-
MDPI. (2025). ROCK Inhibitors in Ophthalmology: From Ripasudil to Novel Indazoles. Retrieved from
-
PubChem. (2024).[3] Compound Summary: (2-methylindazol-5-yl)methanamine.[1][3] CID 44119283.[3] Retrieved from
Sources
Safety, handling, and MSDS for (2-Methyl-2H-indazol-5-YL)methanamine
Technical Guide: Safety, Handling, and MSDS for (2-Methyl-2H-indazol-5-yl)methanamine
Document Control:
-
Subject: Technical Safety & Handling Protocol
-
Compound: (2-Methyl-2H-indazol-5-yl)methanamine[1]
-
CAS Registry Number: 1159511-63-3[2]
Executive Summary
(2-Methyl-2H-indazol-5-yl)methanamine is a high-value heterocyclic intermediate primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., VEGFR, PDGFR targets) and enzyme inhibitors (e.g., SARS-CoV-2 NSP14). Its structural significance lies in the 2H-indazole core , a "privileged scaffold" that offers superior pharmacokinetic profiles compared to its 1H-indazole tautomers due to distinct hydrogen bonding vectors and lipophilicity.
This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound. It addresses the specific challenges of handling primary benzylic-type amines, including their susceptibility to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.
Chemical Identity & Characterization
| Parameter | Specification |
| Chemical Name | (2-Methyl-2H-indazol-5-yl)methanamine |
| Synonyms | 1-(2-Methyl-2H-indazol-5-yl)methanamine; 5-(Aminomethyl)-2-methylindazole |
| CAS Number | 1159511-63-3 |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.20 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Melting Point | ~125°C (Predicted/Experimental variance exists based on salt form) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base) |
| Acidity (pKa) | ~9.0 (Conjugate acid of primary amine) |
Hazard Identification & Risk Assessment (GHS)
Signal Word: DANGER
This compound possesses a primary amine functionality attached to an aromatic core. While specific toxicological data for this exact CAS is limited, it must be handled according to the safety profile of corrosive benzylic amines .
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Sensitization (Skin) | Category 1 | H317: May cause an allergic skin reaction (Indazole motif).[3] |
Expert Insight: The "Corrosive" classification stems from the high basicity of the primary amine group (-CH₂NH₂). Upon contact with mucosal membranes or skin, it can cause immediate saponification of lipids and protein denaturation.
Safe Handling & Engineering Controls
Protocol 4.1: Air-Sensitive Handling (The "Carbonate Threat") Primary amines readily react with atmospheric CO₂ to form carbamic acid salts (carbamates). This manifests as a "crust" on the material and leads to stoichiometry errors in synthesis.
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C.
-
Transfer: For high-precision coupling reactions (e.g., amide coupling), weigh the solid inside a glovebox or use a Schlenk line to backfill the weighing vessel with N₂.
-
Solution Handling: If preparing stock solutions in DMSO or DMF, use anhydrous, degassed solvents to prevent hydrolysis or oxidation.
Protocol 4.2: Personal Protective Equipment (PPE)
-
Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling open powder outside a fume hood.
-
Hands: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Neoprene.
-
Rationale: Benzylic amines can permeate standard latex rapidly.
-
-
Eyes: Chemical splash goggles + Face shield (if working with >1g quantities).
Synthesis & Application Context
Strategic Synthesis Insight: The synthesis of 2-substituted indazoles is often plagued by regioselectivity issues (N1 vs. N2 alkylation). The 2-methyl isomer is thermodynamically less stable than the 1-methyl isomer but can be accessed selectively.
Common Synthetic Route:
-
Methylation: 5-Nitroindazole + Methyl Iodide → Mixture of N1-Me and N2-Me isomers (Separable by chromatography; N2 is often more polar).
-
Reduction: 2-Methyl-5-nitroindazole → 2-Methyl-5-aminoindazole.
-
Sandmeyer/Cyanation: Conversion to 5-cyano-2-methylindazole.
-
Nitrile Reduction: Hydrogenation (Raney Ni or Pd/C) → (2-Methyl-2H-indazol-5-yl)methanamine .
Visual Workflow: Synthesis Decision Tree This diagram illustrates the critical decision points in synthesizing and handling this scaffold to ensure isomeric purity and chemical stability.
Caption: Figure 1: Strategic synthesis workflow highlighting the critical N2-isomer isolation and post-synthesis stabilization steps.
Emergency Response Protocols
Scenario A: Skin/Eye Contact (Corrosive Injury)
-
Immediate Action: Drench affected area with water for minimum 15 minutes .
-
Neutralization: Do NOT attempt to neutralize with vinegar or acids; this causes exothermic reaction and thermal burns. Use only water.
-
Medical: Transport to ER immediately. Ocular damage from amines is irreversible if not treated within minutes.
Scenario B: Spillage (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don full PPE (Goggles, Double Gloves, Lab Coat).
-
Containment: Cover the spill with a specialized Amine Neutralizer (e.g., citric acid-based absorbent) or dry sand.
-
Disposal: Sweep into a hazardous waste container labeled "Corrosive Basic Solid".
Storage & Stability Logic
The primary degradation pathway is oxidative deamination (slow) and carbamate formation (fast).
Caption: Figure 2: Degradation pathways. Carbamate formation is the dominant instability vector in non-inert storage.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44119283, (2-Methyl-2H-indazol-5-yl)methanamine. Retrieved from [Link]
-
Toledano, A. S., et al. (2024). N-N Bond-Forming Oxidative Cyclization for 2H-Indazole Synthesis.[4] Organic Letters.[4][5] Retrieved from [Link]
Sources
- 1. (2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-methylindazol-5-yl)methanamine | CAS#:1159511-63-3 | Chemsrc [chemsrc.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
Synonyms for (2-Methyl-2H-indazol-5-YL)methanamine such as 5-Aminomethyl-2-methylindazole
Synonyms: 5-Aminomethyl-2-methylindazole; (2-Methylindazol-5-yl)methanamine; 1-(2-Methyl-2H-indazol-5-yl)methanamine. CAS Registry Number: 1159511-63-3 (Methanamine specific); Note: Often confused with 60518-59-4 (5-Amino-2-methylindazole).
Executive Summary
(2-Methyl-2H-indazol-5-yl)methanamine is a specialized heterocyclic building block used primarily in the development of Rho-associated protein kinase (ROCK) inhibitors and tyrosine kinase antagonists. Unlike its thermodynamically stable 1H-indazole isomer, the 2H-indazole core possesses a distinct "quinonoid" electronic character, offering unique vectors for hydrogen bonding in the ATP-binding pockets of kinases. This guide details the synthesis, characterization, and medicinal utility of this specific regioisomer, addressing the common synthetic challenge of selectively accessing the N2-methylated scaffold.
Chemical Identity & Structural Logic[1]
The molecule consists of an indazole bicyclic system methylated at the N2 position and substituted with a primary aminomethyl group at the C5 position.
Nomenclature & Isomerism
The distinction between 1-methyl and 2-methyl isomers is critical in medicinal chemistry due to their differing hydrogen bond acceptor/donor profiles.
-
1-Methyl-1H-indazole: Benzenoid structure; thermodynamically favored.
-
2-Methyl-2H-indazole: Quinonoid resonance contribution; kinetically favored under specific alkylation conditions; higher dipole moment.
Structural Visualization
The following diagram illustrates the core structure and its relationship to the common 1-methyl isomer.
Caption: Comparison of the target 2-methyl-2H-indazole scaffold against its 1-methyl isomer.
Synthesis & Manufacturing Protocols
Direct methylation of 5-substituted indazoles typically yields a mixture favoring the N1-isomer. To exclusively generate the 2-methyl isomer, a de novo cyclization strategy using copper catalysis is the industry gold standard.
Protocol: Regioselective Synthesis via Cu-Catalysis
This protocol utilizes a three-component condensation followed by nitrile reduction.
Reagents:
-
Precursor A: 5-Cyano-2-bromobenzaldehyde (or 2-bromo-5-formylbenzonitrile)
-
Reagent B: Methylamine (2.0 M in THF)
-
Reagent C: Sodium Azide (
) -
Catalyst: Copper(I) Iodide (
) -
Ligand: N,N'-Dimethylethylenediamine (DMEDA)
Step 1: Formation of 2-Methyl-2H-indazole-5-carbonitrile
-
Charge: In a sealed tube, dissolve 5-cyano-2-bromobenzaldehyde (1.0 eq) in DMSO (0.5 M concentration).
-
Add: Methylamine (1.2 eq),
(1.5 eq), (5 mol%), and DMEDA (10 mol%). -
Reaction: Heat to 110°C for 12 hours. The reaction proceeds via imine formation, followed by Cu-catalyzed N-arylation and cyclization.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine to remove DMSO. Purify via flash chromatography (Hexane/EtOAc).
-
Checkpoint: Verify intermediate 2-methyl-2H-indazole-5-carbonitrile by IR (CN stretch ~2230 cm⁻¹).
-
Step 2: Reduction to Methanamine
-
Dissolve: 2-Methyl-2H-indazole-5-carbonitrile in anhydrous THF.
-
Reduce: Add
(2.5 eq) dropwise at 0°C under Argon. -
Reflux: Warm to RT and reflux for 4 hours.
-
Quench: Standard Fieser workup (
, 15% , ). -
Isolate: Filter precipitate, dry organic layer (
), and concentrate. -
Salt Formation: Treat with HCl/Dioxane to precipitate the hydrochloride salt for stability.
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway avoiding N1/N2 isomer separation.
Analytical Characterization
Distinguishing the 2-methyl isomer from the 1-methyl isomer is the most critical quality control step.
NMR Spectroscopy Distinction
The N-Methyl group exhibits a characteristic chemical shift difference due to the electronic environment of the pyrazole ring.
| Feature | 2-Methyl Isomer (Target) | 1-Methyl Isomer (Impurity) |
| N-CH3 Shift (¹H) | δ 4.15 – 4.25 ppm | δ 3.95 – 4.05 ppm |
| C3-H Shift (¹H) | δ ~8.2 ppm (Deshielded) | δ ~7.9 ppm |
| UV | Distinct bathochromic shift | Hypsochromic shift relative to 2-Me |
| NOESY Signal | NOE between N-Me and C3-H | NOE between N-Me and C7-H |
Mass Spectrometry
-
Molecular Formula:
-
Exact Mass: 161.0953
-
Fragmentation: Loss of
(M-17) is common for benzyl amines.
Application in Drug Discovery[2][3][4][5]
The (2-methyl-2H-indazol-5-yl)methanamine scaffold is a "privileged structure" in kinase inhibition.
ROCK Inhibition (Rho-associated Kinase)
Inhibitors of ROCK1/ROCK2 often require a hinge-binding motif. The 2-methylindazole core serves as an isostere for isoquinoline (found in Fasudil).
-
Mechanism: The indazole nitrogen (N1) acts as a hydrogen bond acceptor, while the C3-H can participate in weak CH-O interactions.
-
Advantage: The 5-aminomethyl arm extends into the ribose-binding pocket or solvent-exposed region, allowing for the attachment of solubilizing tails or selectivity-enhancing groups (e.g., amide coupling to form GSK429286A analogs).
FLT3 and Tyrosine Kinases
In FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole ring mimics the adenine ring of ATP. The 2-methyl substitution locks the tautomer, preventing the "flip" that can occur with unsubstituted indazoles, thus reducing entropic penalty upon binding.
Caption: Utility of the 2-methylindazole scaffold in kinase inhibitor design.
References
-
Synthesis of 2-Substituted Indazoles: Kumar, M. R., et al. (2011). "Copper-Catalyzed One-Pot Synthesis of 2-Aryl-2H-indazoles." Organic Letters, 13(13), 3542–3545. Link
-
ROCK Inhibitor Structural Data: Goodman, K. B., et al. (2007).[1] "Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors." Journal of Medicinal Chemistry, 50(1), 6-9.[1] Link
-
Indazole Tautomerism & NMR: Claramunt, R. M., et al. (2006). "The Tautomerism of Indazoles." Arkivoc, (v), 37-47. Link
-
GSK ROCK Inhibitors: "5-Substituted Indazole ROCK Inhibitors Reported by GSK." ResearchGate Data. Link
-
PubChem Compound Summary: CID 44119283, (2-Methylindazol-5-yl)methanamine. Link
Sources
Application Note: High-Purity Synthesis of (2-Methyl-2H-indazol-5-yl)methanamine
Abstract & Utility
(2-Methyl-2H-indazol-5-yl)methanamine is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for Rho-kinase (ROCK) inhibitors and tyrosine kinase inhibitors (e.g., analogs of Pazopanib). The synthesis of 2-substituted indazoles presents a specific challenge: controlling the regioselectivity between the thermodynamically favored N1-alkylation and the kinetically accessible N2-alkylation.[1]
This protocol details a scalable, three-step synthesis starting from 5-bromo-1H-indazole. It prioritizes the isolation of the N2-isomer with high purity (>98%) and the subsequent transformation of the bromide to a primary amine via a nitrile intermediate.
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on early-stage methylation followed by functional group interconversion. The critical process parameter (CPP) is the separation of the N1/N2 regioisomers in Step 1.
Figure 1: Retrosynthetic pathway highlighting the critical intermediate stages.
Detailed Experimental Protocol
Step 1: Methylation and Regioisomer Separation
Objective: Alkylation of 5-bromoindazole and isolation of the N2-methyl isomer.
-
Reagents: 5-Bromo-1H-indazole (1.0 eq), Methyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Acetone or DMF (Anhydrous).
-
Mechanism: Sɴ2 substitution.
Procedure:
-
Dissolution: Dissolve 5-bromo-1H-indazole (10.0 g, 50.7 mmol) in anhydrous acetone (150 mL).
-
Base Addition: Add K₂CO₃ (14.0 g, 101.4 mmol) and stir at room temperature for 15 minutes.
-
Alkylation: Cool to 0°C. Add Methyl Iodide (3.8 mL, 60.8 mmol) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1). Two spots will appear:
-
N1-Isomer (Major): Higher R_f (approx 0.6).
-
N2-Isomer (Target): Lower R_f (approx 0.4).
-
-
Workup: Filter off inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification (CRITICAL): The residue is a mixture (typically ~60:40 or 70:30 N1:N2).
-
Flash Chromatography: Load onto a silica gel column. Elute with a gradient of Hexane:EtOAc (90:10 to 70:30).
-
Collection: The N1 isomer elutes first. Collect the second major fraction (N2 isomer).
-
-
Yield: Expect ~3.0–4.0 g (30–40%) of 5-bromo-2-methyl-2H-indazole as a crystalline solid.
Technical Insight: The N2-isomer is often more polar due to the quinoid-like resonance contribution, which increases its retention time on silica compared to the benzenoid N1-isomer [1].
Step 2: Palladium-Catalyzed Cyanation
Objective: Conversion of aryl bromide to aryl nitrile.
-
Reagents: 5-Bromo-2-methyl-2H-indazole (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd₂(dba)₃ (0.02 eq), dppf (0.04 eq).
-
Solvent: DMF (Degassed).
Procedure:
-
Setup: In a glovebox or under Argon flow, combine the bromide (3.0 g, 14.2 mmol), Zn(CN)₂ (1.0 g, 8.5 mmol), Pd₂(dba)₃ (260 mg), and dppf (315 mg) in a pressure vial.
-
Solvent: Add anhydrous DMF (30 mL). Seal the vessel.
-
Heating: Heat to 110°C for 4–6 hours.
-
Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with 1M NaOH (to quench excess cyanide—Caution ) and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via short silica plug (Hexane/EtOAc 1:1) to yield 2-methyl-2H-indazole-5-carbonitrile .
Step 3: Reduction to Methanamine
Objective: Reduction of the nitrile to the primary amine without over-reduction or dimerization.
-
Reagents: Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O, 2.0 eq), Sodium Borohydride (NaBH₄, 10.0 eq).
-
Solvent: Methanol.[1]
Procedure:
-
Pre-complexation: Dissolve the nitrile (2.0 g, 12.7 mmol) and CoCl₂·6H₂O (6.0 g, 25.4 mmol) in Methanol (60 mL). The solution will turn deep purple/blue.
-
Reduction: Cool to 0°C. Add NaBH₄ (4.8 g, 127 mmol) portion-wise (CAUTION: Vigorous hydrogen evolution). The mixture will turn black (formation of cobalt boride species).
-
Stirring: Stir at RT for 2 hours.
-
Quench: Carefully add 2M HCl until pH < 2 (dissolves the black precipitate). Stir for 30 mins.
-
Free Basing: Basify with NH₄OH or 2M NaOH to pH > 11.
-
Extraction: Extract exhaustively with DCM/MeOH (9:1) or Chloroform.
-
Isolation: Dry organic layer, concentrate to yield (2-methyl-2H-indazol-5-yl)methanamine .
Note: If high purity is required for biological assays, convert to the HCl salt by adding 4M HCl in Dioxane to the ethereal solution of the amine.
Analytical Validation & QC
| Parameter | N1-Isomer (Impurity) | N2-Isomer (Target) | Method |
| ¹H NMR (Methyl) | ~4.05 ppm (s, 3H) | ~4.18 ppm (s, 3H) | CDCl₃ |
| TLC (Hex/EtOAc 1:1) | Higher R_f | Lower R_f | Silica Gel |
| UV Absorbance | λ_max ~295 nm | λ_max ~285 nm | HPLC-DAD |
Self-Validating Check: In the ¹H NMR of the final amine, look for the disappearance of the aromatic protons ortho to the nitrile and the appearance of a methylene singlet/doublet at ~3.9–4.0 ppm (CH₂-NH₂). The integration must be 2H relative to the 3H methyl singlet.
Regioselectivity Logic Pathway
The following diagram illustrates the decision matrix for distinguishing and isolating the correct isomer.
Figure 2: Workflow for identifying the correct N2-isomer during chromatographic separation.
Safety & Handling
-
Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use only in a fume hood.
-
Cyanide Salts: Zn(CN)₂ is highly toxic. In case of contact or inhalation, seek immediate medical attention (Cyanokit). Bleach all glassware and waste to oxidize residual cyanide.
-
Cobalt/Borohydride: Generates hydrogen gas. Ensure adequate venting to prevent pressure buildup.
References
-
Cheung, M., et al. (2003).[2] "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry, 68(10), 4093–4095. Link
-
Lohou, E., et al. (2012).[2] "New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase."[2] Bioorganic & Medicinal Chemistry, 20(1), 563-574. (Discussion on N1 vs N2 characterization). Link
-
Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib)." Journal of Medicinal Chemistry, 51(15), 4632–4640. (Reference for indazole methanamine utility). Link
Sources
Strategic Control of Indazole N-Alkylation: A Practical Guide to Regioselectivity
Abstract
The indazole scaffold is a privileged pharmacophore in medicinal chemistry (e.g., Pazopanib, Lenvatinib).[1] However, its ambident nucleophilicity presents a persistent synthetic challenge: alkylation of the 1H-indazole typically yields a mixture of N1- and N2-alkylated products. While N1-alkylation is thermodynamically favored, N2-isomers are increasingly valuable as bioisosteres but are harder to access. This guide provides validated protocols to selectively target either regioisomer, grounded in mechanistic causality (thermodynamic vs. kinetic control) and robust analytical differentiation.
Part 1: The Mechanistic Landscape
To control regioselectivity, one must understand the tautomeric equilibrium and the electronic nature of the nitrogen atoms.
Tautomerism and Reactivity
Indazole exists in a tautomeric equilibrium between the 1H and 2H forms.
-
1H-Indazole (Benzenoid): Thermodynamically more stable by approximately 3–4.5 kcal/mol depending on solvent and substitution.
-
2H-Indazole (Quinonoid): Less stable but possesses a more basic lone pair at N2.[2]
The Curtin-Hammett Scenario
Under basic conditions, the indazole anion is delocalized.
-
N1-Alkylation (Thermodynamic): The transition state leading to N1-alkylation retains the aromaticity of the benzene ring (benzenoid character). This is the default pathway under reversible, high-temperature, or strongly basic conditions.
-
N2-Alkylation (Kinetic): The N2 nitrogen is often more nucleophilic (higher electron density) in the neutral or protonated state. However, the resulting product has quinonoid character, making it less stable. Accessing N2 requires kinetic control or specific steric/electronic steering.
Decision Matrix: Condition Selection
| Parameter | Conditions Favoring N1 (Thermodynamic) | Conditions Favoring N2 (Kinetic/Steric) |
| Reagent | Alkyl Halides (R-X) | Meerwein Salts (R3O+BF4-), Alkyl Imidates |
| Base | Strong Bases (NaH, KOtBu) | None (Neutral) or Weak Bases |
| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar (DCM, Toluene) or EtOAc |
| Temperature | High (>60°C) | Low (<0°C to RT) |
| Additives | Chelation (e.g., Li+) can lock N1 | Lewis Acids (e.g., BF3·OEt2) |
Part 2: Experimental Protocols
Protocol A: N1-Selective Alkylation (Thermodynamic Control)
Target: >95:5 N1:N2 ratio[3]
Mechanism: Deprotonation with a strong base generates the indazolyl anion. In polar aprotic solvents, the reaction is driven by the thermodynamic stability of the N1-product (benzenoid system).
Materials:
-
Substrate: 1H-Indazole derivative (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)
-
Electrophile: Alkyl Bromide or Iodide (1.1 equiv)
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Activation: Charge an oven-dried flask with NaH (1.2 equiv) under N2 atmosphere. Wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive, otherwise use as is.
-
Solvation: Suspend NaH in anhydrous THF (or DMF for low solubility substrates) at 0°C.
-
Deprotonation: Add the indazole substrate (dissolved in minimal solvent) dropwise to the NaH suspension.
-
Critical Observation: Evolution of H2 gas. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
-
-
Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.
-
Reaction: Allow to warm to RT. Monitor by LCMS.[1]
-
Note: If N2 product is observed, heating to 60°C often converts the kinetic N2 product to the thermodynamic N1 product via intermolecular alkyl transfer (if the alkyl group is labile, e.g., benzyl).
-
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc.[4]
Protocol B: N2-Selective Alkylation (Kinetic Control)
Target: Access to N2-isomers (often >90% selectivity)
Mechanism: This protocol utilizes Trimethyloxonium tetrafluoroborate (Meerwein’s Salt) . The reaction proceeds on the neutral indazole. The "hard" electrophile attacks the most electron-rich nitrogen (N2) under kinetic control, avoiding the equilibration that favors N1.
Materials:
-
Substrate: 1H-Indazole derivative (1.0 equiv)
-
Reagent: Trimethyloxonium tetrafluoroborate (Me3O+ BF4-) (1.2 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DCM (anhydrous)
-
Workup: Sat. NaHCO3
Step-by-Step Procedure:
-
Preparation: Dissolve the indazole substrate in anhydrous EtOAc (0.2 M) under N2.
-
Why EtOAc? It is polar enough to dissolve the salt but non-nucleophilic enough to prevent side reactions.
-
-
Addition: Add Me3O+ BF4- (solid) in one portion at RT.
-
Safety: Meerwein salts are powerful alkylating agents. Handle in a fume hood.
-
-
Reaction: Stir at Room Temperature for 2–6 hours.
-
Monitoring: A white precipitate (the fluoroborate salt of the product) often forms.
-
-
Quench: The reaction mixture is acidic. Quench slowly with saturated aqueous NaHCO3.
-
Workup: Separate phases. The product is often very pure.
Alternative N2 Method (Chan-Lam Coupling): For N-arylation (where Meerwein salts don't apply), use Cu(OAc)2 (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Pyridine (2.0 equiv) in DCM. This often favors N2 due to the coordination geometry of the copper intermediate, though selectivity is substrate-dependent.
Part 3: Analytical Differentiation (The "Trust" Pillar)
Distinguishing N1 vs. N2 isomers is the most frequent point of failure. Do not rely solely on LCMS retention time.
NMR Decision Tree
The most definitive method (short of X-ray) is 2D-NOESY NMR .
-
N1-Alkylated Indazole:
-
NOE Correlation: Strong cross-peak between the N-Alkyl protons (or N-Aryl ortho protons) and the C7-H of the indazole ring.
-
Chemical Shift: C3-H is typically around
8.0 ppm.
-
-
N2-Alkylated Indazole:
-
NOE Correlation: Strong cross-peak between the N-Alkyl protons and the C3-H of the indazole ring.
-
Chemical Shift: C3-H is often deshielded (
8.3–8.7 ppm) due to the adjacent cationic character of the N2-imine-like bond.
-
Visualization of Analytical Logic
Figure 1: Analytical decision tree for assigning indazole regiochemistry using NOESY NMR.
Part 4: Troubleshooting & Optimization
| Observation | Diagnosis | Remediation |
| Low N1 Selectivity | Incomplete deprotonation or "loose" ion pair. | Switch from K2CO3 to NaH . Increase reaction temperature to thermodynamic equilibrium (60°C+). |
| Low N2 Selectivity | Reaction conditions too basic or too hot. | Switch to Meerwein Salt protocol. Ensure temperature is < RT. Use non-polar solvent (DCM). |
| No Reaction (N2) | Substrate is too electron-deficient. | Use Silver salts (Ag2CO3) or switch to acid-catalyzed alkylation with trichloroacetimidates (Pfizer Method). |
| Mixture of Isomers | Curtin-Hammett equilibrium is fast. | Isolate isomers via column chromatography. N1 is usually less polar (elutes first) than N2 on Silica gel. |
References
-
Slade, D. J., et al. (2009).[4][5][6] Indazole Regioselectivity Rules.[2][3][4][5] "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry. Link
- Key Insight: Defines the thermodynamic preference for N1 and conditions to shift equilibrium.
-
Cheung, M., et al. (2003).[5] Kinetic Control via Meerwein Salts. "Regioselective N-Alkylation of Indazoles with Trimethyloxonium Tetrafluoroborate." Journal of Organic Chemistry. Link
- Key Insight: The definitive protocol for N2-methyl
-
Clemens, J., et al. (2022).[4][7] Advanced N2 Selectivity.[3] "Highly Selective N2 Alkylation of Indazoles." Synthesis. Link
- Key Insight: Pfizer's method using alkyl imidates and Lewis acids for difficult substr
-
Gaumont, A. C., et al. (2021). Review of Indazole Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. Link
- Key Insight: Comprehensive review of substituent effects on regioselectivity.
Sources
- 1. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 2. connectjournals.com [connectjournals.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
Application Note: Analytical Characterization of (2-Methyl-2H-indazol-5-yl)methanamine
[1]
Introduction: The "Privileged Scaffold" Challenge
(2-Methyl-2H-indazol-5-yl)methanamine (CAS: 60518-59-4) represents a critical building block in modern medicinal chemistry, particularly in the development of Rho-kinase (ROCK) inhibitors and multi-targeted kinase antagonists.[1] The indazole core is often termed a "privileged scaffold" due to its ability to mimic the purine ring of ATP, allowing it to dock effectively into kinase active sites.[2]
However, the characterization of this molecule presents a specific, high-stakes analytical challenge: Tautomeric Regioselectivity .[2]
The alkylation of the indazole ring typically yields a mixture of the thermodynamically stable 1H-isomer and the kinetically favored 2H-isomer .[2][3] For (2-Methyl-2H-indazol-5-yl)methanamine, the biological activity is strictly dependent on the methyl group being fixed at the N2 position.[1] Misidentification of the N1 isomer as the N2 isomer is a common failure mode in early-stage drug development that leads to "dead-end" SAR (Structure-Activity Relationship) data.[1]
This guide details the definitive analytical protocols to certify the regiochemistry, purity, and stability of this intermediate.
Critical Quality Attribute: Regiochemical Validation (NMR)
Objective: Unequivocally distinguish between the 1-methyl and 2-methyl isomers.
Principle: Standard 1D
Mechanistic Logic[2]
-
1-Methyl Isomer: The methyl group at position 1 is spatially proximal to the proton at position 7 (
).[1][2] -
2-Methyl Isomer (Target): The methyl group at position 2 is spatially proximal to the proton at position 3 (
).[1][2]
Protocol 1: Structural Certification via NOESY NMR
Instrument: 400 MHz (minimum) NMR Spectrometer.[1][2]
Solvent: DMSO-
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-
. Ensure the solution is free of suspended solids to prevent magnetic field inhomogeneity.[2] -
1D Acquisition: Acquire a standard proton spectrum to assign the singlet methyl peak (
ppm) and the aromatic region ( ppm).[2]-
Note: The
proton in indazoles is typically a sharp singlet around 8.2–8.5 ppm.[2]
-
-
1D NOESY Experiment:
-
HMBC Confirmation (Optional):
Visualization: Isomer Determination Logic
Caption: Decision tree for distinguishing N1 vs N2 methylation using NOESY NMR spectroscopy.
Quantitative Purity & Impurity Profiling (HPLC-UV)
Objective: Quantify purity and detect synthetic by-products (e.g., bis-alkylated species, unreacted nitrile precursors).[1][2] Challenge: The primary amine group causes "peak tailing" on standard C18 columns due to interaction with residual silanols. Solution: Use a high-pH stable column or a chaoticotropic additive (TFA) to suppress silanol interactions.[1][2]
Protocol 2: High-Performance Liquid Chromatography (HPLC)
System: Agilent 1200/1260 or equivalent with DAD (Diode Array Detector). Column: XBridge BEH C18 (Waters) or Gemini-NX C18 (Phenomenex).[1] Why? These columns resist high pH, allowing the amine to exist in its neutral state for better peak shape.[2]
Method Parameters:
| Parameter | Setting |
| Column Temp | 35°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5 µL |
| Detection | UV 254 nm (primary), 220 nm (impurity check) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[1][2]0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Elute salts) |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
Self-Validating System Checks:
-
Resolution (
): If the synthetic precursor (5-cyano-2-methylindazole) is present, between precursor and product must be > 2.0. -
Tailing Factor (
): The amine peak must have .[2] If , the column pH is likely too low, causing silanol drag.[2]
Visualization: Analytical Workflow
Caption: HPLC workflow utilizing high-pH mobile phase to ensure sharp peak shape for the amine.
Stability & Handling
References
-
PubChem. (2-Methyl-2H-indazol-5-yl)methanamine | C9H11N3.[1][2] National Library of Medicine.[1][2] Link[1][2]
-
Clemens, J., et al. (2022).[2][4] Selective Procedures for the N2-Alkylation of 1H-Indazoles. Synthesis, 54, 3215-3226.[1][2][4] Link[1][2]
-
BenchChem. (2-Methyl-2H-indazol-5-YL)methanamine Product Information & Applications. Link[1][2]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link
Sources
- 1. (2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
Application Note: High-Fidelity Synthesis and Utilization of (2-Methyl-2H-indazol-5-yl)methanamine
Executive Summary
(2-Methyl-2H-indazol-5-yl)methanamine (CAS: 1159511-63-3) represents a critical "homologated" scaffold in modern medicinal chemistry. Unlike its aniline counterpart (5-aminoindazole), this primary amine offers a methylene spacer that provides rotational freedom and reduced steric clash when targeting deep protein pockets, particularly in Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) inhibitors.
This guide addresses the primary synthetic bottleneck: Regioselectivity . The thermodynamic preference for N1-alkylation of indazoles often leads to low yields of the desired N2-isomer. We present a robust, kinetically controlled protocol for N2-methylation followed by a selective nitrile reduction, ensuring high purity for downstream amide coupling.
Chemical Context & Mechanistic Logic[1][2][3]
The Indazole Tautomer Challenge
Indazoles exist in a tautomeric equilibrium.[1] Under basic alkylation conditions (e.g., NaH/MeI), the N1-methylated product is thermodynamically favored due to the preservation of the benzenoid system. However, the 2-methyl-2H-indazole (quinoid-like character) is often the bioactive conformer required for specific hydrogen-bonding interactions in the kinase hinge region.
To access the N2-isomer efficiently, we utilize Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) .[2] This hard electrophile favors the kinetically accessible N2 position over the N1 position, significantly improving the regiochemical ratio compared to standard alkyl halides.
Pathway Visualization
The following diagram illustrates the competitive alkylation pathway and the subsequent reduction workflow.
Figure 1: Kinetic control using Meerwein's salt favors the N2-isomer, which is subsequently reduced to the target methanamine.
Experimental Protocols
Protocol A: Regioselective Methylation (N2-Dominant)
Objective: Synthesize 2-methyl-2H-indazole-5-carbonitrile with minimized N1 byproduct.
Materials:
-
5-Cyano-1H-indazole (1.0 eq)
-
Trimethyloxonium tetrafluoroborate (Me3O[2]·BF4) (1.2 eq)
-
Ethyl Acetate (EtOAc) (Anhydrous)
-
Sodium Bicarbonate (sat. aq.)
Procedure:
-
Dissolution: In a flame-dried flask under Argon, dissolve 5-cyano-1H-indazole (5.0 g, 35 mmol) in anhydrous EtOAc (100 mL). Note: EtOAc is chosen over DCM to facilitate product precipitation.
-
Addition: Add Me3O·BF4 (6.2 g, 42 mmol) in one portion at room temperature. The reaction is initially heterogeneous.
-
Reaction: Stir vigorously for 4–6 hours. The solution will become clear, then a white precipitate (the tetrafluoroborate salt of the N2-product) will form.
-
Quench: Slowly add saturated NaHCO3 (100 mL) to the reaction mixture. Stir for 30 minutes to neutralize the salt and liberate the free base.
-
Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 50 mL).
-
Purification: Dry combined organics over Na2SO4 and concentrate.
-
Validation: Analyze crude by 1H NMR. The N2-methyl peak typically appears downfield (~4.2 ppm) compared to the N1-methyl (~4.05 ppm).
-
Separation: Purify via flash chromatography (SiO2, Gradient 0-50% EtOAc in Hexanes). The N2-isomer is generally more polar and elutes later than the N1-isomer on silica due to its higher dipole moment.
-
Yield Target: 65–75% (N2-isomer).
Protocol B: Cobalt-Catalyzed Nitrile Reduction
Objective: Reduce the nitrile to the primary amine without hydrogenating the aromatic ring or cleaving the N-Me bond.
Materials:
-
2-Methyl-2H-indazole-5-carbonitrile (from Protocol A)
-
Cobalt(II) chloride hexahydrate (CoCl2·6H2O) (1.0 eq)
-
Sodium Borohydride (NaBH4) (5.0 eq)
-
Methanol (MeOH)
Procedure:
-
Complexation: Dissolve the nitrile (2.0 g, 12.7 mmol) and CoCl2·6H2O (3.0 g, 12.7 mmol) in MeOH (60 mL). The solution will turn deep purple/blue.
-
Reduction: Cool to 0°C. Add NaBH4 (2.4 g, 63.5 mmol) portion-wise over 20 minutes. Caution: Vigorous gas evolution (H2).
-
Workup: Stir for 1 hour at room temperature. Quench with 1N HCl (carefully) until gas evolution ceases and the black precipitate dissolves/clumps.
-
Basification: Adjust pH to >10 using NH4OH.
-
Isolation: Extract with DCM (3 x 50 mL). The amine is highly soluble in DCM.
-
Salt Formation (Optional for storage): Treat the DCM solution with 4M HCl in dioxane to precipitate the hydrochloride salt: (2-Methyl-2H-indazol-5-yl)methanamine dihydrochloride .
Analytical Validation & Quality Control
To ensure the integrity of the synthetic intermediate, compare analytical data against the following reference values.
| Parameter | Specification (N2-Isomer) | Distinction from N1-Isomer |
| 1H NMR (DMSO-d6) | N-Me singlet at δ 4.18 ppm | N1-Me singlet appears upfield at δ 4.05 ppm |
| 1H NMR (CH2) | Benzylic CH2 singlet at δ 3.85 ppm | Similar, but shifts slightly upfield in N1. |
| C-3 Proton | Singlet at δ 8.30 ppm | N1 C-3 proton is often at δ 8.05 ppm |
| HPLC Retention | Lower retention time (Reverse Phase) | N1 is more lipophilic (elutes later). |
| Appearance | Off-white to pale yellow solid | N1 is often white/crystalline. |
Application: Amide Coupling (ROCK Inhibitor Synthesis)
Context: This amine is frequently coupled with isoquinoline-carboxylic acids to generate ROCK inhibitors.
Workflow:
-
Activation: Activate the carboxylic acid partner (e.g., 1-hydroxyisoquinoline-4-carboxylic acid) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
Coupling: Add (2-Methyl-2H-indazol-5-yl)methanamine (1.0 eq). Stir at RT for 2 hours.
-
Outcome: The resulting amide linkage places the indazole headgroup in the solvent-exposed region of the kinase ATP pocket, while the N2-methyl group orients the scaffold to form critical water-mediated hydrogen bonds.
References
-
Regioselectivity in Indazole Alkylation: Luo, G., et al. (2006).[2] Regioselective alkylation of indazoles.[5][2][4][6] Journal of Organic Chemistry.[7] [Link]
-
Cobalt Boride Reduction Methodology: Khurana, J. M., & Kukreja, G. (2002). Rapid reduction of nitriles to primary amines with CoCl2·6H2O/NaBH4. Synthetic Communications. [Link]
-
Indazole Scaffolds in Kinase Inhibition: Lin, X., et al. (2021). Design and synthesis of indazole derivatives as potent ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters.[7] [Link]
-
Compound Data (PubChem): National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 44119283, (2-Methylindazol-5-yl)methanamine. [Link][8]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. research.ucc.ie [research.ucc.ie]
- 7. semanticscholar.org [semanticscholar.org]
- 8. (2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: (2-Methyl-2H-indazol-5-yl)methanamine in Kinase Inhibitor Synthesis
Introduction: The Indazole Scaffold in Modern Kinase Discovery
(2-Methyl-2H-indazol-5-yl)methanamine is a specialized heterocyclic building block extensively utilized in the synthesis of ATP-competitive kinase inhibitors. While the 1H-indazole core is a well-established bioisostere for the adenine ring of ATP, the N2-methylated 2H-indazole variant offers distinct physicochemical and structural advantages that are increasingly exploited in Fragment-Based Drug Discovery (FBDD).
Structural Significance[1][2]
-
Hinge Binding Mimicry: The indazole core forms critical hydrogen bonds with the kinase hinge region (typically via N1 or C3-substituents).
-
Tautomeric Locking: Unlike 1H-indazoles, which can shift between N1 and N2 protonation states, the N2-methyl group "locks" the heterocycle into a fixed electronic distribution. This prevents promiscuous binding modes and often improves selectivity for specific kinase isoforms (e.g., ROCK2, FLT3, PLK4).
-
The Methanamine Handle: The C5-methanamine acts as a solvent-exposed "vector." It allows chemists to attach solubilizing groups or "tail" moieties that extend into the ribose-binding pocket or the solvent front, crucial for tuning potency and pharmacokinetic (PK) properties.
Chemical Biology & Mechanism of Action
Binding Mode Hypothesis
In a typical Type I kinase inhibitor design using this scaffold:
-
The Core: The 2-methylindazole body occupies the ATP-binding pocket.
-
The Linker: The 5-methanamine nitrogen serves as a nucleophile for coupling to hydrophobic "caps" (e.g., isoquinolines, benzamides).
-
Interaction: The resulting amide or amine linkage positions the cap to interact with the DFG motif (Asp-Phe-Gly) or the
C-helix, depending on the linker length.
Signaling Pathway Context (ROCK Signaling)
One of the primary applications of amino-indazole scaffolds is in the inhibition of Rho-associated protein kinase (ROCK). Below is the signaling cascade where these inhibitors intervene to prevent cytoskeletal reorganization in diseases like fibrosis or glaucoma.
Figure 1: Canonical ROCK signaling pathway. The indazole inhibitor competes with ATP at the ROCK active site, preventing phosphorylation of downstream substrates like MYPT1.
Experimental Protocols
Protocol A: General Amide Coupling (Lead Synthesis)
This protocol describes the coupling of (2-Methyl-2H-indazol-5-yl)methanamine with a heteroaryl carboxylic acid to generate a potential kinase inhibitor library member.
Reagents:
-
Amine: (2-Methyl-2H-indazol-5-yl)methanamine (1.0 equiv)
-
Acid: Heteroaryl carboxylic acid (e.g., Isoquinoline-1-carboxylic acid) (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Activation: In a dried 20 mL scintillation vial, dissolve the Heteroaryl carboxylic acid (0.5 mmol) in anhydrous DMF (3.0 mL).
-
Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 15 minutes to form the activated ester. Note: The solution should turn slightly yellow.
-
Addition: Add (2-Methyl-2H-indazol-5-yl)methanamine (0.5 mmol, ~80 mg) directly to the reaction mixture.
-
Reaction: Purge the vial with nitrogen, cap tightly, and stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Acid MW + Amine MW - 18).
-
Workup:
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash sequentially with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography using a gradient of 0–10% MeOH in DCM.
Protocol B: Reductive Amination (Secondary Amine Synthesis)
Used when a flexible alkyl linker is required instead of a rigid amide.
Procedure:
-
Dissolve (2-Methyl-2H-indazol-5-yl)methanamine (1.0 equiv) and the appropriate Aldehyde (1.0 equiv) in DCE (Dichloroethane).
-
Add Acetic Acid (catalytic, 1 drop) and stir for 1 hour to form the imine.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) and stir overnight at RT.
-
Quench with sat. NaHCO₃ and extract with DCM.
Synthetic Workflow Visualization
The following diagram illustrates the decision logic and synthetic flow for utilizing this building block in a medicinal chemistry campaign.
Figure 2: Synthetic decision tree for functionalizing the 5-methanamine moiety.
Quality Control & Characterization Data
When validating the synthesis of derivatives based on this scaffold, specific NMR signatures confirm the integrity of the N2-methyl indazole core.
Diagnostic 1H NMR Signals (DMSO-d6)
| Position | Multiplicity | Approx. Shift (ppm) | Diagnostic Note |
| N2-Methyl | Singlet (3H) | 4.10 – 4.20 | Distinctive sharp singlet; confirms N2 vs N1 methylation (N1 is typically ~4.0 ppm but varies). |
| H3 (Indazole) | Singlet (1H) | 8.20 – 8.40 | Characteristic aromatic proton on the pyrazole ring. |
| CH2 (Benzylic) | Doublet (2H) | 4.40 – 4.60 | If amide coupled. Shifts to ~3.8 ppm if free amine. |
| Amide NH | Triplet (1H) | 8.80 – 9.20 | Indicates successful coupling (couples to CH2). |
Storage & Stability
-
Storage: Store the free amine at -20°C under argon. It is hygroscopic and sensitive to atmospheric CO₂ (carbamate formation).
-
Stability: The N2-methyl indazole core is metabolically stable compared to N1-H indazoles (which are prone to glucuronidation).
References
-
Vertex Pharmaceuticals. (2025).[1] Indazole derivatives as kinase inhibitors. Journal of Medicinal Chemistry. 2
-
Organic Chemistry Portal. (2024). Synthesis of 2H-Indazoles. 3[4][5][6][7][8]
-
National Institutes of Health (NIH). (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. 1
-
ResearchGate. (2025). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FLT3. 5
-
RSC Publishing. (2024). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. 9[4][5][6][7][8][10][11]
Sources
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caribjscitech.com [caribjscitech.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Derivatization of (2-Methyl-2H-indazol-5-yl)methanamine for SAR
The following technical guide details the derivatization of (2-Methyl-2H-indazol-5-yl)methanamine , a critical building block for exploring Structure-Activity Relationships (SAR) in kinase and GPCR drug discovery.
Executive Summary
The 2H-indazole core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., ROCK, PLK4, VEGFR-2 targets). The specific building block (2-Methyl-2H-indazol-5-yl)methanamine offers two distinct strategic advantages:
-
Tautomeric Lock: The N-2 methyl group freezes the indazole tautomerism, reducing the entropic penalty upon protein binding compared to unsubstituted 1H/2H-indazoles.
-
Vectorized Extension: The 5-position methanamine linker (-CH₂NH₂) projects substituents out of the hydrophobic ATP-binding pocket into the solvent-exposed region, a critical vector for tuning solubility and selectivity.
This guide provides validated protocols for derivatizing this amine handle into amides , secondary amines , and ureas to rapidly enumerate SAR libraries.
Chemical Strategy & Reactivity Profile
The Core Scaffold
Unlike anilines (which are electron-poor and weakly nucleophilic), the benzylic amine at the 5-position is highly nucleophilic (
Strategic Derivatization Pathways
The SAR campaign should focus on three physicochemical profiles:
-
Pathway A (Amides): Introduces H-bond acceptors/donors; lowers
; ideal for targeting backbone carbonyls. -
Pathway B (Reductive Amination): Retains basicity; introduces solubilizing groups (e.g., morpholines, piperazines).
-
Pathway C (Ureas/Sulfonamides): Rigidifies the linker; explores specific H-bond networks.
Decision Logic Diagram
Figure 1: Strategic decision tree for derivatizing the indazole-methanamine core based on desired physicochemical outcomes.
Validated Experimental Protocols
Protocol A: High-Throughput Amide Coupling (HATU Method)
Best for: Creating diverse libraries with carboxylic acids.
Reagents:
-
Substrate: (2-Methyl-2H-indazol-5-yl)methanamine (1.0 equiv)
-
Carboxylic Acid (R-COOH): 1.2 equiv
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMA
Step-by-Step Workflow:
-
Pre-activation: In a reaction vial, dissolve the Carboxylic Acid (0.12 mmol) in DMF (0.5 mL). Add HATU (0.12 mmol) and DIPEA (0.3 mmol). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add the Indazole-Methanamine (0.10 mmol) dissolved in DMF (0.5 mL) to the activated acid mixture.
-
Reaction: Seal and shake/stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product; disappearance of amine M+H 162.1).
-
Workup (Parallel):
-
Dilute with EtOAc (3 mL).
-
Wash with sat. NaHCO₃ (2 x 1 mL) to remove unreacted acid and HATU byproducts.
-
Wash with brine (1 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: If purity <90%, purify via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
Expert Insight: Avoid EDC/HOBt for high-throughput library generation; HATU provides faster kinetics and higher conversion for sterically hindered acids.
Protocol B: Reductive Amination (Secondary Amines)
Best for: Introducing basic groups to improve solubility or target acidic residues.
Reagents:
-
Substrate: (2-Methyl-2H-indazol-5-yl)methanamine (1.0 equiv)
-
Aldehyde/Ketone: 1.1 equiv
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (1–2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Workflow:
-
Imine Formation: Dissolve Indazole-Methanamine (0.10 mmol) and Aldehyde (0.11 mmol) in DCE (1.0 mL). Add Acetic Acid (10 µL).
-
Equilibration: Stir for 30–60 minutes at RT. (Formation of the imine intermediate is often visible by LCMS).
-
Reduction: Add STAB (0.15 mmol) in one portion.
-
Reaction: Stir at RT overnight (12–16 hours).
-
Quench: Add sat. NaHCO₃ (1 mL) and stir vigorously for 10 minutes.
-
Extraction: Extract with DCM (2 x 2 mL).
-
Purification: Flash chromatography (DCM/MeOH/NH₃ gradient) is usually required to separate the secondary amine from any over-alkylated tertiary amine byproducts.
Expert Insight: We use STAB instead of Sodium Cyanoborohydride (NaCNBH₃) because it is less toxic and allows for a "one-pot" procedure without pre-forming the imine in a separate step.
Protocol C: Urea Formation
Best for: Targeting the "gatekeeper" residue or forming rigid H-bond networks.
Reagents:
-
Substrate: (2-Methyl-2H-indazol-5-yl)methanamine (1.0 equiv)
-
Isocyanate (R-NCO): 1.1 equiv
-
Base: TEA (Triethylamine) (1.5 equiv) - Optional, only if salt form of amine is used.
-
Solvent: DCM or THF
Step-by-Step Workflow:
-
Dissolution: Dissolve Indazole-Methanamine (0.10 mmol) in anhydrous DCM (1.0 mL).
-
Addition: Add Isocyanate (0.11 mmol) dropwise at 0°C (ice bath), then warm to RT.
-
Reaction: Stir at RT for 1–2 hours. The reaction is extremely fast.
-
Scavenging (Optional): If isocyanate is in excess, add polymer-supported trisamine resin (100 mg) and stir for 1 hour to scavenge unreacted isocyanate.
-
Isolation: Filter off resin and concentrate. Urea products often precipitate out of DCM/Hexane mixtures, allowing for filtration-based purification.
Data Summary & Troubleshooting
Comparison of Derivatization Methods
| Parameter | Amide Coupling (HATU) | Reductive Amination (STAB) | Urea Formation |
| Reaction Time | 2–4 Hours | 12–16 Hours | 1–2 Hours |
| Yield (Avg) | 85–95% | 60–80% | >90% |
| Purification | Liquid-Liquid Extraction | Chromatography often needed | Precipitation / Scavenging |
| Stability | High | Moderate (Oxidation possible) | Very High |
| SAR Utility | H-bond acceptor, neutral | Basic, solubilizing | H-bond donor/acceptor |
Troubleshooting Guide
-
Low Yield in Amide Coupling: If the carboxylic acid is hindered, switch solvent to NMP and increase temperature to 50°C. Ensure the amine is free-based (not a hydrochloride salt) or add extra DIPEA.
-
Over-alkylation in Reductive Amination: If tertiary amine forms, lower the aldehyde equivalents to 0.9 and add the reductant slowly at 0°C.
-
Solubility Issues: The 2-methylindazole core is planar and hydrophobic. If products precipitate during reaction, add 10% HFIP (Hexafluoroisopropanol) to the solvent system to solubilize aggregates.
Library Synthesis Workflow (Graphviz)
Figure 2: Workflow for parallel library generation in 96-well format.
References
-
Indazole Synthesis & Utility
-
Kinase Inhibitor Scaffolds
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates benzylic amine linkers in kinase inhibitors).
-
-
ROCK Inhibitor SAR
-
Feng, Y., et al. (2008). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 51(21), 6642–6656. (Context for indazole-based ROCK inhibitors).
-
-
Reductive Amination Protocols
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Sources
Experimental design for screening the biological activity of indazole compounds
Application Note: Precision Screening of Indazole Scaffolds Subtitle: From Kinase Inhibition to Phenotypic Profiling – A Comprehensive Guide for Drug Discovery
Abstract
The indazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). Its bioisosteric relationship to the purine ring of ATP allows for potent interaction with kinase hinge regions. However, the planar, lipophilic nature of indazoles often introduces challenges regarding solubility and non-specific binding. This guide provides a rigorous, validated workflow for screening indazole libraries, prioritizing assay sensitivity, interference mitigation, and mechanistic validation.
Introduction: The Indazole Advantage & Challenge
The 1H-indazole ring system is a 10-π electron aromatic heterocycle characterized by a fusion of benzene and pyrazole rings. Its utility in drug design stems from its ability to function as a robust hydrogen bond donor/acceptor system, mimicking the adenine base of ATP.[1]
-
Mechanistic Target: Primarily Type I and Type II kinase inhibition (binding to the active conformation or the inactive DFG-out conformation).
-
Screening Challenge: Indazole derivatives often exhibit intrinsic fluorescence or aggregation-dependent quenching, which can generate false positives in standard fluorescence-intensity assays.
-
Solution: This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and ATP-quantification methods to minimize artifactual data.
Strategic Screening Workflow
The following diagram illustrates the logical progression from library preparation to lead validation.
Figure 1: Hierarchical screening workflow designed to filter false positives early using TR-FRET and confirm mechanism via cellular phosphorylation status.
Protocol Phase 1: High-Throughput Enzymatic Screening (TR-FRET)
Rationale: Standard fluorescence intensity assays are prone to interference from the autofluorescence of nitrogen-rich heterocycles like indazoles. TR-FRET (e.g., LanthaScreen™ or HTRF®) uses a long-lifetime fluorophore (Europium/Terbium), allowing measurement after the compound's short-lived autofluorescence has decayed.
Target Model: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a common target for indazole-based drugs like Axitinib.
Materials:
-
Enzyme: Recombinant human VEGFR2 kinase domain.
-
Substrate: PolyGT (Glu:Tyr, 4:1) labeled with Fluorescein or ULight™.
-
Tracer: Eu-labeled anti-phosphotyrosine antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (prevents aggregation).
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of indazole derivatives in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO (10 points) to generate a dose-response curve.
-
Critical Step: Transfer 50 nL of compound to a low-volume 384-well white plate using an acoustic dispenser (e.g., Echo®) to minimize tip-based errors.
-
-
Enzyme Reaction Assembly:
-
Add 2.5 µL of 2x Kinase/Antibody mixture.
-
Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding (pre-incubation detects slow-binding inhibitors).
-
Add 2.5 µL of 2x Substrate/ATP mixture (ATP concentration should be at
to ensure competitive inhibition potential).
-
-
Detection:
-
Incubate for 60 minutes at RT.
-
Add 5 µL of EDTA-containing detection buffer to quench the reaction.
-
Read on a multimode plate reader (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET Ratio:
. -
Self-Validation: Ensure the Z-factor is > 0.5. If
, re-optimize antibody concentration.
-
Protocol Phase 2: Cellular Phenotypic Screening
Rationale: Enzymatic potency (
Assay Conditions Table
| Parameter | Specification | Notes |
| Cell Line | HUVEC (Endothelial) or Cancer lines (e.g., A549, MCF-7) | Choose lines expressing the target kinase. |
| Seeding Density | 3,000 - 5,000 cells/well | Optimize for log-phase growth during assay. |
| Incubation Time | 72 Hours | Allows sufficient time for apoptosis induction. |
| Vehicle Control | 0.1% DMSO (Max) | Indazoles have low aqueous solubility; do not exceed. |
| Positive Control | Axitinib or Staurosporine | Validates assay dynamic range. |
Mechanism of Action Visualization (VEGFR Pathway)
Figure 2: Signal transduction blockade. Indazole compounds competitively bind the ATP-pocket of VEGFR2, halting downstream PI3K/AKT and MAPK signaling cascades.
Protocol Phase 3: ADME & Selectivity Profiling
Expert Insight: Many indazole hits fail due to "Brick Dust" properties (high crystallinity, low solubility). Early ADME profiling is mandatory.
-
Kinetic Solubility Assay:
-
Dilute 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 50 µM.
-
Incubate for 24 hours with shaking.
-
Filter (0.45 µm) and analyze filtrate via HPLC-UV.
-
Acceptance Criteria: Solubility > 10 µM is required for reliable cell-based data.
-
-
Selectivity Panel (The "Kinase Scan"):
-
Screen lead compounds against a panel of diverse kinases (e.g., CDK2, Aurora A, SRC) to assess off-target effects.
-
Indazoles often show cross-reactivity with AGC kinases; this must be quantified to predict toxicity.
-
References
-
Indazole Scaffold Review: Singampalli, A., et al. (2025).[2] "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[2] RSC Advances.
-
Anticancer Mechanisms: Zhang, L., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Bioorganic & Medicinal Chemistry Letters.
-
Kinase Inhibition (Axitinib): Hu-Lowe, D.D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGFR tyrosine kinases." Clinical Cancer Research.
-
PLK4 Inhibition: Li, X., et al. (2025).[3] "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." European Journal of Medicinal Chemistry.
-
Assay Interference: Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.
Sources
One-pot synthesis of 2-aryl-2H-indazoles from 2-bromobenzaldehydes
Application Note: Scalable One-Pot Synthesis of 2-Aryl-2H-Indazoles via Copper-Catalyzed Multicomponent Coupling
Executive Summary
The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in potent kinase inhibitors (e.g., Pazopanib, Niraparib) and anti-inflammatory agents. Traditional syntheses often suffer from poor regioselectivity (N1 vs. N2 alkylation) or require pre-functionalized hydrazine intermediates.
This Application Note details a robust, one-pot, three-component protocol for synthesizing 2-aryl-2H-indazoles directly from 2-bromobenzaldehydes , primary amines , and sodium azide .[1] Utilizing a Copper(I)/TMEDA catalytic system, this method ensures exclusive N2-regioselectivity, high atom economy, and broad functional group tolerance, eliminating the need for isolation of unstable intermediates.
Reaction Design & Mechanistic Insight
The Challenge: N1 vs. N2 Selectivity
Alkylation of 1H-indazoles typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers, requiring tedious chromatographic separation. This protocol bypasses the 1H-indazole intermediate entirely.
The Solution: Cu-Catalyzed Cascade
The reaction proceeds via a domino sequence:
-
Condensation: In situ formation of an imine (Schiff base) from 2-bromobenzaldehyde and the aryl amine.
-
Azidation: Copper-catalyzed coupling of sodium azide with the aryl halide or nucleophilic attack on the activated imine.
-
Cyclization: A denitrogenative cyclization (loss of N₂) to form the N-N bond and the indazole core.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Proposed mechanistic cascade for the Cu-catalyzed synthesis of 2H-indazoles. The sequence integrates imine condensation with copper-mediated C-N bond formation.[2]
Experimental Protocol
Materials & Reagents
-
Substrate: 2-Bromobenzaldehyde (1.0 equiv)
-
Amine: Aniline or substituted aryl amine (1.2 equiv)
-
Nitrogen Source: Sodium Azide (NaN₃) (2.0 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)[2]
-
Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)[2]
-
Base: Cs₂CO₃ (optional, depending on substrate acidity, often not required for neutral amines)
-
Solvent: DMSO (Anhydrous)
-
Safety Note: NaN₃ can form explosive hydrazoic acid. Ensure reaction is vented and avoid halogenated solvents during workup if acidic conditions are present.
Step-by-Step Procedure
-
Setup: Flame-dry a 15 mL pressure tube (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under argon.
-
Reagent Addition:
-
Add 2-Bromobenzaldehyde (185 mg, 1.0 mmol).
-
Add Aryl Amine (1.2 mmol).
-
Add NaN₃ (130 mg, 2.0 mmol).
-
Add CuI (19 mg, 0.1 mmol) and TMEDA (15 µL, 0.1 mmol).
-
-
Solvent: Add anhydrous DMSO (3.0 mL).
-
Reaction: Seal the tube and heat the mixture to 120 °C in an oil bath. Stir vigorously for 12–15 hours .
-
Checkpoint: The reaction mixture typically turns dark brown. Monitor by TLC (Ethyl Acetate/Hexane 1:4). The intermediate imine may be visible early on but should disappear.
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 15 mL) to remove DMSO and excess azide.
-
Wash the organic layer with brine (15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (typically 95:5 to 80:20).
-
Note: 2H-indazoles are often highly fluorescent under UV (254/365 nm).
-
Optimization & Data Analysis
The choice of ligand and solvent is critical for yield and conversion. The following table summarizes optimization studies adapted from literature standards (Kumar et al.).
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (10 mol%) | Ligand (10 mol%) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | CuI | None | DMSO | 120 | <10 | Poor conversion |
| 2 | CuI | 1,10-Phenanthroline | DMSO | 120 | 65 | Moderate yield |
| 3 | CuI | L-Proline | DMSO | 100 | 40 | Slow reaction |
| 4 | CuI | TMEDA | DMSO | 120 | 88 | Optimal |
| 5 | CuBr | TMEDA | DMF | 120 | 72 | Lower solubility |
| 6 | Pd(OAc)₂ | DPPF | Toluene | 100 | 0 | Failed (Requires hydrazine) |
Key Insight: Bidentate nitrogen ligands (TMEDA) are superior to amino acids or phosphines for this specific Cu-catalyzed azide coupling.
Scope & Limitations
-
Electron-Donating Groups (EDGs): Amines with -OMe, -Me substituents react efficiently (Yields >85%).
-
Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g., -NO₂, -CF₃) on the amine may require higher temperatures (130°C) or prolonged times (24h) due to reduced nucleophilicity during imine formation.
-
Steric Hindrance: Ortho-substituted anilines show reduced yields (~50-60%) due to steric clash during the cyclization step.
-
Aldehyde Component: 2-Chlorobenzaldehydes are less reactive than 2-bromobenzaldehydes and may require 20 mol% catalyst loading.
Expert Tips & Troubleshooting
-
Moisture Control: While the reaction is robust, water hydrolyzes the imine intermediate, stalling the cascade. Use anhydrous DMSO.
-
Azide Safety: Do not concentrate the reaction mixture to dryness if unreacted NaN₃ is suspected. Quench with aqueous sodium nitrite/H₂SO₄ if necessary to destroy excess azide before disposal.
-
Regioselectivity Verification: 2H-indazoles typically show a characteristic singlet around 8.0–8.5 ppm (C3-H) in ¹H NMR and distinct UV absorption patterns compared to 1H-isomers.
References
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes, Primary Amines, and Sodium Azide.[1][4] Organic Letters, 13(13), 3542–3545.[1] [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction.[5] Organic Letters, 2(4), 519–521. [Link]
Sources
- 1. 2H-Indazole synthesis [organic-chemistry.org]
- 2. caribjscitech.com [caribjscitech.com]
- 3. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
(2-Methyl-2H-indazol-5-YL)methanamine as a building block for pharmaceutical chemistry
Executive Summary: The "Fixed" Indazole Advantage[1]
In modern medicinal chemistry, the indazole scaffold is a bioisosteric powerhouse, frequently replacing indole or benzimidazole moieties to modulate lipophilicity and metabolic stability.[1] However, the 2-methyl-2H-indazole isomer represents a distinct electronic and structural vector compared to its thermodynamically stable 1-methyl counterpart.
(2-Methyl-2H-indazol-5-yl)methanamine (hereafter 2-MIM ) combines this privileged "fixed" tautomeric core with a flexible primary amine handle (-CH₂NH₂). This specific architecture is gaining traction in the design of 3CL protease inhibitors (analogous to the core found in Ensitrelvir) and Type I/II Kinase inhibitors (e.g., HPK1, ROCK), where the N2-methyl group projects into specific solvent-exposed pockets, offering a unique vector for selectivity that N1-isomers cannot access.[1]
This guide details the chemical profiling, synthesis strategies (overcoming the N1/N2 selectivity challenge), and reaction protocols for integrating 2-MIM into high-value drug discovery campaigns.
Chemical Profile & Structural Logic[1]
Physicochemical Properties
The 2-methylindazole core is distinct from the 1-methyl isomer. The N2-methylation "locks" the quinoid-like character of the benzene ring to a lesser extent than fully quinoid systems, but it significantly alters the electron density at C3 and C7 compared to N1-methyl indazoles.
| Property | Data / Value | Note |
| CAS Number | 1159511-63-3 | Specific to the methanamine derivative.[2] |
| Molecular Weight | 161.21 g/mol | Ideal fragment size (Rule of 3 compliant).[1] |
| H-Bond Donors | 2 (Primary Amine) | The core nitrogens are acceptors/blocked.[1] |
| H-Bond Acceptors | 2 (N1, Amine) | N1 is a weak acceptor in the 2-H form. |
| pKa (Conj. Acid) | ~8.5 (Amine), ~2.0 (Indazole N1) | The benzylamine is the primary reactive site. |
| Electronic Effect | Electron-rich core | N2-Me pushes density into the C5 position. |
The "Vector" Argument
Why choose the 2-methyl isomer?
-
Selectivity: In kinase active sites (e.g., the Hinge region), the N2-methyl group often clashes with conserved gatekeeper residues unless the pocket accommodates it, making it a powerful filter for selectivity.[1]
-
Solubility: 2-Substituted indazoles often exhibit higher aqueous solubility than their 1-substituted regioisomers due to disrupted crystal packing and higher polarity.
-
Metabolic Stability: Blocking the N2 position prevents glucuronidation, a common clearance pathway for N-H indazoles.[1]
Synthetic Accessibility & Regiocontrol
The critical bottleneck in utilizing 2-MIM is the synthesis of the core itself.[1] Alkylation of 5-cyanoindazole typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) products.[1][3]
The Selectivity Challenge
-
Thermodynamic Control (N1): High temperatures, thermodynamic bases (Cs₂CO₃/DMF), and long reaction times favor the 1-methyl isomer.[1]
-
Kinetic Control (N2): To secure the 2-methyl core required for 2-MIM, one must operate under kinetic conditions or use specific directing groups.
Strategic Synthesis Workflow (DOT Diagram)
Caption: Divergent synthesis pathways for N-methyl indazoles. Method B (Meerwein's salt) is critical for accessing the 2-methyl precursor with high regioselectivity.
Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Methyl-2H-indazole-5-carbonitrile
This step is required if the building block is not purchased commercially. It ensures high N2 selectivity.[4]
Reagents:
-
5-Cyano-1H-indazole (1.0 equiv)
-
Trimethyloxonium tetrafluoroborate (Meerwein’s salt) (1.2 equiv)[1]
-
Dichloromethane (anhydrous)
-
Sat. NaHCO₃ solution
Procedure:
-
Dissolution: Dissolve 5-cyano-1H-indazole (10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.
-
Alkylation: Add Trimethyloxonium tetrafluoroborate (12 mmol) in one portion at room temperature. The reaction is typically rapid (kinetic control).[1]
-
Monitoring: Stir for 4–6 hours. Monitor by LCMS.[5] The N2 isomer typically elutes earlier than the N1 isomer on reverse-phase C18 columns due to higher polarity.
-
Quench: Slowly pour the reaction mixture into saturated aqueous NaHCO₃ (100 mL) to neutralize the acid generated.
-
Extraction: Extract with DCM (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The N2-isomer (Target) usually elutes after the N1-isomer on silica gel (normal phase) due to the exposed lone pair interaction with silica, contrasting with its RP-HPLC behavior.
-
Note: Confirm regiochemistry via NOESY NMR (interaction between N-Me and C3-H is diagnostic for N2; N-Me and C7-H for N1).
-
Protocol B: Amide Coupling with 2-MIM
Standard procedure for attaching this building block to a carboxylic acid scaffold (e.g., for Protease or Kinase inhibitors).
Reagents:
-
Carboxylic Acid Scaffold (1.0 equiv)
-
(2-Methyl-2H-indazol-5-yl)methanamine (2-MIM) (1.1 equiv)[2]
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)[1]
-
DMF (anhydrous)
Procedure:
-
Activation: To a vial containing the Carboxylic Acid (0.5 mmol) in DMF (2 mL), add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir for 5 minutes to form the activated ester.
-
Addition: Add 2-MIM (0.55 mmol) dissolved in DMF (0.5 mL).
-
Reaction: Stir at room temperature for 2–12 hours.
-
Workup: Dilute with EtOAc (20 mL), wash with LiCl (5% aq) x 2, NaHCO₃ (sat), and Brine.
-
Validation: The resulting amide linkage is stable. The 2-methylindazole core is robust and does not require protection during standard acidic deprotection steps (e.g., Boc removal elsewhere in the molecule).
Case Study: Applications in Drug Discovery
SARS-CoV-2 3CL Protease Inhibitors
Recent literature on Ensitrelvir (S-217622) highlights the 2-methylindazole motif as a critical P1' ligand. While Ensitrelvir uses the amine directly attached to the ring, the methanamine (2-MIM) variant is used to probe the S1' pocket depth or to introduce flexibility.[1]
-
Mechanism: The 2-methylindazole sits in the S1' hydrophobic pocket.[1] The N2-methyl group orients the planar system to stack against histidine residues (e.g., His41).[1]
-
Advantage: The methanamine linker allows the core to "swing" deeper into the pocket compared to the rigid aniline analog, potentially picking up backbone hydrogen bonds via the amide NH.[1]
Kinase Inhibitors (ROCK / HPK1)
In HPK1 inhibitors, the indazole core acts as the hinge binder.[1]
-
Design Logic: The amine of 2-MIM is coupled to a heterocycle (e.g., pyrimidine).[1] The methylene spacer (-CH₂-) disrupts the conjugation, allowing the indazole to rotate and adopt a "T-shaped" or non-planar conformation relative to the hinge binder, which is often required to navigate the solvent channel in Type II inhibition.[1]
References
-
Ensitrelvir Discovery: Unoh, Y., et al. "Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19." Journal of Medicinal Chemistry, 2022.
-
Indazole Regioselectivity: Luo, G., et al. "Regioselective alkylation of indazoles: A practical guide."[1] Journal of Organic Chemistry, 2006.[1] (Standard mechanistic reference for N1 vs N2 alkylation).
-
HPK1 Inhibitors: "Indazole compounds and uses thereof." US Patent US10745388B2.
-
Building Block Data: PubChem CID 44119283 - (2-Methyl-2H-indazol-5-yl)methanamine.[2] [1]
-
Synthetic Methodology: Jaffari, et al. "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate."[1] ResearchGate, 2025 (Snippet 1.3).
Sources
- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
Application Note: Development and Characterization of 2H-Indazole Derivatives as Large Stokes Shift Fluorescent Probes
Executive Summary & Rationale
While 1H-indazoles are thermodynamically stable and widely used in pharmacophores, 2H-indazoles (benzo-fused pyrazoles) represent an underutilized scaffold in fluorescence microscopy. Their rigid bicyclic structure, when functionalized with electron-donating groups (EDG) at the C3 position and electron-withdrawing groups (EWG) or aryl rings at the N2 position, creates a highly tunable "Push-Pull" electronic system.
Key Advantages of 2H-Indazoles:
-
Large Stokes Shift (>80 nm): Unlike Fluorescein or Rhodamine (Stokes shift ~20-30 nm), 2H-indazoles exhibit large Stokes shifts due to Intramolecular Charge Transfer (ICT). This eliminates self-quenching and allows for multicolor imaging without crosstalk.
-
Tunable Solvatochromism: The dipole moment change upon excitation makes them sensitive to local polarity, useful for sensing organelle microenvironments.
-
pH Sensitivity: The basicity of the indazole nitrogens (or pendant amines) allows for proton-activated fluorescence, ideal for lysosomal targeting (pH 4.5–5.0).
This guide details the synthesis, photophysical characterization, and biological validation of a representative 2H-indazole probe, Indaz-Lyso-Red , designed for lysosomal pH sensing.
Mechanism of Action: The ICT Platform
The fluorescence of 2H-indazoles is governed by the Intramolecular Charge Transfer (ICT) mechanism. Upon photoexcitation, electron density shifts from the donor (e.g., a dimethylamino group at C3) to the acceptor (the electron-deficient 2H-indazole core).
-
Ground State (S0): Stabilized by non-polar solvents.
-
Excited State (S1): Highly polar. Relaxation involves a significant reorganization of solvent molecules, leading to a lower energy emission (red shift) and thus a large Stokes shift.
Diagram 1: Photophysical Mechanism & Synthesis Pathway
Caption: Synthesis via reductive cyclization and the resulting ICT mechanism responsible for the large Stokes shift.
Protocol 1: Synthesis and Photophysical Characterization
Synthesis Strategy (The Davis-Beirut Reaction)
To lock the indazole in the 2H-tautomer form, we utilize the reductive cyclization of o-nitrobenzyl imines.
Reagents:
-
2-Nitrobenzaldehyde
-
Aniline derivative (e.g., 4-N,N-dimethylaminoaniline)
-
Triethyl phosphite (P(OEt)3)
-
Solvent: Neat or Ethanol
Step-by-Step:
-
Imine Formation: Reflux 2-nitrobenzaldehyde (1.0 eq) and the aniline (1.0 eq) in ethanol for 3 hours. Evaporate solvent to obtain the Schiff base (o-nitrobenzyl imine).
-
Cyclization: Dissolve the Schiff base in triethyl phosphite (excess, acting as solvent and reductant). Heat to 160°C for 4 hours.
-
Purification: Cool to room temperature. Flash chromatography (Hexane/EtOAc) is required to separate the fluorescent 2H-indazole product from phosphonate byproducts.
Photophysical Characterization
Objective: Determine Quantum Yield (
Materials:
-
Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse)
-
Reference Standard: Quinine Sulfate (in 0.1 M H2SO4,
) or Coumarin 153 (in Ethanol, ).
Procedure:
-
Solvent Preparation: Prepare 10 µM solutions of the probe in solvents of varying polarity: Toluene (Non-polar), THF, Ethanol, DMSO, and PBS (Polar).
-
Absorbance Check: Measure absorbance. Keep OD < 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Emission Scan: Excite at the absorption maximum (
). Record emission spectra ( ). -
Calculation: Calculate Stokes shift (
). -
Quantum Yield: Use the comparative method:
(Where Grad is the slope of integrated fluorescence vs. absorbance, and is the refractive index).
Data Output Example:
| Solvent | Stokes Shift (nm) | Quantum Yield ( | ||
| Toluene | 380 | 450 | 70 | 0.65 |
| DMSO | 395 | 510 | 115 | 0.42 |
| PBS (pH 7.4) | 390 | 525 | 135 | 0.15 |
| PBS (pH 4.5) | 410 | 560 | 150 | 0.55 |
Interpretation: The significant red shift and intensity increase in acidic PBS (pH 4.5) confirms the probe's utility for lysosomal imaging (acid activation).
Protocol 2: Biological Validation (Lysosomal Imaging)
Cytotoxicity Assay (MTT)
Before imaging, ensure the probe is non-toxic.
-
Seeding: Seed HeLa cells (5,000 cells/well) in a 96-well plate. Incubate for 24h.
-
Treatment: Add probe (0, 1, 5, 10, 20, 50 µM) for 24h.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm. Viability > 80% at imaging concentration (usually 5-10 µM) is required.
Live Cell Staining and Co-localization
Objective: Confirm lysosomal targeting using a commercial marker (LysoTracker Green/Red).
Reagents:
-
Indaz-Lyso-Red (Target Probe): 1 mM stock in DMSO.
-
LysoTracker Green DND-26: Commercial lysosome marker.
-
Hoechst 33342: Nuclear counterstain.
-
Live Cell Imaging Solution (LCIS) or phenol-red free DMEM.
Workflow:
-
Preparation: Dilute Indaz-Lyso-Red to 5 µM in LCIS.
-
Incubation: Incubate cells for 30 minutes at 37°C.
-
Note: 2H-indazoles are generally lipophilic; extended washing may be required if background is high.
-
-
Co-staining: Add LysoTracker Green (50 nM) for the final 10 minutes.
-
Wash: Wash cells 3x with warm PBS.
-
Imaging: Confocal Microscopy (e.g., Leica SP8).
-
Channel 1 (Probe): Ex 405 nm / Em 500-600 nm (Large Stokes Shift).
-
Channel 2 (LysoTracker): Ex 488 nm / Em 500-530 nm.
-
Channel 3 (Hoechst): Ex 350 nm / Em 460 nm.
-
Diagram 2: Biological Validation Workflow
Caption: Step-by-step workflow for live-cell co-localization studies.[3]
Troubleshooting & Critical Considerations
-
Solubility Issues: 2H-indazoles can be hydrophobic. If precipitation occurs in aqueous media, use Pluronic F-127 (0.02%) as a dispersing agent during the staining step.
-
Fluorescence Quenching: In extremely acidic environments (pH < 3), protonation of the donor amine (if present) might kill the ICT process. Ensure the pKa of the probe matches the lysosomal pH (4.5–5.0).
-
Photostability: While generally stable, avoid continuous high-power laser exposure. Use pulsed excitation if available to reduce photobleaching during time-lapse experiments.
References
-
Synthesis of 2H-Indazoles
-
Kumar, M. R., et al. (2011).[4] "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles." Organic Letters.
-
(Validated DOI landing page).
-
-
Large Stokes Shift Mechanism
- Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews.
-
Lysosomal pH Probes
-
Cytotoxicity Protocols
- Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual (NCBI).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. dojindo.com [dojindo.com]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: (2-Methyl-2H-indazol-5-yl)methanamine Synthesis
The following technical guide serves as a specialized support center for improving the synthesis yield of (2-Methyl-2H-indazol-5-yl)methanamine . It addresses the two primary yield-limiting factors: Regioselectivity (N1 vs. N2 methylation) and Nitrile Reduction efficiency .
Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting
Executive Summary: The "Yield Trap"
The synthesis of 2-substituted indazoles is notoriously difficult due to the N1 vs. N2 tautomeric equilibrium . 1H-indazoles (N1-H) are thermodynamically more stable than 2H-indazoles (N2-H). Standard alkylation methods (e.g., Methyl Iodide/Base) typically yield a 70:30 or 60:40 mixture favoring the undesired N1-isomer. Furthermore, the subsequent reduction of the nitrile group to a primary amine often suffers from stable boron-complex formation or secondary amine byproducts.
This guide focuses on reversing these ratios and recovering "lost" product.
Critical Workflow Visualization
The following diagram outlines the optimized pathway and identifies the "Critical Control Points" (CCP) where yield is most often lost.
Caption: Workflow highlighting the pivot from thermodynamic N1-alkylation to kinetic N2-alkylation and the critical boron-complex dissociation step.
Troubleshooting Guides (Q&A Format)
ISSUE 1: "I am getting a 2:1 mixture of N1 (wrong) to N2 (right) isomers."
Diagnosis: You are likely using a standard alkylating agent (Methyl Iodide or Dimethyl Sulfate) with a base like
Solution: Switch to Kinetic Control (Meerwein’s Salt). To favor the N2 position, you must exploit the higher nucleophilicity (kinetic reactivity) of the N2 nitrogen in the neutral indazole species.
-
The Protocol: Use Trimethyloxonium tetrafluoroborate (
, Meerwein's salt). -
Mechanism: This reaction proceeds via a kinetic pathway. The hard electrophile attacks the most electron-rich center (N2) before equilibration can occur.
-
Expected Improvement: Ratios can shift from 1:2 (N2:N1) to >4:1 (N2:N1).
Experimental Step-by-Step:
-
Dissolve 5-cyano-1H-indazole in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Do not use polar aprotic solvents like DMF, as they can alter the tautomeric ratio.
-
Add 1.1 equivalents of
at room temperature. -
Stir for 2-4 hours. The N2-methylated salt often precipitates.
-
Crucial Workup: The product forms a tetrafluoroborate salt. You must wash the organic phase with saturated
to liberate the free base before purification.
Alternative (High Selectivity): Recent literature suggests using Methyl 2,2,2-trichloroacetimidate with a catalytic acid (e.g.,
). This method has demonstrated exclusive N2 selectivity for certain indazole substrates by protonating the imidate, which then attacks the N2 position [1, 2].[1]
ISSUE 2: "My reduction reaction shows 100% conversion on TLC, but I recover <30% yield."
Diagnosis: You are likely losing product during the workup of a Borane (
Solution: The Acidic Methanolysis "Burn". Simply adding water or mild acid is insufficient to break the N-B bond.
-
The Protocol:
-
After the reduction is complete (check TLC), cool the reaction to 0°C.
-
Carefully quench with Methanol (evolution of
gas). -
The Fix: Add concentrated HCl (or
HCl in Dioxane) until the pH is <2. -
Reflux the mixture for 1-2 hours. This thermal acidic step is mandatory to hydrolyze the borazine/boron-amine complexes.
-
Cool, basify with NaOH to pH >10, and then extract with DCM or EtOAc.
-
ISSUE 3: "I see a secondary amine byproduct (dimerization) during hydrogenation."
Diagnosis: If you are using catalytic hydrogenation (
Solution: Ammonia Suppression.
-
The Protocol: Perform the hydrogenation in Methanolic Ammonia (
in MeOH). The excess ammonia saturates the surface of the catalyst and shifts the equilibrium away from dimer formation. -
Alternative: Use Raney Nickel in the presence of acetic anhydride to trap the amine as an acetamide immediately (requires a subsequent deprotection step, but guarantees high yield).
Comparative Data: Methylation Conditions
The following table summarizes the expected regioselectivity based on reagent choice for 5-substituted indazoles.
| Reagent | Solvent | Base/Additive | Major Isomer | Approx. Ratio (N2:N1) | Notes |
| Methyl Iodide | DMF | N1 | 1 : 3 | Thermodynamic control. Avoid. | |
| Dimethyl Sulfate | Acetone | N1 | 1 : 2 | Difficult to separate. | |
| Me3OBF4 | EtOAc/DCM | None | N2 | 4 : 1 | Recommended. Kinetic control. |
| Me-TCA | Cyclohexane | N2 | >20 : 1 | Highly selective; requires strictly anhydrous conditions [1]. |
Table 1: Regioselectivity outcomes for Indazole Methylation.
Frequently Asked Questions (FAQ)
Q: Can I separate the N1 and N2 isomers if I get a mixture? A: Yes. The N1-methyl isomer is generally less polar than the N2-methyl isomer.
-
TLC:[2] In 50% EtOAc/Hexane, the N1 isomer usually has a higher Rf (e.g., 0.6) compared to the N2 isomer (e.g., 0.3).
-
Purification: Flash column chromatography on silica gel is effective. If the mixture is complex, recrystallization from cyclohexane/ethyl acetate often yields pure N2 isomer as it tends to have a higher melting point and different solubility profile [3].
Q: Why not reduce the nitrile first, then methylate? A: This is a poor strategy. A primary amine at position 5 is highly nucleophilic. If you attempt to methylate the ring nitrogens after forming the amine, you will inevitably methylate the primary amine (forming secondary/tertiary amines) and likely get a mixture of N1/N2 ring methylation as well. You would need to protect the amine (e.g., Boc-protection), adding two extra steps to the synthesis.
Q: Is the 2-methyl isomer stable? A: Yes, once formed, the 2-methyl-2H-indazole system is aromatic and stable. It will not isomerize back to N1 under standard workup conditions. However, avoid extremely high temperatures (>200°C) with strong acids, which could theoretically induce migration.
References
-
Regioselective N2 Alkylation of Indazoles
-
Clemens, J. J., et al. "Highly Selective N2 Alkylation of Indazoles." Synthesis, 2022, 54, 3215.[1]
-
Source:
-
-
Mechanistic Insight on Indazole Alkylation
- Luo, G., et al. "Regioselective alkylation of indazoles." Journal of Organic Chemistry, 2006.
-
Source:
-
Separation of Indazole Isomers
- "Method for separating and purifying substituted indazole isomers." CN101948433A.
-
Source:
-
Nitrile Reduction Protocols
Sources
Overcoming challenges in the regioselective synthesis of 2H-indazoles
Executive Technical Summary
The 2H-indazole scaffold is a privileged pharmacophore in oncology (e.g., Pazopanib, Niraparib) and inflammation. However, its synthesis is plagued by the thermodynamic preference for the 1H-tautomer (
This guide moves beyond trial-and-error optimization. We provide a deterministic approach to accessing 2H-indazoles by bypassing the thermodynamic sink of N1-alkylation. The solution lies in acid-catalyzed electrophilic activation for alkylation and de novo cyclization for arylation.
Strategic Decision Matrix (Troubleshooting Logic)
Before selecting a reagent, identify your target subclass. The synthetic route for N2-alkyl and N2-aryl indazoles is fundamentally different.
Figure 1: Decision tree for regioselective 2H-indazole synthesis. Select the pathway based on the N2-substituent to maximize yield and selectivity.
Technical Support & Troubleshooting (Q&A)
Issue 1: Direct Alkylation Yields N1/N2 Mixtures
User Query: "I am reacting 5-bromoindazole with methyl iodide and
Root Cause Analysis:
Under basic conditions (
Solution: Acid-Catalyzed Imidate Alkylation Switch to Alkyl 2,2,2-trichloroacetimidates catalyzed by TfOH (Triflic acid) or TMSOTf .
-
Mechanism: The acid protonates the imidate nitrogen, not the indazole. The neutral 2H-tautomer of indazole (which exists in equilibrium) acts as the nucleophile. The transition state is stabilized by hydrogen bonding between the imidate NH and the indazole N1, directing the alkyl group exclusively to N2.
-
Selectivity: Typically >20:1 (N2:N1).
Issue 2: Chan-Lam Coupling Favors N1-Arylation
User Query: "I need to synthesize an N2-phenyl indazole. I tried Chan-Lam coupling with phenylboronic acid and
Root Cause Analysis: Chan-Lam coupling relies on the coordination of the indazole nitrogen to the Copper(II) species. HOMO analysis of the indazole anion shows the highest electron density on N1, directing the metal coordination and subsequent reductive elimination to that position.
Solution: De Novo Synthesis (Davis-Beirut Reaction) Do not attempt direct arylation of the pre-formed indazole ring. Instead, construct the ring with the aryl group already attached.
-
Protocol: React 2-nitrobenzaldehyde with the corresponding aniline in the presence of KOH/MeOH.
-
Why it works: The reaction proceeds through an o-nitrosobenzylimine intermediate. The cyclization step involves the N-aryl nitrogen attacking the nitroso group, chemically locking the substituent at the N2 position.
Issue 3: Poor Yields in Davis-Beirut Reaction
User Query: "I am running the Davis-Beirut reaction with a substituted aniline, but the yield is <30%, and I see significant azo-dimer formation."
Root Cause Analysis:
-
Imine Stability: Electron-deficient anilines form unstable imines with 2-nitrobenzaldehyde.
-
Water Content: The reaction generates water. Excess water can hydrolyze the imine intermediate before cyclization.
Solution:
-
Stepwise Protocol: Pre-form the imine in dry solvent (MeOH or EtOH) with molecular sieves (4Å) before adding the base (KOH).
-
Solvent Switch: If using electron-poor anilines, switch to 2-propanol or t-butanol and increase temperature to 80°C to overcome the activation barrier for the N-N bond formation.
Validated Experimental Protocols
Protocol A: N2-Selective Alkylation using Trichloroacetimidates
Best for: Installing Methyl, Ethyl, Benzyl, and secondary alkyl groups on a pre-formed indazole core.
Reagents:
-
1H-Indazole substrate (1.0 equiv)
-
Alkyl 2,2,2-trichloroacetimidate (1.2 equiv) [Commercially available or synthesized from alcohol + trichloroacetonitrile]
-
Catalyst: TMSOTf (0.1 equiv) or TfOH (0.1 equiv)
-
Solvent: Dry THF or DCM
Step-by-Step:
-
Preparation: In a flame-dried flask under
, dissolve the 1H-indazole derivative in anhydrous THF (0.2 M concentration). -
Addition: Add the alkyl trichloroacetimidate (1.2 equiv) in one portion.
-
Catalysis: Cool to 0°C. Add TMSOTf (0.1 equiv) dropwise.
-
Reaction: Allow to warm to room temperature. Stir for 2–12 hours (monitor by TLC/LCMS).
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Flash chromatography. (Note: N2 isomers typically elute after N1 isomers on silica due to higher polarity).
Validation Data (Selectivity):
| Substrate | R-Group (Electrophile) | Method | Yield | N2:N1 Ratio |
|---|
| 5-Bromoindazole | Benzyl |
Protocol B: Davis-Beirut Reaction for N2-Aryl Indazoles
Best for: Creating N2-Aryl indazoles from scratch.
Reagents:
-
2-Nitrobenzaldehyde derivative (1.0 equiv)
-
Primary Amine / Aniline (1.0 equiv)
-
Base: KOH pellets (5.0 equiv)
-
Solvent: Methanol (0.1 M)
Step-by-Step:
-
Imine Formation: Dissolve 2-nitrobenzaldehyde and the aniline in MeOH. Stir at RT for 2–4 hours until imine formation is complete (check by TLC; disappearance of aldehyde).
-
Tip: If imine formation is slow, add
or heat to 50°C.
-
-
Cyclization: Add solid KOH pellets carefully to the reaction mixture.
-
Reflux: Heat the mixture to 60–80°C (reflux) for 4–16 hours. The solution will typically turn dark red/brown.
-
Workup: Evaporate MeOH. Resuspend residue in water. Extract with DCM or EtOAc.
-
Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.
Mechanistic Insight: Why Acid Catalysis Favors N2
Understanding the mechanism prevents future errors. In the acid-catalyzed alkylation, the reaction does not proceed via the indazole anion.
Figure 2: Mechanistic flow of acid-catalyzed N2-alkylation. The protonated imidate forms a transient hydrogen bond with N1, positioning the alkyl group perfectly for attack by N2.
References
-
Regioselective N2-Alkylation (Imidates): Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[2] Synthesis, 54(14), 3215–3226.[3] Link
-
Davis-Beirut Reaction (Review): Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[4] 2H-Indazoles from 2-Nitrobenzaldehydes and Primary Amines. Journal of Organic Chemistry, 70(3), 1060–1062. Link
-
Cadogan-Type Cyclization: Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[5] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[5] Organic Letters, 16(11), 3114–3117. Link
-
Metal-Free N2-Alkylation (Diazo): He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58, 6429-6432. Link
-
Chan-Lam Selectivity Analysis: WuXi Biology. (2022).[1][2][3][6][7][8][9] Mechanism of a Highly Selective N2 Alkylation of Indazole. QM Magic Class, Chapter 50. Link
Sources
- 1. 2H-Indazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 5. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for the purification of polar amine compounds
Topic: Troubleshooting & Method Development for Hydrophilic Amines
Introduction: The "Shark Fin" Problem
Welcome to the technical support center. If you are here, you are likely staring at a chromatogram where your amine peak looks less like a Gaussian bell curve and more like a shark fin—sharp front, endless tail. Or perhaps your compound eluted at the void volume (
Polar amines (primary, secondary, and tertiary) present a "perfect storm" for purification failure due to two opposing chemical realities:
-
High Polarity: They refuse to bind to standard C18 ligands.
-
Basic pKa (9–11): They interact electrostatically with residual silanols on the silica surface.
This guide moves beyond generic advice. We will troubleshoot based on chemical mechanism .
Module 1: The Peak Tailing Nightmare
Q: Why do my amine peaks tail on my C18 column?
A: You are witnessing the Silanol Effect . Standard silica support has a pKa of approximately 3.5–4.5. Your amine likely has a pKa of 9–10.
-
At neutral pH (pH 6–7), the silanols are deprotonated (
) and your amine is protonated ( ). -
Result: You have created an unintentional Ion-Exchange column. The amine sticks to the silanol via strong electrostatic forces, causing the "tail" as it slowly desorbs.
Troubleshooting Protocol 1: Controlling the pH Equilibrium
You must break the electrostatic interaction. You have two choices: Suppress the Silanol or Suppress the Amine .
| Strategy | pH Target | Mechanism | Recommended Modifier | Column Requirement |
| Low pH | pH < 3.0 | Protonates Silanols ( | 0.1% TFA (Strong ion pair) or 0.1% Formic Acid (Weaker). | Standard C18 is fine. |
| High pH | pH > 10.0 | Deprotonates Amine ( | 0.1% Ammonium Hydroxide or 10mM Ammonium Bicarbonate . | MUST use Hybrid Silica (e.g., BEH, XBridge) or Polymer-based columns. Standard silica dissolves at pH > 8. |
Senior Scientist Tip: If you use TFA (Trifluoroacetic acid), it acts as an Ion-Pairing Agent . It forms a neutral complex with the amine (
), artificially increasing hydrophobicity. This fixes peak shape and increases retention. However, removing TFA later is difficult (see Module 4).
Visualizing the Silanol Trap
Caption: Mechanism of peak tailing suppression via pH modification.
Module 2: Zero Retention (Elution at Void Volume)
Q: My compound elutes immediately (at t0) even with 100% water. What now?
A: Your compound is too hydrophilic (LogP < 0). The "hydrophobic effect" driving C18 retention is too weak to overcome the compound's affinity for the aqueous mobile phase.
Troubleshooting Protocol 2: Switch to HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is effectively "Reverse-Reverse Phase."[1]
-
Stationary Phase: Polar (Bare Silica, Amide, Zwitterionic).[2]
-
Mobile Phase: High Organic (Start at 95% Acetonitrile).
-
Mechanism: Partitioning into a water-enriched layer adsorbed on the silica surface.[1]
The HILIC Workflow:
-
Column: Amide or Bare Silica.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) OR Ammonium Acetate (pH 5.8).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 95% B
50% B. (Note: We are increasing water to elute).
Critical Warning: HILIC requires long equilibration times. The water layer on the silica surface must stabilize. Equilibrate for at least 20 column volumes before the first injection.
Module 3: Flash Purification Scale-Up
Q: I need to purify 5 grams. My amine sticks to the flash cartridge.
A: Standard flash silica is acidic. Without modification, your amine will bind irreversibly to the top of the column.
Troubleshooting Protocol 3: The "Magic" Solvent System
For polar amines on standard silica, you must use a basic modifier in the mobile phase.
The "DCM/MeOH/NH4OH" System: Dichloromethane (DCM) and Methanol (MeOH) are standard, but the addition of Ammonium Hydroxide (NH4OH) is the key.
-
Preparation: Prepare a stock solution of 10%
in MeOH. -
Mobile Phase: Run a gradient of DCM vs. the "Ammoniated MeOH".
-
Typical Ratio: 90:9:1 (DCM : MeOH :
) is a strong eluent for stuck amines.
Alternative: Amine-Functionalized Silica Use "KP-NH" (Amino-silica) cartridges.[3][4]
-
Benefit: The silica is already basic. You can use standard Hexane/Ethyl Acetate or DCM/MeOH gradients without adding messy liquid ammonia.
-
Cost: Higher, but saves time and fume hood odors.
Module 4: Workup & Salt Removal
Q: I purified my compound using TFA, but now it's an oil that won't crystallize.
A: You have isolated the Trifluoroacetate (TFA) salt. These are often hygroscopic oils and can be cytotoxic in biological assays.
Troubleshooting Protocol 4: Desalting / Free-Basing
Do not use simple evaporation; TFA has a high boiling point and "sticks" to the amine.
Method A: SCX (Strong Cation Exchange) Catch-and-Release
-
Load oily TFA salt onto an SCX cartridge in MeOH/Water.
-
Wash: 100% MeOH (Washes away TFA anions and non-basic impurities).
-
Elute: 2M Ammonia in MeOH (Releases the free amine).
-
Evaporate: The ammonia is volatile; you are left with the free base.
Method B: Carbonate Resin
-
Dissolve salt in MeOH.
-
Add Polymer-supported Carbonate (solid phase base).
-
Shake for 1 hour.
-
Filter and evaporate.
Decision Matrix: Method Selection
Caption: Decision tree for selecting the correct purification modality based on solubility and scale.
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Waters Corporation. (2025). Strategies for the Purification of Polar Basic Compounds. Waters Application Notes. Link
-
Biotage. (2023).[5][6] The Flash Purification of Amines: A Guide to Mobile Phase Selection. Biotage Knowledge Blog. Link
-
Agilent Technologies. (2020). HILIC Method Development Guide. Agilent Technical Overview. Link
-
Teledyne ISCO. (2018). Purification of Amines: Silica vs. Amine-Functionalized Silica.[3] Teledyne Application Note AN104. Link
Sources
Technical Support Center: Stability Testing of (2-Methyl-2H-indazol-5-YL)methanamine
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of (2-Methyl-2H-indazol-5-yl)methanamine , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., Rho-kinase or VEGFR inhibitors).
As a primary amine attached to an electron-rich indazole core, this molecule presents a "Dr. Jekyll and Mr. Hyde" profile: the aromatic core is robust, but the methanamine side chain is highly reactive. This guide moves beyond standard protocols to address the specific chemical liabilities—oxidation and carbamylation—that frequently compromise this reagent during storage and handling.
Module 1: Critical Degradation Mechanisms (The "Why")
Question: Why is my sample turning yellow or showing unexpected mass peaks?
Answer: The discoloration (yellowing/browning) and mass shifts are likely due to the high reactivity of the primary amine at the C5 position. Unlike the stable 2-methyl-indazole core, the methanamine tail is susceptible to two primary failure modes when exposed to ambient conditions.
1. Oxidative Instability (N-Oxide Formation)
-
Mechanism: In the presence of atmospheric oxygen and light, the primary benzylic-like amine can undergo radical oxidation. This leads to the formation of hydroxylamines and eventually N-oxides or oxidative coupling products (azo dimers), which are chromophores responsible for the yellow color.
-
Impact: Loss of potency and potential interference in nucleophilic substitution reactions.
2. Carbamylation (The "Phantom" Impurity)
-
Mechanism: Primary amines are nucleophiles that react rapidly with atmospheric Carbon Dioxide (
) to form carbamic acid or carbamate salts . -
Observation: In LC-MS, you may observe a peak at M+44 Da , corresponding to the addition of
. This is often reversible under acidic conditions but complicates purity analysis.
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. The amine group drives instability, leading to carbamates (reversible) and oxidation products (irreversible).
Module 2: Stability Testing Protocols (The "How")
Question: How do I validate the stability of this intermediate under stress?
Answer: Do not rely on generic API protocols. Because this is a reactive intermediate, you must tailor the stress testing to identify the "edges of failure" for synthesis utility. Follow this Self-Validating Protocol .
Experimental Setup
-
Control: Store solid reference material at -20°C under Argon.
-
Concentration: Prepare 1 mg/mL solutions.
-
Solvent: Acetonitrile/Water (50:50) for liquid stress; Solid state for photostability.
| Stress Condition | Specific Protocol | Expected Outcome | Technical Insight |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hrs | Stable | The indazole ring is acid-stable. The amine will protonate ( |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hrs | Degradation | High risk. Free base amine is highly susceptible to oxidation and carbamylation in solution. |
| Oxidation | 3% | High Degradation | Expect N-oxide formation ( |
| Photostability | UV/Vis (1.2M lux hours) | Moderate Degradation | Indazole is aromatic; UV absorption can trigger radical formation at the benzylic position. |
| Thermal/Humidity | 40°C / 75% RH (Solid) | Caking/Color Change | Hygroscopic amine absorbs water, accelerating solid-state degradation. |
Protocol Validation Check (Self-Correction)
-
Mass Balance: If your degradation peaks + remaining parent peak < 90% of the initial area, you have non-eluting oligomers (likely polymerized amines).
-
Resolution: Ensure your HPLC method separates the N-oxide (more polar, elutes earlier) from the parent.
Module 3: Analytical Troubleshooting (FAQs)
Question: Why do I see severe peak tailing in HPLC?
Answer:
Cause: The primary amine is a strong base (
Troubleshooting Guide:
-
Buffer pH: Increase mobile phase pH to > 10 (using an alkali-stable column like XBridge or Gemini) to deprotonate the silanols.
-
Ion Pairing: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. The
anion pairs with the protonated amine , masking the charge and improving shape. -
Column Choice: Switch to a "End-capped" or "Base-Deactivated" column designed for basic analytes.
Question: My LC-MS shows a peak at M+44, but NMR looks clean. Why?
Answer: This is a classic Carbamate Artifact .
-
The Trap: The amine reacts with dissolved
in your LC solvents (especially if using water that has sat open) to form the carbamate in-situ during the run. -
The Proof: Acidify your sample with 0.1% Formic Acid. The carbamate is acid-labile and should revert to the parent amine, causing the M+44 peak to disappear. If it disappears in acid, it is an artifact, not a permanent impurity.
Method Development Decision Tree
Figure 2: Troubleshooting workflow for optimizing HPLC/MS conditions for amine-based intermediates.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] European Medicines Agency. Available at: [Link]
-
PubChem. (2-Methyl-2H-indazol-5-yl)methanamine Compound Summary. National Library of Medicine. Available at: [Link]
-
Dolan, J. W. Troubleshooting HPLC: Peak Tailing. LCGC North America. Available at: [Link]
-
Regoeczi, E., et al. Carbamylation of proteins by CO2.In Vivo reaction mechanisms. Available at: [Link] (General principle citation for amine-CO2 interaction).
Sources
Technical Support Center: Precision Synthesis of 2H-Indazoles
Case 409: Preventing 1H-Isomer Formation in Indazole Synthesis
Status: Open Priority: High (Drug Development/SAR Critical) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The Tautomer Trap
The synthesis of 2H-indazoles is notoriously difficult because the 1H-isomer is the thermodynamically favored tautomer (approx. 2–4 kcal/mol more stable). In standard basic alkylation conditions (e.g., NaH/DMF), the reaction equilibrates to the most stable product, resulting in N1-alkylation or difficult-to-separate N1/N2 mixtures.
To prevent 1H-isomer formation, you must abandon thermodynamic control and utilize kinetic trapping or de novo ring construction where the N2-substituent is locked in place before the heterocycle forms.
This guide details three validated workflows to guarantee N2 selectivity.
Strategic Decision Matrix
Before starting, determine your entry point. Are you building the ring from scratch, or functionalizing an existing indazole core?
Figure 1: Strategic decision tree for selecting the correct synthetic methodology based on starting material availability.
Protocol A: Direct N2-Functionalization (The "Pfizer" Method)
Context: You have a commercial 1H-indazole and need to add an alkyl group to N2 without getting the N1 isomer. The Fix: Do not use alkyl halides with base. Use Alkyl 2,2,2-trichloroacetimidates with a Brønsted or Lewis acid catalyst.
Mechanism of Selectivity
Under acidic conditions, the reaction is driven by the nucleophilicity of the N2 nitrogen (which has higher electron density in the neutral tautomer) rather than the acidity of the N1 proton. The imidate acts as a powerful electrophile that reacts kinetically at N2.
Step-by-Step Protocol
-
Reagent Preparation:
-
Synthesize the alkyl trichloroacetimidate: React your desired alcohol (R-OH) with trichloroacetonitrile (1.2 equiv) and DBU (0.1 equiv) in DCM at 0°C for 2 hours. Filter through a silica plug.
-
-
Reaction Setup:
-
Substrate: 1.0 equiv 1H-Indazole derivative.
-
Electrophile: 1.5 equiv Alkyl 2,2,2-trichloroacetimidate.
-
Catalyst: 0.1–0.2 equiv TfOH (Triflic Acid) or Cu(OTf)₂ .
-
Solvent: Toluene or DCM (0.2 M).
-
Conditions: Stir at Room Temperature (or 60°C for steric bulk) for 2–16 hours.
-
-
Workup:
-
Quench with saturated NaHCO₃.
-
Extract with EtOAc. The byproduct is trichloroacetamide (water-soluble/easily removed).
-
Success Metric: This method typically yields >20:1 N2:N1 selectivity.
Protocol B: De Novo Synthesis (The Davis-Beirut Reaction)
Context: You require a complex 2H-indazole and want to build the core to ensure 100% regiocontrol. The Fix: Use the Davis-Beirut reaction . This transforms o-nitrobenzylamines into 2H-indazoles via a nitroso imine intermediate.[1][2]
Mechanism Visualization
Figure 2: The Davis-Beirut cascade. The N2 substituent is fixed on the amine starting material, preventing N1 formation.
Step-by-Step Protocol
-
Precursor Synthesis:
-
React o-nitrobenzyl chloride with your desired primary amine (R-NH₂) to form the N-substituted o-nitrobenzylamine.
-
-
Cyclization:
-
Solvent: Methanol or Ethanol (0.1 M).
-
Base: 10 equiv KOH (aqueous/pellets).
-
Conditions: Reflux (65–80°C) for 2–6 hours.
-
Observation: The reaction mixture often turns deep red/brown (formation of nitroso intermediate) before fading.
-
-
Workup:
-
Remove solvent in vacuo.
-
Dilute with water and extract with DCM.
-
Note: This reaction is robust and tolerates air/moisture.
-
Troubleshooting & FAQ
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| 50:50 Mixture of N1/N2 | Used Base (NaH/K₂CO₃) + Alkyl Halide. | STOP. Switch to Acid-Catalyzed Imidate protocol (Protocol A). Base always favors thermodynamic equilibrium (N1). |
| Low Yield in Davis-Beirut | Incomplete reduction of nitro group or steric hindrance on amine. | Increase base concentration to 20 equiv KOH or switch to Cadogan conditions (PBu₃ in refluxing toluene). |
| Product Reverts to N1 | Exposure to high heat + acid during workup. | 2H-indazoles can thermally rearrange to 1H (the "Walk" rearrangement) if R is a proton or labile group. Keep workup neutral/basic. |
| N2-Alkylation Stalls | Substrate has electron-withdrawing groups (EWG) at C4/C7. | EWGs deactivate the ring nucleophilicity. Switch catalyst to TfOH (stronger acid) and heat to 80°C in Toluene. |
Frequently Asked Questions
Q: Can I use Mitsunobu conditions for N2 selectivity? A: Generally, no . While Mitsunobu reactions (PPh₃/DIAD) can sometimes favor N2 slightly more than direct alkylation, they still typically result in mixtures (e.g., 2:1 N2:N1). The acid-catalyzed imidate method is far superior (>20:1).
Q: Why does the Davis-Beirut reaction guarantee N2? A: Because the "N2" nitrogen is the amine nitrogen in the starting material. The ring closes onto this nitrogen. There is no point in the mechanism where the substituent can migrate to the N1 position.
Q: I need a 2-Aryl-2H-indazole. Does alkylation work? A: Direct N-arylation of 1H-indazoles is extremely difficult to control selectively. For N-aryl products, always use the Cadogan cyclization (condense o-nitrobenzaldehyde with aniline, then reduce with PBu₃).
References
-
The "Pfizer" Acid-Catalyzed Method (High N2 Selectivity): Clemens, J. J., Bell, E. L., & Londregan, A. T. (2022).[3] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[4] Synthesis, 54(14), 3215–3226.
-
The Davis-Beirut Reaction (De Novo Synthesis): Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[5] 2H-Indazoles from the Davis-Beirut Reaction. Journal of Organic Chemistry, 70(3), 1060–1062.
-
Cadogan-Type Reductive Cyclization: Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[6] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[6][7] Organic Letters, 16(11), 3114–3117.
-
Mechanistic Reviews on Indazole Selectivity: Gaulon, C., et al. (2005). Synthesis and biological evaluation of 2-substituted-indazoles. Bioorganic & Medicinal Chemistry, 13(6), 2009-2016.
Sources
- 1. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scale-Up Synthesis of (2-Methyl-2H-indazol-5-yl)methanamine
Topic: Process Development & Troubleshooting for Preclinical Scale-Up Target Molecule: (2-Methyl-2H-indazol-5-yl)methanamine (CAS: N/A for specific salt; Free base generic structure derived from 5-cyano-2-methylindazole) Audience: Process Chemists, CMC Leads, and Scale-Up Engineers.
System Overview & Synthetic Strategy
User Query: What is the most robust route for multi-gram to kilogram delivery of this target, avoiding chromatographic purification?
Technical Response: For preclinical scale-up, the "Cyclization" routes (e.g., Davis-Beirut) often fail on cost of goods (COGs) or availability of precursors. The industry-standard robust route relies on the Alkylation-Reduction sequence starting from commercially available 5-cyano-1H-indazole.
This route introduces two Critical Process Parameters (CPPs):
-
Regioselectivity (N1 vs. N2): Indazoles favor N1-alkylation thermodynamically.[1][2][3] High N2-selectivity requires kinetic control or blocking strategies.
-
Chemoselectivity (Nitrile Reduction): preventing secondary amine dimerization during the reduction of the 5-cyano group.
Recommended Workflow (DOT Diagram)
Caption: Figure 1. Optimized linear synthesis route prioritizing purification by crystallization over chromatography.
Troubleshooting Guide: Regioselective Methylation (Step 1)
User Query: "I am consistently getting a 70:30 ratio favoring the undesired N1-methyl isomer. How do I shift this toward the N2-isomer?"
Technical Analysis: The N1-tautomer of indazole is thermodynamically more stable (approx. 2–4 kcal/mol) than the N2-tautomer. Under standard basic conditions (NaH/DMF), the reaction is thermodynamically controlled, favoring N1. To favor N2, you must operate under kinetic control or exploit the "Meerwein Salt Effect."
Optimization Protocol
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Mechanistic Rationale |
| Reagent | Methyl Iodide (MeI) | Trimethyloxonium tetrafluoroborate (Me3OBF4) | Hard alkylating agents (Meerwein salts) favor the N2 position via kinetic control (dipole alignment). |
| Solvent | DMF or THF | Ethyl Acetate (EtOAc) or DCM | Non-polar/aprotic solvents suppress equilibration between N1 and N2 transition states. |
| Base | NaH or K2CO3 | None (if using Meerwein salt) | Absence of strong base prevents deprotonation-equilibration of the indazole anion. |
| Temperature | 60°C - 80°C | 0°C to Room Temp | Lower temperatures maintain kinetic product distribution. |
Step-by-Step Protocol for N2-Enrichment:
-
Suspend 5-cyano-1H-indazole (1.0 eq) in Ethyl Acetate (10 V).
-
Add Trimethyloxonium tetrafluoroborate (1.1 eq) at 0°C under N2.
-
Stir at RT for 4–6 hours. Note: Reaction is homogeneous initially, then product precipitates.
-
Quench: Slowly add saturated NaHCO3.
-
Phase Separation: The N2-isomer is often more polar; however, in EtOAc, the salt form may precipitate.
-
Self-Validating Check: Run H-NMR.
-
N1-Methyl: Methyl singlet typically appears upfield (~4.0 ppm).
-
N2-Methyl: Methyl singlet typically appears downfield (~4.2 ppm) due to the quinoid-like resonance contribution.
-
Reference Grounding: Regioselectivity in indazole alkylation is highly solvent and electrophile dependent. See Beilstein J. Org. Chem. 2014, 10, 1524 for mechanistic density functional theory (DFT) explanations of N1 vs N2 selectivity [1].
Troubleshooting Guide: Nitrile Reduction (Step 3)
User Query: "My reduction is stalling at 80% conversion, and I see a dimer impurity (M+ = 2x Product - NH3). How do I fix this?"
Technical Analysis: The "dimer" is a secondary amine formed when the primary amine product reacts with the intermediate imine. This is a classic problem in nitrile hydrogenations.
Troubleshooting Matrix:
| Issue Observed | Root Cause | Corrective Action |
| Dimer Formation | Condensation of product amine with intermediate aldimine. | Add Ammonia: Run reaction in 7N NH3 in MeOH. The excess NH3 shifts the equilibrium away from secondary amine formation. |
| Incomplete Reaction | Catalyst poisoning by the free amine or nitrile. | Increase Pressure/Temp: Move from balloon pressure to 50 psi (Parr shaker). Catalyst Loading: Increase Raney Ni loading to 20 wt%. |
| Safety (Scale-up) | Raney Ni is pyrophoric and difficult to filter. | Alternative System: Use CoCl2 (0.2 eq) + NaBH4 (5 eq) in MeOH. This generates cobalt boride in situ, a potent and selective nitrile reducing agent that is safer to handle. |
Reduction Pathway & Side Reactions (DOT Diagram)
Caption: Figure 2. Mechanism of secondary amine formation and mitigation strategy.
Protocol: CoCl2/NaBH4 Method (Non-Pyrophoric Alternative)
-
Dissolve 2-methyl-2H-indazole-5-carbonitrile (1 eq) and CoCl2·6H2O (0.2 eq) in Methanol (10 V).
-
Cool to 0°C.
-
Add NaBH4 (5.0 eq) portion-wise. Caution: Vigorous gas evolution (H2).
-
Stir at RT for 2 hours.
-
Quench: Add 3N HCl to pH < 2 (destroys boron complexes), then basify with NaOH to extract the free amine.
Reference Grounding: The use of Cobalt(II) chloride and sodium borohydride is a well-established method for selective nitrile reduction that avoids high-pressure hydrogenation equipment [2].
Isolation & Salt Formation
User Query: "The free base is an oil and difficult to handle. The HCl salt is hygroscopic. What do you recommend?"
Technical Response: Primary benzylic amines are prone to carbamate formation (reacting with atmospheric CO2) and oxidation. A crystalline salt is mandatory for GMP stability.
Salt Screening Recommendations:
-
Hydrochloride (HCl): Often hygroscopic for this class. If used, must be recrystallized from EtOH/Et2O.
-
Dihydrochloride: Since the indazole N1/N2 system is weakly basic, a mono-salt is preferred.
-
Recommended: Fumarate or Succinate. These dicarboxylic acids often form stable, non-hygroscopic 1:1 or 2:1 salts with methanamines.
-
Recommended: Tosylate (p-TsOH). Generally provides high crystallinity and higher melting points, aiding in the rejection of any remaining N1-isomer.
Data Summary: Typical Properties
| Form | Appearance | Hygroscopicity | Stability |
| Free Base | Yellow viscous oil | High (absorbs CO2) | Poor (Oxidation risk) |
| HCl Salt | Off-white solid | Moderate/High | Good |
| Tosylate Salt | White crystalline solid | Low | Excellent |
References
-
Regioselectivity in Indazole Alkylation: L. Lunazzi, et al. "Structure and conformation of N-alkylated indazoles." Beilstein J. Org. Chem.2014 , 10, 1524–1531. [Link]
-
Nitrile Reduction Methodologies: "Reduction of Nitriles to Amines."[4][5][6][7] Organic Chemistry Portal. [Link]
-
General Indazole Synthesis (Davis-Beirut): M. J. Haddadin, et al. "Synthesis of 2H-indazoles."[8] Tetrahedron Lett.2010 , 51, 1654. [Link]
-
Scale-Up Principles: Anderson, N. G.[9] Practical Process Research and Development, 2nd Ed.; Academic Press, 2012 . (General reference for salt selection and crystallization).
Sources
- 1. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. caribjscitech.com [caribjscitech.com]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Indazole Derivative Solubility in Biological Assays
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Solubility Barriers for Indazole Scaffolds in HTS and Cell-Based Assays
Introduction: The Indazole Paradox
Welcome to the technical support hub. If you are working with indazole derivatives (e.g., kinase inhibitors, tubulin binders), you are likely facing the "Indazole Paradox." The very structural rigidity that makes the indazole core a potent pharmacophore—its planar, fused bicyclic system—creates high crystal lattice energy (often called "brick dust").
This results in compounds that are reluctant to dissolve in aqueous buffers and prone to "crashing out" upon dilution from DMSO stocks. This guide provides field-proven protocols to resolve these issues, ensuring your biological data reflects true pharmacology, not solubility artifacts.
Module 1: Diagnosis & Detection
"Is my compound precipitating, or is it inactive?"
Before altering your assay, you must confirm if the issue is solubility-driven. Indazoles often form colloidal aggregates that sequester enzymes, leading to false positives in biochemical assays, or precipitate on cells, leading to false negatives or toxicity.
Visualizing the Problem (Decision Matrix)
Figure 1: Diagnostic workflow to distinguish between macroscopic precipitation (solubility limit) and colloidal aggregation (assay artifact).
Protocol 1: The "Spin-Down" Validation
Use this to confirm if loss of potency is due to compound insolubility.
-
Prepare your assay solution at the highest test concentration (e.g., 10 µM).
-
Split the sample into two tubes: Tube A (Control) and Tube B (Test).
-
Centrifuge Tube B at high speed (10,000 x g) for 10 minutes to pellet any micro-precipitates.
-
Carefully aspirate the supernatant from Tube B without disturbing the bottom.
-
Run both Tube A (un-spun) and Tube B (supernatant) in your biological assay.
-
Result: If Tube B shows significantly less activity than Tube A, your compound has precipitated. The "active" concentration in Tube A was actually a suspension, not a solution.
-
Module 2: Solvent & Buffer Engineering
"DMSO isn't enough. What else can I use?"
Indazoles are lipophilic (High LogP). When you dilute a 10 mM DMSO stock into an aqueous buffer, the sudden polarity shift causes "solvent shock," forcing the compound out of solution.
The Solution: Carrier Systems
We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) over harsh detergents. Cyclodextrins encapsulate the hydrophobic indazole core, keeping it soluble without disrupting cell membranes like Triton or Tween might.
Comparative Solvent Strategy Table
| Additive | Role | Recommended Conc. | Pros for Indazoles | Cons/Risks |
| DMSO | Primary Solvent | < 0.5% (Cell)< 2% (Enzyme) | Universal solvent for stocks. | Toxic to cells >0.5%; causes enzyme denaturation >2%. |
| HP-β-CD | Carrier / Encapsulator | 0.1% - 1.0% (w/v) | Gold Standard. Increases solubility without lysis. | Can sequester cholesterol from cell membranes if used >2%. |
| Tween-20 | Surfactant | 0.01% - 0.05% | Prevents "brick dust" aggregation. | Can cause cell lysis; interferes with some kinase assays. |
| BSA | Protein Carrier | 0.1% (1 mg/mL) | Mimics physiological transport. | High background binding (NSB); batch variability. |
Module 3: Protocol Optimization
"My compound crashes out during serial dilution."
The most common error is pipetting a 100% DMSO stock directly into a 100% aqueous buffer. This creates a local zone of supersaturation.
Protocol 2: The "Intermediate Dilution" Method
This protocol creates a "stepping stone" to prevent solvent shock.
Workflow Diagram:
Figure 2: The Intermediate Dilution Strategy reduces the polarity gap between steps.
Step-by-Step:
-
Prepare Stock: Start with your indazole derivative at 10 mM in 100% anhydrous DMSO.
-
Create Intermediate: Do not go straight to the assay plate. Prepare an "Intermediate Plate" with buffer containing 10% DMSO .
-
Dilute: Transfer your stock into this intermediate plate. The compound is now at 1 mM in 10% DMSO. It is far less likely to crash here than in 0% DMSO.
-
Final Transfer: Transfer from the Intermediate Plate to your Final Assay Plate (filled with culture media or buffer).
-
Example: A 1:20 dilution from the intermediate plate yields 50 µM compound in 0.5% DMSO.
-
Module 4: Addressing False Positives (Aggregation)
"I have high potency, but the curve slope is steep (Hill slope > 2)."
Indazoles are notorious SCAMs (Small Colloidally Aggregating Molecules). They form microscopic oil droplets that sequester enzymes, inhibiting them non-specifically. This looks like potent inhibition but is an artifact.
Protocol 3: The Detergent Reversal Test
Use this to validate any "hit" with an IC50 < 1 µM.
-
Run Standard Assay: Determine the IC50 of your indazole in standard buffer.
-
Add Detergent: Repeat the assay adding 0.01% Triton X-100 (freshly prepared) to the reaction buffer.
-
Analyze Shift:
-
IC50 Unchanged: True inhibitor. The compound binds the target active site.
-
IC50 Increases significantly (e.g., >10-fold): False positive. The detergent broke up the colloidal aggregates, abolishing the non-specific inhibition.
-
Frequently Asked Questions (FAQ)
Q: Can I use PEG-400 instead of DMSO? A: Yes, but with caution. PEG-400 (Polyethylene glycol) is a good cosolvent for indazoles, but it is very viscous. This can cause pipetting errors in automated liquid handlers. If you use PEG, ensure you use "reverse pipetting" techniques or reduce the speed of your automated tips.
Q: My compound sticks to the plastic tips. What should I do? A: Indazoles are "sticky" (lipophilic).
-
Switch to Low-Retention pipette tips and plates.
-
Pre-rinse tips: Aspirate and dispense the solution once before the actual transfer to saturate the tip surface.
-
Consider adding 0.01% BSA to your buffer to coat the plastic surfaces, preventing the drug from binding to the plate walls.
Q: What is the maximum solubility of a typical indazole in PBS? A: While structure-dependent, unmodified indazoles often have solubilities < 5 µM in PBS (pH 7.4). If your assay requires 10 µM or higher, you must use a carrier like HP-β-CD or a cosolvent system; otherwise, you are likely testing a suspension.
References
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Defines solubility guidelines and "brick dust" phenomena). Link
-
Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Artifacts. Philosophical Transactions of the Royal Society B. (The definitive paper on colloidal aggregation/SCAMs). Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Details the use of HP-β-CD for lipophilic drugs). Link
-
Waybright, T. J., et al. (2009). Increasing the reliability of HTS: The use of Triton X-100 to differentiate specific from non-specific inhibitors. Assay and Drug Development Technologies. (Protocol for the Detergent Reversal Test). Link
-
BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media. (General guidelines for serial dilutions). Link
Technical Support Center: Minimizing Side-Product Formation in Indazole Synthesis
Ticket ID: IND-SYN-OPT-2024 Subject: Troubleshooting Impurity Profiles & Regioselectivity in Indazole Ring Formation Assigned Specialist: Senior Application Scientist
Introduction: The Indazole Challenge
Indazoles are privileged pharmacophores (e.g., Pazopanib, Axitinib), but their synthesis is plagued by two distinct failure modes: regiochemical ambiguity (N1 vs. N2 alkylation) and oxidative dimerization (azo-coupling). This guide moves beyond standard preparations to address the mechanistic root causes of these side products.
We treat your synthesis as a system of competing pathways. The goal is not just "making the product," but actively suppressing the kinetic traps that lead to impurities.
Module 1: The Regioselectivity Crisis (N1 vs. N2 Isomers)
The Issue: You are attempting to alkylate or cyclize an indazole and obtaining a mixture of 1H- (N1) and 2H- (N2) isomers. The Diagnostic:
-
N1-Isomer: Thermodynamically stable.[1] Proton NMR typically shows the N-alkyl group interacting with C7-H (NOESY).
-
N2-Isomer: Kinetically favored (often). Proton NMR shows interaction with C3-H.
Mechanism of Failure: The Tautomeric Trap
Indazoles exist in a tautomeric equilibrium. The N1-H tautomer is more stable by ~4.4 kcal/mol, but the N2 position is often more nucleophilic or sterically accessible during kinetic events.
-
Side Product Formation: Under irreversible conditions (strong base, alkyl halides), the reaction is under Kinetic Control , often favoring the N2-isomer or a messy mixture.
-
Correction: To favor N1, you must push the system toward Thermodynamic Control or use specific chelation effects.
Troubleshooting Protocol: Steering Selectivity
| Variable | To Favor N1-Alkylation (Thermodynamic) | To Favor N2-Alkylation (Kinetic) |
| Solvent | Non-polar / Protic: Toluene or MeOH. Promotes tight ion-pairing that blocks N2. | Polar Aprotic: DMF or DMSO.[2] Dissociates ion pairs, exposing the more nucleophilic N2. |
| Base | NaH or KOtBu (High Temp): Allows equilibration. | Cs2CO3 or NaH (Low Temp): Irreversible deprotonation locks the kinetic product. |
| Electrophile | Simple Alkyl Halides (with heat): Allows rearrangement. | Trichloroacetimidates: Highly selective for N2 via Lewis-acid catalysis mechanisms. |
| Transient Protection | Use THP or Trityl groups (N1 selective) then alkylate N2 (quaternization) + deprotect. | Direct alkylation with bulky electrophiles often favors N2 due to C7-H steric clash at N1. |
Visualizing the Pathway
Caption: Kinetic vs. Thermodynamic pathways. N2 forms faster (kinetic), but can rearrange to N1 (thermodynamic) under reversible conditions.
Module 2: The Davis-Beirut Reaction (2H-Indazoles)
The Issue: Synthesis of 2H-indazoles from o-nitrobenzyl amines yields deep red/orange impurities (azo dimers) or results in low conversion (hydrolysis). The Diagnostic:
-
Red/Orange Color: Presence of azo (-N=N-) or azoxy dimers.
-
Aldehyde Recovery: The imine hydrolyzed before cyclization.
Mechanism of Failure: The Nitroso Fork
The reaction proceeds via the reduction of the nitro group to a nitroso intermediate . This is the danger zone.
-
Path A (Desired): Intramolecular attack by the amine on the nitroso group -> N-N bond formation.
-
Path B (Side Product): Dimerization of nitroso species -> Azo/Azoxy dimers.
-
Path C (Side Product): Hydrolysis of the imine -> o-nitrosobenzaldehyde + amine (reaction stalls).
Troubleshooting Protocol: Stabilizing the Intermediate
Q: Why is my reaction turning red (Azo formation)?
-
Cause: The concentration of the nitroso intermediate is too high, or the intramolecular cyclization is too slow.
-
Fix: Dilution & Base Choice. Switch from aqueous KOH to KOH in MeOH/Dioxane . The alcohol solvent is critical; it participates in the mechanism (hemiketal formation) that facilitates the N-N bond closure.
Q: Why am I recovering starting material (hydrolysis)?
-
Cause: "Water Ceiling."[3] While some water is needed for the base mechanism, excess water promotes imine hydrolysis over cyclization.
-
Fix: Use dry solvents with a controlled addition of base (e.g., solid KOH pellets) rather than aqueous solutions.
Optimized Protocol (Davis-Beirut):
-
Dissolve o-nitrobenzylamine in MeOH (0.1 M).
-
Add KOH (10 equiv) pellets.
-
Heat to 60°C for 4–12 hours.
-
Crucial Step: If aniline substrates are used (N-aryl), add a Lewis Acid (e.g., ZnCl2) or switch to photochemical activation to prevent base-mediated hydrolysis.
Module 3: Metal-Catalyzed Cyclization (C-N Bond Formation)
The Issue: Palladium-catalyzed intramolecular amination (e.g., from o-halo hydrazones) fails to cyclize, yielding dehalogenated starting material or hydrazine dimers.
Mechanism of Failure: Catalyst Poisoning & Reduction
-
Dehalogenation: The Pd-oxidative addition complex undergoes
-hydride elimination or reduction by the solvent/base instead of transmetallation with the nitrogen. -
Dimerization: Hydrazines are potent reducing agents and can deactivate Pd(II) to Pd black, or couple with themselves.
Troubleshooting Workflow
| Observation | Root Cause | Corrective Action |
| Pd Black Precipitate | Catalyst decomposition by hydrazine. | Switch to Pd(OAc)2 / Xantphos or BrettPhos . These bulky ligands protect the metal center. |
| Dehalogenated Product | Solvent/Base acting as H-source. | Avoid isopropanol or amine bases. Use Cs2CO3 in Toluene or Dioxane . |
| Intermediate Stalled | Formation of dihydroindazole (non-aromatic). | This is common.[4] The reaction often requires an oxidative workup (exposure to air or MnO2) to aromatize the ring. |
Visualizing the Decision Tree
Caption: Decision matrix for troubleshooting metal-catalyzed indazole synthesis failures.
References
-
Cheung, M., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry.
-
Kurth, M. J., et al. (2019). "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis." Accounts of Chemical Research.
-
Pfizer R&D UK. (2024). "Development of a selective and scalable N1-indazole alkylation." RSC Advances.
-
WuXi Biology. (2022). "Mechanism of a Highly Selective N2 Alkylation of Indazole." Magical Power of Quantum Mechanics.
-
Jia, M., et al. (2020).[2] "Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole."[2][5] Organic Letters.
Sources
Method development for HPLC analysis of (2-Methyl-2H-indazol-5-YL)methanamine
Topic: Method development for HPLC analysis of (2-Methyl-2H-indazol-5-YL)methanamine Role: Senior Application Scientist / Technical Support Lead Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Method Development & Troubleshooting Hub. This guide addresses the specific chromatographic challenges associated with (2-Methyl-2H-indazol-5-yl)methanamine . As a primary amine attached to a nitrogen-containing heterocycle, this molecule presents a "double trouble" scenario for HPLC: peak tailing due to silanol interactions and regio-isomeric impurity separation (1-methyl vs. 2-methyl isomers).
Below are the technical modules designed to guide your method development and troubleshooting.
Module 1: Method Development Strategy
Status: Active | Priority: High
Q1: I am starting from scratch. What is the most robust starting condition for this molecule?
The Application Scientist’s Answer:
Do not start with a standard pH 3.0 / C18 method without a strategy. This molecule contains a primary amine (pKa ~9.5) and an indazole core.[1][2][3][4] At low pH (formic acid/TFA), the amine is protonated (
Recommended Protocol: The "pH Switch" Strategy We recommend a High pH Reversed-Phase approach as the primary screen.
-
Why? At pH 10.0, the primary amine is deprotonated (neutral). This drastically increases hydrophobicity, improving retention on C18 and eliminating the ionic interaction with silanols that causes tailing.
-
The Column: You must use a hybrid-silica column resistant to high pH (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH, or Phenomenex Gemini NX). Do not use standard silica columns at pH > 8.
Experimental Starting Conditions:
| Parameter | High pH (Recommended) | Low pH (Alternative) |
| Stationary Phase | Hybrid C18 (e.g., BEH C18) | C18 with Polar Embedded Group |
| Buffer | 10mM Ammonium Bicarbonate (adj. pH 10 with | 0.1% TFA or 0.1% Formic Acid |
| Organic Modifier | Acetonitrile (Sharp peaks) | Methanol (Better isomer selectivity) |
| Gradient | 5% B to 95% B over 10 min | 5% B to 95% B over 10 min |
| Detection | UV 254 nm (Indazole core) | UV 254 nm |
Q2: How do I separate the 1-Methyl impurity from my 2-Methyl target?
The Application Scientist’s Answer: Synthetic methylation of indazoles often yields a mixture of N1-methyl (impurity) and N2-methyl (target) isomers. These are structurally very similar (regioisomers) and difficult to resolve on standard C18.
The Solution: Selectivity Tuning If C18 fails to resolve the isomers, switch the interaction mechanism:
-
Change the Stationary Phase: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The
- interactions between the phenyl ring of the column and the indazole core differ significantly between the N1 and N2 isomers due to electron density differences. -
Change the Solvent: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the accessible nitrogen lone pairs on the isomers, often enhancing selectivity for nitrogen heterocycles.
Module 2: Visualization of Workflow
The following diagram illustrates the decision logic for selecting the correct column and pH based on your initial screening results.
Caption: Decision tree for optimizing retention and isomer resolution for indazole methanamines.
Module 3: Troubleshooting & FAQs
Status: Diagnostic Mode
Q3: My peaks are tailing severely (As > 1.5). Is the column dead?
Diagnosis:
Likely not.[4] The tailing is almost certainly caused by the interaction of the free amine (on the methanamine tail) with residual silanols (
The Fix Protocol:
-
The "Masking" Agent: If you must work at neutral/low pH, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, effectively "masking" them from your analyte.
-
The pH Cure: As detailed in Module 1, switch to pH 10 using ammonium bicarbonate. At this pH, silanols are ionized (
), but your amine is neutral, reducing the strong electrostatic attraction. -
The "End-Capping" Check: Ensure your column is "double end-capped." Avoid "Type A" silica columns. Use modern "Type B" high-purity silica.
Q4: The retention time shifts between runs. Why?
Diagnosis: This is a classic symptom of pH instability relative to the analyte's pKa. The amine pKa is ~9.5.
-
If you run at pH 9.0 or 10.0, small fluctuations in buffer preparation can significantly change the ionization ratio (
vs ). -
If you run at pH 3.0, the indazole nitrogen (pKa ~1-2) might be on the edge of protonation.
The Fix:
-
Buffer Capacity: Ensure your buffer concentration is at least 10-20 mM . Do not rely on simple acid additives (e.g., 0.01% formic acid) for robust retention stability; they lack buffering capacity.
-
Target pH: Move at least 2 pH units away from the pKa.
-
Target pH 11.5 (using Pyrrolidine buffer on hybrid columns) OR pH 2.0 (using TFA/Phosphate). Avoid pH 9-10 if robustness is failing.
-
Q5: I see a "Ghost Peak" or carryover in the blank.
Diagnosis: Basic amines are notorious for sticking to stainless steel tubing and injector seals.
The Fix:
-
Needle Wash: Change your needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid . The acid helps solubilize the basic amine off the needle surface.
-
System Passivation: If the issue persists, flush the LC system with 6N Nitric Acid (remove the column first!) to passivate active steel sites.
Module 4: Quantitative Data Summary
Use this reference table to interpret your chromatograms during development.
Predicted Chromatographic Behavior (C18 Column, 150mm x 4.6mm, 5µm)
| Condition | Retention (k') | Peak Shape (As) | Resolution (N1 vs N2) | Comments |
| pH 3.0 (Formic Acid) | 0.5 - 1.5 (Low) | 1.4 - 1.8 (Tailing) | Poor | Analyte is fully ionized (+). Repulsion from stationary phase.[5] |
| pH 3.0 (0.1% TFA) | 1.0 - 2.0 (Med) | 1.1 - 1.3 (Good) | Moderate | TFA acts as an ion-pairing agent, improving shape and retention. |
| pH 10.0 ( | 3.0 - 5.0 (High) | 1.0 - 1.1 (Excellent) | High | Analyte is neutral. Best shape and highest resolution of isomers. |
| Phenyl-Hexyl (pH 3) | 2.0 - 3.0 (Med) | 1.1 - 1.3 (Good) | High |
References
-
PubChem. (n.d.).[2][6] (2-Methyl-2H-indazol-5-yl)methanamine.[2][4] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved January 28, 2026, from [Link]
-
Waters Corporation. (2020).[7] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. Retrieved January 28, 2026, from [Link]
-
Sielc Technologies. (n.d.). Separation of Imidazole and Indazole Derivatives. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2013). Discussion: How can I prevent peak tailing in HPLC for basic drugs? Retrieved January 28, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2-Methyl-2H-indazol-5-YL)methanamine|Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
Definitive Structural Confirmation of (2-Methyl-2H-indazol-5-yl)methanamine via 2D NMR
Executive Summary
The Indazole Regioisomer Trap: In the synthesis of (2-Methyl-2H-indazol-5-yl)methanamine, the methylation of the indazole core is the critical failure point. Indazoles exhibit annular tautomerism (
Standard 1D NMR and Mass Spectrometry (MS) are insufficient for distinguishing these regioisomers due to identical molecular weights and overlapping chemical shift ranges. This guide outlines a self-validating 2D NMR protocol to unambiguously confirm the
Part 1: Comparative Analysis of Analytical Methods
The following table evaluates the efficacy of available techniques for resolving the
| Feature | 2D NMR Suite (Recommended) | 1D NMR ( | X-Ray Crystallography | LC-MS / HRMS |
| Regioisomer Resolution | High (Definitive via NOE/HMBC) | Low (Ambiguous shifts) | Definitive (Absolute structure) | None (Identical Mass) |
| Sample Requirement | ~5-10 mg (Dissolved) | ~2-5 mg (Dissolved) | Single Crystal (Difficult to grow) | < 1 mg |
| Turnaround Time | 2-4 Hours | 15 Minutes | Weeks (Crystal growth) | 30 Minutes |
| Structural Insight | Connectivity + Spatial Geometry | Functional Groups only | 3D Packing | Molecular Formula |
| Cost/Resource | Moderate | Low | High | Low |
Verdict: While X-ray crystallography is the ultimate truth, it is often impractical for rapid intermediate validation. 2D NMR is the operational gold standard , offering definitive proof of regiochemistry in solution state within hours.
Part 2: The Self-Validating Protocol
Sample Preparation
-
Solvent: DMSO-
is recommended over CDCl . The methanamine moiety may form salts or aggregates; DMSO ensures solubility and sharpens exchangeable protons ( ). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (prevent shimming artifacts).
Acquisition Parameters (600 MHz equivalent)
To ensure "Senior Scientist" level data quality, do not use default "quick" settings.
-
H NMR: 64 scans, relaxation delay (
) ≥ 2.0s to allow integration of aromatic protons. -
H-
C HSQC: Multiplicity-edited (distinguishes from ). -
H-
C HMBC: Optimized for long-range coupling ( Hz). -
H-
H NOESY: Mixing time ( ) = 500ms. Critical for spatial assignment.
Step-by-Step Structural Logic
The confirmation relies on three orthogonal proofs.
Proof A: The "Smoking Gun" NOE Interaction
This is the fastest way to distinguish the isomers.
-
Target:
-Methyl group protons ( ppm). -
Logic:
-
If
-Methyl (Target): The Methyl group is spatially adjacent to H3 . You will see a strong NOE cross-peak between the Methyl singlet and the H3 aromatic signal. -
If
-Methyl (Impurity): The Methyl group is spatially adjacent to H7 . You will see an NOE cross-peak to the H7 aromatic signal.
-
-
Validation: H3 is typically a singlet (or fine doublet), while H7 is a doublet (ortho-coupling to H6).
Proof B:
N-HMBC (Nitrogen Connectivity)
If your probe supports it,
-
-Isomer: The Methyl protons will show a strong
or correlation to the N2 nitrogen. -substituted indazoles typically show the substituted nitrogen upfield relative to the pyridinic nitrogen of the -isomer, though chemical shift referencing varies. -
Key Correlation: In the
-Me isomer, the Methyl protons correlate to the nitrogen that also correlates to H3 .
Proof C: The Methanamine Tether
Confirm the C5-substitution to ensure the core hasn't rearranged.
-
HMBC: The methylene protons of the methanamine (
-) should show strong correlations to C5 , C4 , and C6 . -
COSY: The
- protons should not show COSY correlations to aromatic protons (isolating the spin system), but the aromatic region will show the H4-H6 (meta) or H6-H7 (ortho) coupling patterns.
Part 3: Visualization of Decision Logic
Diagram 1: Structural Elucidation Workflow
This flowchart illustrates the logical progression from sample to confirmed structure, highlighting the "Kill Step" where the wrong isomer is rejected.
Caption: Logical workflow for distinguishing indazole regioisomers using NOESY correlations.
Diagram 2: The "Smoking Gun" NOE Connectivity
This diagram visualizes the spatial relationships that define the correct isomer.
Caption: Spatial proximity map. The 2-Me isomer is defined by the interaction between the Methyl group and the H3 proton.
References
-
Claramunt, R. M., et al. (2004). "The structure of indazole derivatives: A combined crystallographic and NMR study." Journal of Organic Chemistry.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for NOESY/HMBC parameter optimization).
-
BenchChem. (2025).[1] "A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers." BenchChem Technical Guides.
-
López, C., et al. (2022).[2] "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry. (Provides detailed chemical shift data for N1 vs N2 substituted indazoles).
Sources
Comparative Analysis of Synthesis Routes for 2-Methyl-2H-indazoles
Executive Summary: The N2-Selectivity Challenge
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in various kinase inhibitors (e.g., Pazopanib) and anti-inflammatory agents. However, the synthesis of 2-methyl-2H-indazoles presents a classic regioselectivity problem.
The 1H-indazole system possesses two nitrogen atoms with distinct electronic properties. N1-alkylation yields the thermodynamically stable "benzenoid" tautomer, while N2-alkylation yields the kinetically favored "quinoid" tautomer. Under standard basic alkylation conditions (e.g., MeI/K₂CO₃), the thermodynamic N1-isomer predominates (typically >60-70%), requiring tedious chromatographic separation to isolate the desired N2-isomer.
This guide analyzes three distinct synthetic strategies to overcome this limitation, prioritizing protocols that achieve >90:10 N2:N1 selectivity .
Comparative Route Analysis
Route A: Kinetic Alkylation via Meerwein’s Reagent
Mechanism: Hard/Soft Acid-Base (HSAB) Theory & Kinetic Control. This classical yet highly effective method utilizes Trimethyloxonium tetrafluoroborate (Me₃OBF₄) . Unlike methyl iodide, this "hard" methylating agent reacts rapidly with the most electron-rich site. In neutral indazole, the electron density is highest at N2 due to the lone pair availability, whereas the lone pair at N1 is involved in aromaticity. By avoiding strong bases and high temperatures, this route locks the kinetic N2 product before it can rearrange to the thermodynamic N1 form.
-
Pros: High N2 selectivity (often >95:5); operational simplicity; no metal catalysts required.
-
Cons: Moisture sensitivity of the reagent; cost of Meerwein salts at scale.
Route B: Acid-Catalyzed Trichloroacetimidate Alkylation (The "Pfizer" Method)
Mechanism: Brønsted Acid Catalysis. Published in 2022 by Clemens et al., this modern approach uses methyl 2,2,2-trichloroacetimidate activated by triflic acid (TfOH). The reaction proceeds via a transient protonation of the imidate, creating a highly reactive electrophile. The acidic medium suppresses the formation of the thermodynamic N1-isomer by protonating the indazole, subtly directing the alkylation to the N2 position via a specific hydrogen-bond-guided transition state.
-
Pros: Exceptional selectivity (>98:2); mild conditions (room temp); scalable.
-
Cons: Use of strong acids (TfOH); preparation of acetimidate reagents if not commercially available.
Route C: De Novo Reductive Cyclization
Mechanism: Cadogan-Type Cyclization. Instead of alkylating an existing ring, this route builds the indazole from 2-nitrobenzaldehyde and methylamine . The resulting imine undergoes reductive cyclization using tri-n-butylphosphine (PBu₃) or triphenylphosphine. Since the methyl group is attached to the nitrogen before the ring closes, N1/N2 isomerism is structurally impossible.
-
Pros: 100% Regiospecific (No N1 isomer possible); diverse substrate scope.
-
Cons: Atom economy (stoichiometric phosphine oxide waste); requires specific o-nitro precursors.
Performance Comparison Matrix
| Feature | Route A: Meerwein Salt | Route B: Trichloroacetimidate | Route C: De Novo Cyclization |
| Selectivity (N2:N1) | High (90:10 to 95:5) | Excellent (>98:2) | Absolute (100:0) |
| Typical Yield | 85 - 95% | 70 - 92% | 60 - 80% |
| Reagent Cost | High (Me₃OBF₄) | Moderate | Moderate (Phosphines) |
| Scalability | Moderate (Solubility limits) | High | Low (Phosphine oxide removal) |
| Reaction Time | 4 - 12 Hours | 1 - 4 Hours | 12 - 24 Hours |
| Key Risk | Moisture sensitivity | Corrosive acid handling | Difficult purification (POBu₃) |
Decision Framework & Mechanism Visualization
Figure 1: Decision matrix for selecting the optimal synthesis route based on substrate availability and sensitivity, coupled with a simplified mechanistic view of kinetic vs. thermodynamic control.
Detailed Experimental Protocols
Protocol A: Kinetic Methylation using Meerwein’s Salt
Best for: Small-to-medium scale synthesis of robust substrates.
Reagents:
-
Substituted 1H-Indazole (1.0 equiv)
-
Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.2 equiv)
-
Ethyl Acetate (EtOAc) (Anhydrous)
-
Sodium Bicarbonate (sat. aq.)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with N₂. Add the 1H-indazole substrate and dissolve in anhydrous EtOAc (0.1 M concentration). Note: DCM can be used, but EtOAc often improves N2 selectivity.
-
Addition: Add Me₃OBF₄ (1.2 equiv) in one portion at room temperature. The reaction is initially heterogeneous.
-
Reaction: Stir vigorously at room temperature under N₂. The reaction typically completes within 4–6 hours. Monitor by TLC (the N2 product is usually more polar than the N1).
-
Quench: Slowly pour the reaction mixture into a beaker containing saturated NaHCO₃ solution. Stir for 15 minutes to hydrolyze excess oxonium salt.
-
Workup: Separate the organic layer.[1][2] Extract the aqueous layer with EtOAc (2x). Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: While selectivity is high, a short silica plug is recommended to remove trace N1 isomer and baseline impurities.
Protocol B: Acid-Catalyzed Trichloroacetimidate (Pfizer Method)
Best for: High-value substrates requiring maximum regiopurity.
Reagents:
-
1H-Indazole (1.0 equiv)
-
Methyl 2,2,2-trichloroacetimidate (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)
-
Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
-
Setup: In a dried vial, dissolve the 1H-indazole in DCM (0.2 M).
-
Reagent Mix: Add methyl 2,2,2-trichloroacetimidate (1.5 equiv).
-
Catalysis: Cool to 0°C (optional, but recommended for selectivity). Add TfOH (10 mol%) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. A precipitate (trichloroacetamide byproduct) may form.
-
Filtration: Filter off the solid byproduct.
-
Workup: Wash the filtrate with saturated NaHCO₃ and brine.
-
Isolation: Concentrate the solvent. The crude material often contains >98% of the N2 isomer. Recrystallization is frequently sufficient for final purification.
References
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[3][4] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[4][5][6] Synthesis, 54(14), 3215–3226.
-
Luo, G., Chen, L., & Dubé, P. (2006). Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry, 71(14), 5392–5395.
- Cheung, M. H., & Trost, B. M. (2011). Regioselective Alkylation of Indazoles using Meerwein's Salt. Organic Letters.
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[7] Regioselective Synthesis of 2H-Indazoles using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Trimethyloxonium tetrafluoroborate - Chempedia - LookChem [lookchem.com]
- 3. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides an in-depth technical analysis of (2-Methyl-2H-indazol-5-yl)methanamine , a critical pharmacophore and intermediate used in the design of advanced kinase and protease inhibitors.
Executive Summary & Compound Profile
(2-Methyl-2H-indazol-5-yl)methanamine (also known as 5-(Aminomethyl)-2-methyl-2H-indazole) represents a "privileged scaffold" in medicinal chemistry. Unlike the more common 1H-indazole, the 2-methyl-2H-indazole core is locked in a quinonoid-like tautomeric state. This unique electronic distribution enhances its solubility and alters its hydrogen-bonding capability, making it a potent "head group" for targeting the hinge region of kinases (e.g., ROCK, ERK) and the S1' pocket of viral proteases (e.g., SARS-CoV-2 Mpro).
Chemical Identity[1][2][3][4]
-
CAS Number : 1159511-63-3 (or related salt forms)
-
Molecular Formula : C9H11N3
-
Core Motif : 2H-Indazole (N2-methylated)
-
Functional Handle : C5-Methanamine (primary amine for linker attachment)
-
Key Role : Pharmacophore building block for Type I/II kinase inhibitors.
Comparative Biological Activity[1][5]
This section compares the (2-Methyl-2H-indazol-5-yl)methanamine scaffold against established clinical standards. Note that the free amine is typically a fragment or precursor; its biological value is realized when functionalized (e.g., as an amide or urea).
Structural & Mechanistic Comparison
| Feature | (2-Methyl-2H-indazol-5-yl)methanamine (Scaffold) | Fasudil (Standard ROCK Inhibitor) | Belumosudil (KD025) | Ensitrelvir (S-217622) |
| Core Structure | 2-Methyl-2H-Indazole | Isoquinoline | 1H-Indazole (Quinazoline fused) | 2-Methyl-2H-Indazole (6-Cl analog) |
| Binding Mode | Hinge Binder / P1' Anchor | ATP-competitive (Hinge) | ATP-competitive (Hinge) | Non-covalent (S1' Pocket) |
| Tautomerism | Locked (2H) | N/A | Dynamic (1H favored) | Locked (2H) |
| Key Target | Precursor for ROCK/ERK/Mpro | ROCK1 / ROCK2 | ROCK2 (Selective) | SARS-CoV-2 Mpro |
| Selectivity | High tunability via C5-amine | Low (Pan-kinase activity) | High (ROCK2 > ROCK1) | High (Viral Protease) |
The "2-Methyl" Advantage
The methylation at the N2 position is the critical differentiator.
-
1H-Indazole (Belumosudil/Axitinib) : Predominantly acts as a Hydrogen Bond Donor (HBD) at N1 and Acceptor (HBA) at N2.
-
2H-Indazole (Subject Scaffold) : The N2-methyl locks the system. N1 becomes a dedicated HBA, and the C3-H becomes more acidic/lipophilic. This profile is ideal for:
-
Kinases : Targeting the "gatekeeper" residues in the ATP pocket.
-
Proteases : Fitting into hydrophobic pockets (like the S1' pocket of Mpro) where the 1H-tautomer would be energetically penalized.
-
Experimental Data Analysis
Kinase Inhibition Potential (ROCK/ERK)
Derivatives of this scaffold exhibit potent inhibition of Rho-associated protein kinase (ROCK).
-
Experimental Context : In a standard radiometric kinase assay (using [γ-33P]ATP), amide derivatives of (2-Methyl-2H-indazol-5-yl)methanamine demonstrate IC50 values in the nanomolar range (1–50 nM) against ROCK2.
-
Comparison :
-
Fasudil: IC50 ~ 330 nM (ROCK2).
-
Scaffold Derivative: IC50 ~ 15 nM (Enhanced potency due to optimized hinge interaction).
-
Protease Inhibition (Mpro Relevance)
The 2-methyl-2H-indazole core is a direct structural analog of the P1' ligand in Ensitrelvir .
-
Activity : The core provides a ~90-fold improvement in inhibitory activity compared to simple phenyl analogs due to specific H-bonds with Thr26 and hydrophobic contact with Met49 in the SARS-CoV-2 main protease.[1]
Mechanism of Action & Signaling Pathways[7]
The following diagram illustrates how inhibitors derived from this scaffold block the Rho/ROCK pathway, preventing cytoskeletal reorganization (useful in glaucoma and fibrosis).
Caption: Mechanism of ROCK inhibition. The 2-Methyl-2H-indazole derivative competitively binds the ATP pocket of ROCK, preventing MLC phosphorylation and subsequent actin contraction.
Experimental Protocols
ROCK2 Kinase Inhibition Assay (Radiometric)
Objective : Quantify the inhibitory potency (IC50) of the test compound.
Reagents :
-
Recombinant human ROCK2 kinase (active).
-
Substrate: Long S6 peptide (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSAN).
-
[γ-33P]ATP (Specific activity ~ 10 µCi/µl).
-
Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.
Protocol :
-
Preparation : Dilute (2-Methyl-2H-indazol-5-yl)methanamine derivative in DMSO (10-point serial dilution).
-
Incubation : Mix 5 µL of compound with 10 µL of Enzyme Mix (ROCK2 in assay buffer). Incubate for 10 min at RT.
-
Reaction Start : Add 10 µL of Substrate Mix (S6 peptide + ATP + MgCl2). Final [ATP] should be at Km (approx. 10 µM).
-
Reaction : Incubate at 30°C for 40 minutes.
-
Termination : Spot 20 µL of reaction onto P81 phosphocellulose paper.
-
Wash : Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Detection : Dry filters and count via liquid scintillation.
-
Analysis : Plot % Inhibition vs. Log[Concentration] to derive IC50.
Synthesis of Amide Derivatives (General Procedure)
Objective : Functionalize the methanamine to create a potent inhibitor.
-
Dissolve : 1.0 eq of (2-Methyl-2H-indazol-5-yl)methanamine in DCM/DMF.
-
Add Base : 2.0 eq DIPEA (Diisopropylethylamine).
-
Coupling : Add 1.1 eq of desired Carboxylic Acid (e.g., substituted benzoic acid) and 1.2 eq HATU.
-
Reaction : Stir at RT for 2-4 hours (monitor by LC-MS).
-
Workup : Quench with water, extract with EtOAc, wash with brine.
-
Purification : Flash chromatography (Hexane/EtOAc).
References
-
Unno, T., et al. "Ensitrelvir, a novel non-covalent SARS-CoV-2 3CL protease inhibitor: Discovery and clinical development." Journal of Medicinal Chemistry, 2022.
-
Feng, Y., et al. "Rho-associated kinase (ROCK) inhibitors: a patent review (2016–present)." Expert Opinion on Therapeutic Patents, 2019.
-
Liao, J., et al. "Design, synthesis and biological evaluation of novel 2-methyl-2H-indazole derivatives as potent ROCK inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016.
-
PubChem Compound Summary . "(2-Methyl-2H-indazol-5-yl)methanamine." National Center for Biotechnology Information.
-
FDA Drug Approval Package . "Belumosudil (Rezurock) for Chronic Graft-Versus-Host Disease." U.S. Food and Drug Administration.
Sources
Purity assessment of (2-Methyl-2H-indazol-5-YL)methanamine by LC-MS and elemental analysis
Analytical Benchmarking: Purity Assessment of (2-Methyl-2H-indazol-5-yl)methanamine
Executive Summary
In the development of kinase inhibitors (e.g., ROCK, VEGFR), the indazole scaffold is a privileged structure. However, the synthesis of (2-Methyl-2H-indazol-5-yl)methanamine presents a classic regioselectivity challenge: differentiating the desired N2-methyl isomer from the thermodynamically stable N1-methyl impurity.
This guide contrasts two critical analytical methodologies—LC-MS and Elemental Analysis (CHN) —for assessing the purity of this intermediate. While LC-MS is indispensable for identifying regioisomeric impurities and organic byproducts, Elemental Analysis remains the gold standard for confirming bulk salt stoichiometry and solvation state, which LC-MS often overlooks.
Technical Context: The N1 vs. N2 Regioisomer Challenge
The methylation of the indazole ring is the critical quality attribute (CQA) for this molecule. Direct alkylation often yields a mixture of isomers.[1]
-
Target: 2-Methyl-2H-indazol-5-yl (Kinetic product, often desired for specific binding modes).
-
Impurity: 1-Methyl-1H-indazol-5-yl (Thermodynamic product).
These isomers share the exact molecular weight (MW: 161.20 g/mol ) and elemental composition, rendering standard low-resolution MS and Elemental Analysis blind to the contamination. Separation relies entirely on chromatographic selectivity based on dipole moment differences.
Methodology A: LC-MS (The Specificity Engine)
Objective: Quantitation of organic impurities and regioisomer differentiation.
Experimental Protocol
Primary amines like (2-Methyl-2H-indazol-5-yl)methanamine interact strongly with residual silanols on silica columns, leading to peak tailing under acidic conditions. To mitigate this and ensure isomer resolution, a high-pH reversed-phase approach is recommended.
-
Instrument: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent Q-TOF for unknown ID).
-
Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 2.1 x 100 mm, 2.5 µm.
-
Rationale: CSH technology provides superior peak shape for basic amines at high pH compared to traditional C18.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection: ESI+ (Scan range 100–500 m/z); UV at 254 nm and 280 nm.
Critical Data Interpretation
-
Regioisomer Separation: The N1-methyl isomer typically elutes later than the N2-methyl isomer on C18 stationary phases due to lower polarity and higher lipophilicity of the N1 tautomer.
-
MS Fragmentation: While parent ions are identical (
), fragmentation energy (CE) ramping can distinguish them. The N2 isomer often shows a distinctive loss of HCN (27 Da) at lower collision energies compared to the N1 form.
Methodology B: Elemental Analysis (The Bulk Validator)
Objective: Confirmation of salt form, hydration state, and non-chromatographable bulk purity.
Experimental Protocol
Combustion analysis is performed to determine the weight percent of Carbon (C), Hydrogen (H), and Nitrogen (N).
-
Technique: High-temperature combustion (~950°C) in oxygen excess.
-
Detection: Thermal Conductivity Detection (TCD) or IR.
-
Sample Requirement: >2 mg of dried, homogenous solid.
Why This Matters for Amines
Primary amines readily form carbamates with atmospheric
-
Scenario: If the sample is a hemi-hydrate hydrochloride salt (
), LC-MS will only detect the free base cation ( ). -
Data Validation:
-
Theoretical %C: 54.68% (Free base) vs. 45.86% (HCl salt).
-
Discrepancy: A deviation of >0.4% from theoretical values indicates trapped solvent, inorganic salts, or incorrect stoichiometry.
-
Comparative Analysis: LC-MS vs. Elemental Analysis
| Feature | LC-MS | Elemental Analysis (CHN) |
| Primary Detection | Organic impurities, Regioisomers, Degradants. | Bulk elemental composition (C, H, N). |
| Isomer Selectivity | High. Can resolve N1 vs N2 isomers. | None. Both isomers have identical % composition. |
| Salt/Solvate Detection | Low. Salts dissociate in the source; solvates are lost. | High. Essential for determining stoichiometry (e.g., HCl, |
| Sensitivity | Trace level (<0.05%). | Bulk level (>0.2% variance required). |
| Throughput | High (10-15 min/sample). | Low (requires weighing and combustion cycles). |
| Blind Spots | Inorganic impurities (NaCl, Pd catalysts), transparent salts. | Isomeric mixtures, exact structure of impurities. |
Visualization of Analytical Workflow
The following diagram illustrates the decision logic for assessing the purity of the indazole amine, highlighting where each method succeeds or fails.
Figure 1: Integrated analytical workflow ensuring both regioisomeric purity (via LC-MS) and stoichiometric accuracy (via Elemental Analysis).
References
-
Regioselectivity in Indazole Alkylation
-
LC-MS of Basic Amines
-
Elemental Analysis Standards
- Title: Pharmacopoeia Methods for Elemental Analysis of Medicines: A Compar
- Source: Journal of Chemistry and Technologies (2018).
-
URL:[Link]
-
Indazole Isomer Separation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ICP-MS vs LC-MS for Metabolomics: Which Shines in Specificity and Sensitivity? [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
Benchmarking (2-Methyl-2H-indazol-5-YL)methanamine against known anticancer agents like Pazopanib
Topic: Benchmarking (2-Methyl-2H-indazol-5-yl)methanamine Scaffolds against Pazopanib Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.
Executive Summary: The Indazole Vector Shift
In the landscape of kinase inhibitor discovery, the indazole core is a privileged scaffold. Pazopanib (Votrient) , a multi-kinase inhibitor approved for renal cell carcinoma (RCC), utilizes a 2,3-dimethyl-2H-indazol-6-yl core. Its efficacy is driven by the 6-position vector which directs the "tail" of the molecule into the solvent-exposed region of the VEGFR ATP-binding pocket.
The molecule , (2-Methyl-2H-indazol-5-yl)methanamine (hereafter referred to as 5-MAMI ), represents a critical "scaffold hop." By shifting the substitution vector from the 6-position to the 5-position, researchers alter the trajectory of the inhibitor's tail. This guide benchmarks the 5-MAMI scaffold against the Pazopanib standard, evaluating its utility for generating novel IP and altering kinase selectivity profiles (specifically toward ROCK, PLK4, and JAK kinases).
Structural & Mechanistic Comparison
The primary differentiator between these agents is the geometric vector of the amine linker.
Pharmacophore Analysis
-
Pazopanib (6-Position Vector): The amine at position 6 allows the pyrimidine-sulfonamide tail to extend linearly. This is optimized for Type I binding in VEGFR2 , PDGFR , and c-Kit , stabilizing the DFG-out conformation.
-
5-MAMI (5-Position Vector): The 5-position amine creates a "kinked" geometry. Literature indicates this vector is less favorable for VEGFR2 hinge binding but highly favorable for targeting the Rho-associated protein kinase (ROCK) and Polo-like kinase 4 (PLK4) active sites, which require a more compact or "curved" ligand architecture.
Chemical Property Comparison
| Feature | Pazopanib (Reference) | 5-MAMI (Target Scaffold) | Impact on Drug Design |
| Core Structure | 2,3-Dimethyl-2H-indazole | 2-Methyl-2H-indazole | 5-MAMI lacks the C3-methyl, reducing steric bulk near the hinge. |
| Substitution | 6-Methylaminomethyl | 5-Methanamine | 5-position alters vector by ~60°, changing selectivity. |
| H-Bond Donor | Secondary Amine | Primary Amine | 5-MAMI offers an extra proton for H-bonding (Glu/Asp residues). |
| Lipophilicity | High (LogP ~3.5) | Low (Fragment) | 5-MAMI is a polar fragment (LogP ~0.4), improving solubility of final drugs. |
Experimental Benchmarking Protocols
To objectively validate the 5-MAMI scaffold against Pazopanib, the following three-tiered experimental workflow is required.
Workflow Visualization (Graphviz)
Caption: Tiered workflow for differentiating 5-substituted indazole activity (ROCK/PLK4) from 6-substituted activity (VEGFR).
Protocol 1: Differential Kinase Selectivity Screen
Objective: Quantify the "Selectivity Shift" caused by moving the amine from position 6 to 5.
-
Reagents: Recombinant VEGFR2, PDGFR
, ROCK1, ROCK2, PLK4 (SignalChem). -
Comparator: Pazopanib (10 µM start).
-
Test Compound: 5-MAMI derivatives (synthesized library).
-
Method:
-
Perform ADP-Glo™ Kinase Assay (Promega).
-
Screen at single dose (1 µM) against the "Pazopanib Panel" (VEGFR/PDGFR) and the "5-Indazole Panel" (ROCK/PLK4).
-
Success Metric: A successful 5-MAMI derivative should show >10-fold loss of potency on VEGFR2 compared to Pazopanib, but <100 nM IC50 on ROCK1/2 .
-
Protocol 2: The "Angiogenesis vs. Cytoskeleton" Phenotypic Screen
Pazopanib is an angiogenesis inhibitor. 5-MAMI derivatives often act as cytoskeletal modulators (via ROCK inhibition).
-
HUVEC Tube Formation (Pazopanib Control):
-
Culture HUVECs on Matrigel.
-
Treat with Pazopanib and 5-MAMI derivative (0.1 - 10 µM).
-
Expectation: Pazopanib will ablate tube formation at ~100 nM. 5-MAMI should have minimal effect if selectivity is achieved.
-
-
Actin Stress Fiber Disassembly (ROCK Target):
-
Use NIH3T3 fibroblasts.
-
Stain with Phalloidin-TRITC after 2h treatment.
-
Expectation: 5-MAMI derivatives should cause cell rounding and loss of stress fibers (ROCK inhibition phenotype), whereas Pazopanib should have no acute effect on actin architecture.
-
Synthetic Accessibility & Quality Control
The synthesis of the 5-MAMI scaffold is distinct from Pazopanib.
-
Pazopanib Route: Starts with 2,3-dimethyl-6-nitro-2H-indazole.[1]
-
5-MAMI Route: Requires selective methylation of 5-nitro-1H-indazole.
-
Critical QC Step (Regioisomer Purity):
-
N1-methylation vs N2-methylation is the most common failure mode. Pazopanib and 5-MAMI are both N2-methylated .[2]
-
Validation: You must confirm N2-methylation using NOESY NMR. The N-methyl group should show an NOE signal with the C3-proton (for 5-MAMI) or C3-methyl (for Pazopanib analogs). If this signal is absent, you likely have the biologically inactive N1-isomer.
-
Data Reporting: The Comparison Matrix
When publishing your data, summarize the benchmarking results using the following structure:
| Metric | Pazopanib (Standard) | 5-MAMI Derivative (Hypothetical) | Interpretation |
| Primary Target | VEGFR2 ( | ROCK1 ( | Selectivity Switch |
| Off-Target | ROCK1 ( | VEGFR2 ( | Clean profile confirmed |
| Solubility (pH 7.4) | Low (< 10 µM) | High (> 100 µM) | 5-MAMI fragment improves properties |
| Primary Indication | Renal Cell Carcinoma | Glaucoma / Fibrosis | Indication shift |
References
-
Pazopanib Structure & Discovery: Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry.
-
Indazole-based ROCK Inhibitors (5-Position Utility): Yao, H., et al. (2013). "Design, synthesis and biological evaluation of indazole derivatives as Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry.
-
Indazole-based PLK4 Inhibitors: Li, Z., et al. (2020). "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." European Journal of Medicinal Chemistry.
-
Kinase Profiling Protocols: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
Sources
Comparative study of the antiprotozoal activity of 2-phenyl-2H-indazole derivatives
[1][2][3][4][5][6]
Executive Summary
This technical guide evaluates the pharmacological potential of 2-phenyl-2H-indazole derivatives as a novel class of antiprotozoal agents. With resistance rising against standard nitroimidazole therapies (e.g., Metronidazole, Benznidazole), the 2-phenyl-2H-indazole scaffold has emerged as a bioisostere capable of delivering superior potency (IC50 < 0.050 µM) and selectivity against Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis, and Trypanosoma cruzi.
This guide synthesizes data from recent structure-activity relationship (SAR) studies, providing a direct performance comparison against clinical standards and detailing the experimental protocols required for validation.
Chemical Rationale & Structure-Activity Relationship (SAR)
The 2H-indazole core offers a rigid, lipophilic scaffold that facilitates membrane permeability. Unlike the 1H-indazole tautomer, the 2-phenyl-2H-indazole isomer locks the nitrogen lone pairs in a configuration that favors specific target binding and metabolic stability.
Critical SAR Findings
Recent medicinal chemistry campaigns have identified that the electronic nature of substituents on the 2-phenyl ring is the primary driver of potency.
-
The "2-Phenyl Effect": Substitution at the N2 position increases antiprotozoal activity up to 9-fold compared to N1-substituted or unsubstituted analogs.
-
Electron-Withdrawing Groups (EWG): Introduction of EWGs (e.g., -Cl, -CF3, -COOMe) at the para or meta positions of the phenyl ring significantly lowers IC50 values.
-
Steric Constraints: Bulky groups at the ortho position can reduce activity against T. vaginalis but may enhance specificity for G. intestinalis.
Visualization: SAR & Synthesis Workflow
The following diagram illustrates the optimized synthesis pathway via Cadogan cyclization and the key SAR zones.
Figure 1: Synthesis pathway and Structure-Activity Relationship (SAR) zones for 2-phenyl-2H-indazole derivatives.
Comparative Efficacy Analysis
The following sections compare the efficacy of optimized indazole derivatives against standard-of-care drugs. Data is aggregated from standardized in vitro bioassays.
Intestinal & Urogenital Protozoa
(E. histolytica, G. intestinalis, T. vaginalis)[1][2][3][4][5]
Standard Drug: Metronidazole (MTZ) Mechanism: MTZ requires reduction by pyruvate:ferredoxin oxidoreductase (PFOR) to form toxic nitro radicals. Resistance is linked to downregulated PFOR activity.
Indazole Advantage: 2-phenyl-2H-indazoles often display lower IC50 values (higher potency) and remain active against strains where nitro-reduction efficiency is compromised.
| Compound ID | Substituent (R) | Target Organism | IC50 (µM) | Relative Potency vs MTZ |
| MTZ (Std) | - | E. histolytica | ~1.50 | 1.0x |
| Indazole-2 | 4-Cl | E. histolytica | 0.045 | 33x |
| Indazole-18 | 2-COOMe | E. histolytica | 0.048 | 31x |
| MTZ (Std) | - | G. intestinalis | ~1.20 | 1.0x |
| Indazole-20 | 2-CF3 | G. intestinalis | 0.038 | 31x |
| Indazole-16 | 2-Cl | G. intestinalis | 0.042 | 28x |
| MTZ (Std) | - | T. vaginalis | ~1.10 | 1.0x |
| Indazole-11 | 3-COOMe | T. vaginalis | 0.065 | 17x |
Data Source: Aggregated from recent comparative studies (see Ref 1, 2).
Chagas Disease (Trypanosoma cruzi)[7]
Standard Drugs: Benznidazole (BZ), Nifurtimox (NFX). Limitations: High toxicity, low efficacy in the chronic phase.
Indazole Performance: Specific derivatives (e.g., 5-nitro-2-phenylindazole analogs) function as "oxidative stress generators." Unlike BZ, which relies heavily on type I nitroreductases (NTR), some indazole derivatives show activity against BZ-resistant strains, suggesting a potential dual mechanism involving mitochondrial disruption.
-
Selectivity Index (SI): The ratio of cytotoxic concentration (CC50) in mammalian cells to IC50 in parasites.
-
Benznidazole SI: Typically ~10–20.[6]
-
Optimized Indazoles SI: Often >50 , with some derivatives reaching >100, indicating a significantly wider safety window.
-
Mechanism of Action (MoA)
Understanding the MoA is vital for drug development. The 2-phenyl-2H-indazole derivatives exert their effect through a multi-modal pathway, distinct from but complementary to nitroimidazoles.
-
Oxidative Stress Induction: Electrochemical studies confirm that these compounds undergo reversible reduction, generating radical anions that transfer electrons to oxygen, forming superoxide anions (
). This overwhelms the parasite's antioxidant defenses (trypanothione system). -
Mitochondrial Disruption: In Leishmania and Trypanosoma, treatment leads to a collapse of the mitochondrial membrane potential (
), swelling of the organelle, and subsequent ATP depletion.
Figure 2: Proposed Mechanism of Action involving mitochondrial targeting and oxidative stress.
Experimental Protocols for Validation
To replicate these findings or screen new derivatives, follow these standardized protocols. These workflows ensure data integrity and comparability.
In Vitro Screening Cascade
Step 1: Primary Screen (Trophozoites/Promastigotes)
-
Assay Type: Resazurin Reduction Assay (Alamar Blue) or MTT.
-
Protocol:
-
Seed parasites (
cells/well) in 96-well plates. -
Incubate for 24h to allow adhesion (for E. histolytica).
-
Add test compounds (serial dilutions, 0.01 µM – 100 µM) in DMSO (final conc < 0.5%).
-
Incubate for 48h at 37°C.
-
Add Resazurin (20 µL, 2.5 mM). Incubate 3-4h.
-
Measure fluorescence (Ex 530nm / Em 590nm).
-
Calculation: Determine IC50 using non-linear regression (Sigmoidal dose-response).
-
Step 2: Cytotoxicity Counter-Screen
-
Cell Line: Murine Macrophages (J774.A1 or RAW 264.7) or Vero cells.
-
Protocol: Same incubation times as Step 1. Use MTT assay.
-
Output: Calculate CC50 (Cytotoxic Concentration 50%).
-
Validation: Reject compounds with Selectivity Index (SI = CC50/IC50) < 10.
Step 3: Mechanism Validation (Mitochondrial Potential)
-
Probe: Rhodamine 123 or JC-1.
-
Protocol:
-
Treat parasites with IC90 concentration for 4h.
-
Wash and stain with Rhodamine 123 (10 µg/mL) for 15 min.
-
Analyze via Flow Cytometry.
-
Success Criteria: Significant shift in fluorescence intensity compared to untreated control, indicating depolarization.
-
Conclusion & Future Outlook
The 2-phenyl-2H-indazole scaffold represents a "privileged structure" in antiprotozoal drug discovery. Its ability to outperform Metronidazole by >30-fold in in vitro assays, combined with a distinct mechanism of action involving mitochondrial oxidative stress, positions it as a leading candidate for overcoming nitroimidazole resistance.
Recommendations for Researchers:
-
Focus on 2-Substitution: Prioritize optimization of the phenyl ring at position 2 with electron-withdrawing groups.
-
ADMET Profiling: While selectivity is high, in vivo pharmacokinetic (PK) stability needs rigorous assessment due to the lipophilic nature of the scaffold.
-
Combination Therapy: Investigate synergy with Benznidazole to lower dosage and reduce systemic toxicity in Chagas disease treatment.
References
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives Source: Molecules (MDPI) Key Finding: Detailed SAR of 22 derivatives; identification of 2-phenyl-2H-indazole as the active isomer with IC50 values < 0.050 µM.
-
Indazole Derivatives as Antiprotozoal Agents: Synthesis, Biological Evaluation and Mechanism of Action Studies Source: PubMed / NIH Key Finding: Confirmation of oxidative stress mechanism and electrochemical behavior similar to nitro-drugs.
-
Antileishmanial Activity of 5-Nitroindazole Derivatives Source: PubMed Central Key Finding: Evaluation of indazole derivatives against Leishmania amazonensis and cytotoxicity profiles.
-
Structure-Activity Relationship of N-Substituted Phenyldihydropyrazolones Against T. cruzi Source: Frontiers in Cellular and Infection Microbiology Key Finding: Comparative context for nitrogen-substituted heterocycles in Chagas disease drug discovery.
Sources
- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2 H-Indazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole Derivatives Against Murine Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 1H-indazole versus 2H-indazole scaffolds in medicinal chemistry
Executive Summary
The indazole scaffold (benzo[c]pyrazole) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine.[1][2] While the 1H-indazole tautomer is thermodynamically dominant, the 2H-indazole scaffold has emerged as a critical tool for vector manipulation in kinase inhibitor design and GPCR modulation. This guide provides a head-to-head technical analysis of these two scaffolds, focusing on their thermodynamic properties, synthetic regiocontrol, and pharmacological utility.
Thermodynamic & Electronic Profiling
Tautomeric Equilibrium
The fundamental distinction between the scaffolds lies in their annular tautomerism. In the gas phase and solution, 1H-indazole is more stable than 2H-indazole by approximately 2.1 – 4.4 kcal/mol (depending on solvent polarity and calculation method, e.g., MP2/6-31G**).
-
1H-Indazole: Maximizes aromaticity in the benzene ring. It behaves electronically similar to indole but with an added nitrogen acceptor.
-
2H-Indazole: Possesses a quinoid-like character in the benzene ring, which contributes to its higher energy state. However, this "instability" often correlates with unique electronic distributions that can be exploited for specific binding interactions.
Electronic Distribution Map (DOT Visualization)
The following diagram illustrates the tautomeric relationship and the electronic implications for binding.
Figure 1: Tautomeric equilibrium and electronic differentiation between 1H- and 2H-indazoles.
Synthetic Regiocontrol: The Critical Challenge
Achieving regioselectivity during N-alkylation or arylation is the primary bottleneck in utilizing these scaffolds. The reaction outcome is dictated by the interplay between thermodynamic control (favoring N1) and kinetic control/steric steering (favoring N2).
Comparative Synthetic Strategies
| Feature | 1H-Indazole Synthesis (N1-R) | 2H-Indazole Synthesis (N2-R) |
| Dominant Mechanism | Thermodynamic Control | Kinetic Control / Chelation |
| Standard Reagents | NaH / Alkyl Halide / THF or DMF | Mitsunobu (DEAD/PPh3) / Alcohol |
| Selectivity Drivers | Anionic stability; equilibration at high temp.[2] | Steric hindrance at N1; Chelation (e.g., Cs+) |
| Common Pitfalls | Mixtures if reaction time is short or temp low. | Over-alkylation; isomerization to N1 upon heating. |
| Key Reference | Beilstein J. Org.[3] Chem. 2021 (NaH/THF) | Beilstein J. Org. Chem. 2024 (Mitsunobu) |
Decision Tree for Regioselective Synthesis
Figure 2: Synthetic decision matrix for accessing N1 vs. N2 regioisomers.
Pharmacological Utility & Binding Modes
Vector Analysis and Hinge Binding
In kinase drug discovery, the indazole core often binds to the hinge region of the ATP-binding pocket. The choice between N1 and N2 substitution fundamentally alters the vector of the R-group.
-
1H-Indazole (N1-R):
-
Binding Mode: The unsubstituted N2 acts as a hydrogen bond acceptor. The NH at position 1 (if unsubstituted) acts as a donor.
-
Vector: Substituents at C3 project deep into the hydrophobic pocket, while N1 substituents often point towards the solvent front or the ribose pocket.
-
Drugs: Axitinib (VEGFR inhibitor), Niraparib (PARP inhibitor).
-
-
2H-Indazole (N2-R):
-
Binding Mode: The N1 acts as the hydrogen bond acceptor.
-
Vector: N2 substitution creates a "kinked" geometry compared to the linear N1 analogues. This is crucial for inducing specific conformational changes in the protein or avoiding steric clashes with "gatekeeper" residues.
-
Drugs: Pazopanib (VEGFR/PDGFR inhibitor - utilizes an indazole-like core where N2-methylation stabilizes the active conformation).
-
Head-to-Head Comparison: Medicinal Properties
| Property | 1H-Indazole Scaffold | 2H-Indazole Scaffold |
| LogP (Lipophilicity) | Generally higher (more aromatic character). | Often lower (higher dipole moment). |
| Solubility | Moderate. | Often improved due to polarity/crystal packing disruption. |
| Metabolic Stability | High (N1-dealkylation is common but slow). | Variable (N2-alkyls can be more labile to oxidation). |
| Target Class | Kinases (Hinge), PARP, GPCRs. | Kinases (Type II inhibitors), GPCR antagonists. |
Experimental Protocols
Protocol A: Regioselective Synthesis of N2-Alkyl Indazoles (Mitsunobu Conditions)
Rationale: This protocol utilizes kinetic control via the Mitsunobu reaction to preferentially alkylate the N2 position, avoiding the thermodynamic sink of the N1 isomer.
Materials:
-
5-bromo-1H-indazole-3-carboxylate (1.0 equiv)
-
Primary Alcohol (R-OH) (2.0 equiv)
-
Triphenylphosphine (PPh3) (2.0 equiv)
-
Diethyl azodicarboxylate (DEAD) (2.0 equiv)[2]
-
Solvent: Anhydrous THF
Procedure:
-
Dissolution: Charge a flame-dried round-bottom flask with 5-bromo-1H-indazole-3-carboxylate and PPh3. Dissolve in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.
-
Alcohol Addition: Add the primary alcohol (R-OH) to the stirring solution.
-
Activation: Cool the mixture to 0°C. Add DEAD dropwise over 15 minutes to control the exotherm.
-
Reaction: Allow the reaction to warm to room temperature (or 50°C for sterically hindered alcohols) and stir for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: N2-alkylation is typically faster. If N1 product appears, reduce temperature.
-
-
Workup: Quench with water, extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The N2 isomer typically elutes after the N1 isomer on silica due to higher polarity, though this can reverse depending on the R-group.
Protocol B: Regioselective Synthesis of N1-Alkyl Indazoles (Base-Mediated)
Rationale: Utilizing a strong base and allowing thermodynamic equilibration favors the N1-isomer.
Materials:
-
1H-Indazole derivative (1.0 equiv)
-
Alkyl Halide (R-X) (1.2 equiv)
-
Base: NaH (60% dispersion) (1.5 equiv) or Cs2CO3 (2.0 equiv)
-
Solvent: DMF (for NaH) or Acetone/ACN (for Cs2CO3)
Procedure:
-
Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add the indazole solution dropwise. Stir for 30 mins to ensure complete anion formation.
-
Alkylation: Add the alkyl halide dropwise.
-
Equilibration: Warm to Room Temperature (or 60°C if using Cs2CO3). Stir for 2–16 hours.
-
Mechanism Note: Higher temperatures favor the thermodynamic N1 product.
-
-
Workup: Carefully quench with sat. NH4Cl. Extract with EtOAc.
-
Purification: Silica gel chromatography. The N1 isomer is usually less polar and elutes first.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. Link
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2014. Link
-
Indazoles: A Review on Synthetic Strategy, Molecular Pharmacology. Drug Development Research, 2022. Link
-
Current progress of indazoles as protein kinase inhibitors. European Journal of Medicinal Chemistry, 2021. Link
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mechanism of Action: A Comparative Guide to Cellular Target Engagement Assays
[1]
Executive Summary
In drug discovery, the "Translation Gap"—where potent biochemical hits fail to show efficacy in cellular models—remains a primary source of attrition. Validating the Mechanism of Action (MoA) requires proving that a molecule not only enters the cell but binds its intended target with sufficient affinity and residence time in the complex intracellular environment.
This guide objectively compares three dominant validation modalities: NanoBRET™ Target Engagement (TE) , Cellular Thermal Shift Assay (CETSA®) , and Surface Plasmon Resonance (SPR) . While SPR remains the biophysical gold standard, this guide highlights why shifting to live-cell kinetic assays like NanoBRET is critical for predicting clinical efficacy.
The Core Challenge: Biochemical Potency Cellular Efficacy
Traditional biochemical assays (e.g., fluorescence polarization with purified protein) often overestimate compound potency because they lack:
-
Intracellular Competition: ATP concentrations in cells (1–10 mM) are vastly higher than in biochemical buffers, shifting the apparent
for ATP-competitive inhibitors. -
Membrane Permeability: Biochemical assays cannot account for the plasma membrane barrier or active efflux transporters (e.g., P-gp).
-
Protein Partners: Targets often exist in multi-protein complexes that alter conformation and ligand accessibility.
The Solution: Cellular Target Engagement (TE) assays bridge this gap by measuring binding in situ.
Technology Landscape & Comparative Analysis
A. NanoBRET™ Target Engagement (The Kinetic Specialist)
Mechanism: NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) in live cells.[1] The target protein is fused with NanoLuc® luciferase (donor).[2][3][4] A cell-permeable fluorescent tracer (acceptor) binds the target.[2][4] When a test compound binds, it displaces the tracer, causing a loss of BRET signal.[1][4]
-
Primary Advantage: It is the only scalable method to measure Residence Time (drug-target occupancy duration) in live cells, a metric often more predictive of efficacy than affinity (
). -
Limitation: Requires transfection of a fusion protein; not suitable for primary cells without efficient gene transfer.
B. CETSA® (The Endogenous Pragmatist)
Mechanism: Based on the biophysical principle that ligand binding stabilizes a protein, increasing its melting temperature (
-
Primary Advantage: Works with endogenous proteins (no cloning required) and can be applied to tissue samples or whole blood.
-
Limitation: It is an endpoint assay (thermodynamic stability only); it cannot measure real-time association/dissociation kinetics (
).
C. Surface Plasmon Resonance (The Biophysical Benchmark)
Mechanism: Measures mass changes on a sensor chip surface in real-time as analyte binds to immobilized ligand.
-
Primary Advantage: precise, label-free kinetic constants (
). -
Limitation: Reductionist. Lacks cellular context, co-factors, and physiological buffers.
Comparative Performance Matrix
| Feature | NanoBRET™ TE | CETSA® (HT) | SPR / BLI |
| Biological Context | Live Intact Cells | Intact Cells / Lysate | Purified Protein |
| Output Metric | Affinity ( | Thermal Stability ( | Kinetics ( |
| Endogenous Targets | No (Requires Fusion) | Yes | No |
| Throughput | High (384-well) | Medium/High (384-well) | Low/Medium |
| Kinetic Resolution | Real-time | Endpoint | Real-time |
| Reagent Needs | Tracer + Plasmid | Antibody (Specific) | Purified Protein |
Experimental Protocols
Protocol A: Live-Cell NanoBRET™ Target Engagement
Objective: Determine the intracellular affinity (
-
Transfection (Day 1):
-
Mix NanoLuc®-Kinase fusion vector with Transfection Carrier DNA (to optimize expression levels) in Opti-MEM.
-
Add transfection reagent (e.g., FuGENE® HD) and incubate for 10–15 min.
-
Add lipid-DNA complex to HEK293 cells in suspension (
cells/mL) and plate into white, non-binding 96-well plates.
-
-
Tracer Equilibration (Day 2):
-
Remove media and replace with Opti-MEM containing the NanoBRET™ Tracer at a concentration near its
(previously determined) plus the test compound at serially diluted concentrations. -
Crucial Step: Include a "No Tracer" control for background subtraction and a "Tracer Only" control for max signal.
-
-
Incubation:
-
Incubate cells at 37°C / 5% CO2 for 2 hours. (Equilibrium time depends on the permeability and kinetics of the compound).
-
-
Detection:
-
Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to quench any signal from lysed cells).
-
Read immediately on a BRET-compatible plate reader (e.g., BMG CLARIOstar).
-
Channel 1: Donor Emission (460 nm).
-
Channel 2: Acceptor Emission (618 nm).
-
-
Analysis:
-
Calculate MilliBRET Units (mBU):
. -
Plot mBU vs. log[Compound] to derive intracellular
.
-
Protocol B: CETSA® (Western Blot Format)
Objective: Validate binding to an endogenous transcription factor.
-
Treatment:
-
Seed cells in 6-well plates and treat with test compound (at
) or DMSO control for 1 hour at 37°C.
-
-
Harvest & Aliquot:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Divide cell suspension into 8 PCR tubes (
each).
-
-
Thermal Challenge:
-
Place tubes in a gradient thermal cycler. Set temperatures from 37°C to 67°C (spanning the expected melting point).
-
Heat for 3 minutes, then cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add lysis buffer (with detergent) to cells; incubate 20 min on ice.
-
Critical Step: Centrifuge at
for 20 min at 4°C to pellet aggregated (denatured) proteins.
-
-
Detection:
Visualization & Logic
Mechanism of Action: NanoBRET vs. CETSA
The following diagram illustrates the mechanistic divergence between the two cellular assays.
Caption: Fig 1. Mechanistic comparison: NanoBRET relies on competitive displacement (kinetic), while CETSA relies on thermal stabilization (thermodynamic).
Decision Logic: Selecting the Right Assay
Do not default to one method. Use this logic to select the assay based on your specific validation stage.
Caption: Fig 2. Strategic decision tree for selecting the optimal target engagement assay based on target location and data requirements.
Data Interpretation & "The Shift"
When comparing data between these assays, expect discrepancies. These are not errors; they are biological insights.
The "Cellular Shift" Phenomenon:
It is common to see a potency drop (higher
-
Example: A kinase inhibitor shows
in SPR but in NanoBRET. -
Cause: In the cell, the inhibitor competes with mM levels of ATP. The biochemical assay (SPR) usually lacks ATP.
References
-
Comparison of Cellular Target Engagement Methods. ACS Pharmacology & Translational Science. (2022). Link
-
NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.[3] Link
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement. University of Cambridge. Link
-
Target Engagement and Residency Time. Charnwood Discovery. Link
-
Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. (2020). Link
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. youtube.com [youtube.com]
- 3. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 4. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 5. annualreviews.org [annualreviews.org]
- 6. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
Operational Safety & Disposal Protocol: (2-Methyl-2H-indazol-5-yl)methanamine
Executive Summary & Chemical Profile
Objective: This guide defines the safe handling, containment, and disposal procedures for (2-Methyl-2H-indazol-5-yl)methanamine . As a Senior Application Scientist, I emphasize that while specific regulatory listings (P-list/U-list) may not explicitly name this isomer, its structural properties—an indazole core (bioactive pharmacophore) coupled with a primary amine (basic/corrosive moiety)—dictate that it be treated as a High-Hazard Bioactive Amine .[1]
Critical Hazard Profile:
-
Bioactivity: Indazole derivatives are frequently potent kinase inhibitors or CNS-active agents. Treat as a potential reproductive toxin and sensitizer.
-
Chemical Reactivity: The primary amine group renders this compound basic. It reacts exothermically with acids and strong oxidizers.
-
Incompatibility: NEVER mix with hypochlorites (bleach). Reaction with amines produces chloramines, which are toxic and explosive gases.
Safety Assessment & PPE Matrix
Before initiating any disposal workflow, the following protective measures are non-negotiable. This protocol relies on the "Barrier & Neutralization" principle.
Personal Protective Equipment (PPE) Selection
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double-Gloving: Inner: Nitrile (0.11mm)Outer: Nitrile (0.14mm) or Laminate | Amines can permeate standard latex rapidly.[1] Double gloving provides a breakthrough time buffer >480 mins. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Primary amines are caustic; dust or splash can cause irreversible corneal damage.[1] |
| Respiratory | N95 (Solids) or P100/OV Cartridge (Liquids) | Prevents inhalation of bioactive dusts or volatile amine vapors.[1] |
| Body Defense | Tyvek® Lab Coat + Chemical Apron | Prevents fabric saturation and skin absorption of the indazole core.[1] |
Disposal Decision Logic (Workflow)
The following decision tree illustrates the autonomous logic required to categorize the waste stream correctly.
Figure 1: Operational decision matrix for segregating amine-based chemical waste streams.
Operational Protocols
Protocol A: Solid Waste Disposal
Context: Disposal of pure substance, contaminated weighing boats, or filter cakes.
-
Containment: Transfer solid waste into a clear polyethylene bag. Twist and tape the neck of the bag (Gooseneck seal).
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) container.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "(2-Methyl-2H-indazol-5-yl)methanamine, 95%".[1]
-
Hazard Checkbox: Toxic, Corrosive.
-
-
Disposal Path: Designate for High-Temperature Incineration . Landfilling is chemically irresponsible for bioactive indazoles due to potential groundwater leaching.
Protocol B: Liquid Waste (Solutions)
Context: Reaction mixtures or mother liquors.
-
pH Check: Ensure the solution pH is >9. If acidic, the amine is protonated (salt form), which is safer but still bioactive.
-
Segregation:
-
Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.
-
Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO.
-
-
Incompatibility Check: Ensure the waste container does not contain acid waste or oxidizers (Peroxides, Nitric Acid). Mixing amines with acids generates heat; mixing with oxidizers can cause fire.
-
Container: Use amber glass or HDPE carboys with vented caps to prevent pressure buildup.
Emergency Protocol: Spill Management
Scenario: A 5g bottle of solid (2-Methyl-2H-indazol-5-yl)methanamine drops and shatters.
Immediate Action: Evacuate immediate area. Don full PPE (including respirator).[2]
Step-by-Step Cleanup:
-
Immobilize: Gently cover the powder with a Sol-Gel absorbent or damp sand to prevent dust generation. Do not dry sweep.
-
Neutralize (The "Acid Wash"):
-
Prepare a 5% Citric Acid or Dilute Acetic Acid solution.
-
Spray the area gently. The acid will convert the volatile free base amine into a non-volatile, water-soluble salt (Indazolium citrate/acetate).
-
-
Collection: Scoop the wet slurry into a hazardous waste bag.
-
Decontamination: Wash the surface with a surfactant (soap) and water.
-
Warning:DO NOT use Bleach. Bleach + Amine
Chloramine Gas (Toxic).
-
References
-
National Institutes of Health (NIH) - PubChem. Indazole Structure and Bioactivity Profile. [Link]
-
US Environmental Protection Agency (EPA). Hazardous Waste Characteristic: Corrosivity (D002) and Toxicity. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]
-
American Chemical Society (ACS). Guide for Chemical Spill Response in Laboratories. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
